molecular formula C10H12O2 B094898 Benzyl propionate CAS No. 122-63-4

Benzyl propionate

Cat. No.: B094898
CAS No.: 122-63-4
M. Wt: 164.2 g/mol
InChI Key: VHOMAPWVLKRQAZ-UHFFFAOYSA-N
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Description

Benzyl propionate, also known as fema 2150, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. This compound is a sweet, apple, and balsam tasting compound that can be found in muskmelon. This makes this compound a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl propanoate
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InChI

InChI=1S/C10H12O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
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InChI Key

VHOMAPWVLKRQAZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1=CC=CC=C1
Source PubChem
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Molecular Formula

C10H12O2
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DSSTOX Substance ID

DTXSID4044791
Record name Benzyl propanoate
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Molecular Weight

164.20 g/mol
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Physical Description

Liquid, colourless liquid with a sweet, fruity-floral odour
Record name Propanoic acid, phenylmethyl ester
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Record name Benzyl propionate
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Boiling Point

220.00 to 222.00 °C. @ 760.00 mm Hg
Record name Benzyl propionate
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Solubility

slightly, insoluble in water; poorly soluble in glycerol, glycols, and mineral oil, miscible at room temperature (in ethanol)
Record name Benzyl propionate
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Density

1.028-1.033
Record name Benzyl propionate
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CAS No.

122-63-4
Record name Benzyl propionate
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Foundational & Exploratory

benzyl propionate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Benzyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical and physical data.

Chemical Structure and Identification

This compound, also known as benzyl propanoate, is an organic compound classified as an ester. It is formed from the esterification of benzyl alcohol and propionic acid.[1][2]

IUPAC Name: benzyl propanoate[3][4]

Synonyms: this compound, Phenylmethyl propanoate, Propanoic acid, phenylmethyl ester, Propionic acid, benzyl ester[1][3][5][6][7]

Chemical Formula: C₁₀H₁₂O₂[1][3][6][8][9][10][11]

Canonical SMILES: CCC(=O)OCC1=CC=CC=C1[3][4]

InChI: InChI=1S/C10H12O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3[1][3][4]

InChIKey: VHOMAPWVLKRQAZ-UHFFFAOYSA-N[3][4]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic sweet, fruity, and floral odor.[8][12] It is widely used in the fragrance and flavor industries.[1][6][8]

PropertyValueSource(s)
Molecular Weight 164.20 g/mol [3][8][9]
Appearance Colorless liquid[6][8][9][10]
Boiling Point 220-222 °C at 760 mmHg[3][4][8][9][13]
Density 1.027 - 1.03 g/mL at 25 °C[4][8][14][15][16]
Solubility Insoluble in water; soluble in alcohol and most fixed oils; slightly soluble in propylene glycol; insoluble in glycerin.[1][3][8][12]
Refractive Index 1.495 - 1.500 at 20 °C[3][4][10]
Flash Point 96 - 101 °C (205 - 213 °F)[9][14][15][16]
Vapor Pressure 0.065 mmHg at 25 °C[13]
LogP 2.4 - 2.57[3][13]
CAS Number 122-63-4[3][6][9][10]

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of benzyl alcohol with propionic acid, typically in the presence of an acid catalyst.[2][9]

Synthesis Workflow Diagram

synthesis_workflow Synthesis of this compound via Fischer Esterification Reactants Reactants: - Benzyl Alcohol - Propionic Acid Reaction Esterification Reaction Reactants->Reaction Catalyst Acid Catalyst (e.g., Sulfuric Acid) Catalyst->Reaction Workup Reaction Workup: - Neutralization - Washing Reaction->Workup Purification Purification: - Distillation Workup->Purification Product This compound Purification->Product

Caption: General workflow for this compound synthesis.

Experimental Protocol: Fischer Esterification

The following is a general protocol for the synthesis of this compound. Specific conditions may vary.

Materials:

  • Benzyl alcohol

  • Propionic acid

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (for drying)

  • Organic solvent (e.g., diethyl ether or dichloromethane for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzyl alcohol and propionic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent.

  • Wash the organic layer sequentially with water, sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by distillation to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): A typical ¹H NMR spectrum of this compound would show characteristic peaks corresponding to the protons of the ethyl group, the benzylic methylene protons, and the aromatic protons of the phenyl group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon, the carbons of the ethyl group, the benzylic methylene carbon, and the aromatic carbons.

General Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: The spectrum is recorded on a standard NMR spectrometer.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

  • Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the C=O stretch of the ester group, C-O stretches, and the aromatic C-H and C=C stretches.

General Experimental Protocol for IR Spectroscopy (Neat Liquid):

  • Sample Preparation: A drop of the neat liquid this compound is placed between two salt plates (e.g., KBr or NaCl) to form a thin film.

  • Instrumentation: The spectrum is recorded using an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded, followed by the spectrum of the sample.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically involves electron ionization (EI), leading to fragmentation of the molecule. The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which can be used to confirm the structure.

General Experimental Protocol for GC-MS:

  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent is prepared.

  • Instrumentation: The sample is introduced into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

  • Data Acquisition: The GC separates the components of the sample, and the MS records the mass spectrum of the eluting this compound.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

References

An In-Depth Technical Guide to Benzyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl (B1604629) propionate (B1217596), a significant ester in the chemical and fragrance industries. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and metabolic context, adhering to stringent data presentation and visualization standards for a scientific audience.

Chemical Identity and Properties

Benzyl propionate, systematically known as benzyl propanoate, is an organic ester characterized by its pleasant, fruity aroma. It is a key component in various fragrances and flavorings.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueCitation(s)
IUPAC Name benzyl propanoate[1][2]
CAS Number 122-63-4[3][4][5]
Synonyms This compound, Propanoic acid, phenylmethyl ester, Propionic acid, benzyl ester[1][2][5]
Molecular Formula C₁₀H₁₂O₂[4][5]
Molecular Weight 164.20 g/mol [4]
Appearance Colorless liquid[4][5]
Boiling Point 222 °C[4][5]
Density 1.029 - 1.033 g/cm³[5]
Solubility Slightly soluble in water; soluble in alcohol and ether[5][6]
Refractive Index n20/D 1.496 - 1.500[7]

Experimental Protocols for Synthesis

The primary method for synthesizing this compound is through the esterification of benzyl alcohol with propionic acid. This reaction is typically catalyzed by a strong acid.

Protocol: Fischer Esterification of Benzyl Alcohol and Propionic Acid

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • Benzyl alcohol

  • Propionic acid

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzyl alcohol and a molar excess of propionic acid.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator.

  • Purification: The crude this compound can be further purified by vacuum distillation to yield the final product.[4]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound via Fischer esterification.

G Figure 1: Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants Benzyl Alcohol + Propionic Acid Catalyst H₂SO₄ (catalyst) Reflux Heating under Reflux Catalyst->Reflux Extraction Extraction with Ethyl Acetate Reflux->Extraction Wash Washing with H₂O, NaHCO₃, Brine Extraction->Wash Dry Drying with MgSO₄ Wash->Dry Evaporation Solvent Removal (Rotary Evaporator) Dry->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for this compound Synthesis.

Metabolic Context: Propanoate Metabolism

While this compound itself is not a central metabolite, the propionate moiety is involved in significant metabolic pathways. Propionate, typically derived from the metabolism of odd-chain fatty acids and certain amino acids, is converted to propionyl-CoA.[8] This intermediate is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the citric acid cycle.[8] Dysregulation of propionate metabolism has been linked to various metabolic diseases.[9]

The following diagram outlines the core steps of propanoate metabolism.

G Figure 2: Overview of Propanoate Metabolism Propionate Propionate PropionylCoA Propionyl-CoA Propionate->PropionylCoA Propionyl-CoA Synthetase D_MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA->D_MethylmalonylCoA Propionyl-CoA Carboxylase L_MethylmalonylCoA L-Methylmalonyl-CoA D_MethylmalonylCoA->L_MethylmalonylCoA Methylmalonyl-CoA Epimerase SuccinylCoA Succinyl-CoA L_MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase TCA Citric Acid Cycle SuccinylCoA->TCA

Caption: Propanoate Metabolic Pathway.

References

The Enigmatic Presence of Benzyl Propionate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl propionate, a naturally occurring ester, contributes to the characteristic sweet, fruity, and floral aromas of various plants. While recognized for its significant role in the flavor and fragrance industries, its natural occurrence, biosynthetic pathways, and physiological functions within the plant kingdom remain areas of active scientific inquiry. This technical guide provides an in-depth overview of the known natural sources of this compound, consolidates available quantitative data, and details the experimental protocols for its extraction and analysis. This information is intended to serve as a valuable resource for researchers in phytochemistry, drug discovery, and related fields.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile organic compound in a select number of plant species, often as a minor constituent of their essential oils or aromatic profiles. Its presence has been confirmed in fruits and flowers, where it likely plays a role in attracting pollinators and seed dispersers. The following table summarizes the available quantitative data on the concentration of this compound in various plants.

Plant SpeciesCommon NamePlant PartConcentration (% of essential oil)Reference
Jasminum sp.JasmineFlower (absolute oil)6.70[1]
Michelia champacaChampacaFlowerTrace amounts[2]
Cucumis meloMelonFruitTrace amounts; naturally found[2][3]
Prunus domesticaPlumFruitNaturally found[3]

It is important to note that the concentration of this compound can vary significantly depending on the plant's genetic makeup, geographical location, stage of development, and the extraction method employed. The term "trace amounts" indicates that the compound was detected but not quantified, highlighting a gap in the current scientific literature.

Experimental Protocols for Analysis

The identification and quantification of this compound in plant matrices are primarily achieved through chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). For the analysis of volatile compounds like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is a widely used sample preparation method that is solvent-free, sensitive, and requires minimal sample volume.

Generalized Protocol for HS-SPME-GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound in plant materials. Optimization of specific parameters may be required depending on the sample matrix.

1. Sample Preparation:

  • Fresh plant material (e.g., flowers, fruit pulp) is collected and immediately processed to prevent the loss of volatile compounds.

  • A known weight of the homogenized sample is placed in a headspace vial.

  • An internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties not present in the sample) is added to each sample for accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for the extraction of a broad range of volatile and semi-volatile compounds, including esters like this compound.

  • Extraction Conditions:

    • The sealed headspace vial is incubated at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

    • The SPME fiber is then exposed to the headspace for a set time (e.g., 20-40 minutes) to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: The SPME fiber is inserted into the heated injection port of the GC, where the adsorbed volatile compounds are thermally desorbed onto the analytical column.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile esters.

    • Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is commonly used to fragment the eluting compounds.

    • Detection: The mass spectrometer scans a specific mass-to-charge (m/z) ratio range to detect the fragment ions.

    • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

    • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of a this compound standard.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz (DOT language), illustrates the generalized workflow for the analysis of this compound in plant samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Flowers, Fruit) homogenization Homogenization plant_material->homogenization vial Headspace Vial + Internal Standard homogenization->vial incubation Incubation (e.g., 40-60°C) vial->incubation extraction SPME Fiber Extraction incubation->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation GC Separation (Capillary Column) desorption->separation detection MS Detection (EI, 70 eV) separation->detection identification Identification (Mass Spectra, RT) detection->identification quantification Quantification (Internal Standard) identification->quantification

Generalized workflow for HS-SPME-GC-MS analysis of this compound.

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to follow the general pathway for the formation of benzenoids and subsequent esterification. While the specific enzymes involved in the final esterification step in most plants are yet to be fully characterized, the pathway can be logically inferred.

biosynthesis_pathway Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Benzaldehyde Benzaldehyde Cinnamic_Acid->Benzaldehyde Multiple Steps Benzyl_Alcohol Benzyl Alcohol Benzaldehyde->Benzyl_Alcohol ADH AAT Alcohol Acyltransferase (AAT) Benzyl_Alcohol->AAT Propionyl_CoA Propionyl-CoA Propionyl_CoA->AAT Benzyl_Propionate This compound AAT->Benzyl_Propionate

Proposed biosynthetic pathway of this compound in plants.

Pathway Description:

  • The biosynthesis begins with the Shikimate Pathway , a central metabolic route in plants for the production of aromatic amino acids.

  • L-Phenylalanine , an output of the shikimate pathway, is converted to Cinnamic Acid by the enzyme Phenylalanine Ammonia-Lyase (PAL).

  • Through a series of enzymatic steps, cinnamic acid is converted to Benzaldehyde .

  • Benzaldehyde is then reduced to Benzyl Alcohol by an Alcohol Dehydrogenase (ADH).

  • The final step is the esterification of benzyl alcohol with a propionyl group donor, typically Propionyl-CoA . This reaction is catalyzed by an Alcohol Acyltransferase (AAT) , a class of enzymes responsible for the synthesis of many volatile esters in plants.

Conclusion and Future Directions

This compound is a naturally occurring aromatic compound found in a limited number of plant species, with jasmine being a notable source with a significant concentration. The analysis of this volatile ester is effectively achieved using HS-SPME-GC-MS, a sensitive and robust technique. The proposed biosynthetic pathway provides a logical framework for understanding its formation in plants.

Future research should focus on:

  • Wider Screening of Plants: A systematic investigation of a broader range of aromatic plants is needed to identify new natural sources of this compound.

  • Quantitative Studies: More quantitative data is required to understand the variability of this compound concentrations within and between species.

  • Enzyme Characterization: The specific Alcohol Acyltransferases responsible for this compound synthesis need to be identified and characterized to enable biotechnological production approaches.

  • Biological Function: Elucidating the ecological roles of this compound, such as its involvement in plant-pollinator interactions, will provide a deeper understanding of its significance in the plant kingdom.

This guide serves as a foundational resource to stimulate further research into the fascinating and relatively unexplored natural occurrence of this compound in plants.

References

Benzyl Propionate: A Technical Guide on its Discovery, Chemistry, and Role in Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl propionate, a significant aroma chemical, has played a noteworthy role in the fragrance industry for over a century. This technical guide delves into the historical context of its discovery, its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and the underlying biochemical pathways of its perception. While the precise moment of its discovery remains undocumented, its emergence is intrinsically linked to the burgeoning field of synthetic organic chemistry in the late 19th and early 20th centuries, a period that revolutionized the art of perfumery. This document provides a comprehensive resource, consolidating quantitative data, procedural methodologies, and the current understanding of its olfactory signaling cascade.

Introduction

This compound (C₁₀H₁₂O₂) is an organic ester prized in the fragrance and flavor industries for its characteristic sweet, fruity, and floral aroma, often described with nuances of jasmine, pear, and banana.[1][2] Its versatility allows for its use in a wide array of fragrance compositions, from delicate floral bouquets to rich, fruity accords.[3] The advent of synthetic aroma chemicals like this compound marked a pivotal moment in perfumery, offering perfumers a broader palette of consistent and cost-effective ingredients beyond traditional natural extracts. This guide aims to provide a detailed technical overview of this compound, catering to the scientific and research community.

Historical Context and Discovery

While the exact date and discoverer of this compound are not explicitly recorded in historical archives, its development can be situated within the broader context of the late 19th and early 20th-century advancements in synthetic organic chemistry. This era witnessed the first synthesis of many foundational aroma chemicals, such as coumarin in 1868 and vanillin in 1874, which transformed the fragrance industry.[4][5][6]

The synthesis of esters, in general, was a well-established chemical practice during this period. The importance of benzyl derivatives, such as benzyl acetate and benzyl alcohol, grew in the early 20th century, particularly in the creation of synthetic jasmine bases.[7] Given that this compound is synthesized through the straightforward esterification of benzyl alcohol and propionic acid, it is highly probable that it was first synthesized during this period of fervent exploration into synthetic aroma compounds. Early 20th-century perfumery formularies began to include a variety of synthetic esters to create novel and affordable fragrances.[2][6][8] The use of this compound likely followed a similar trajectory to its close chemical relative, benzyl acetate, which was in widespread use by the 1920s.[4]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application and quality control. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
CAS Number 122-63-4[9]
Appearance Colorless liquid[9]
Odor Profile Sweet, fruity, floral, jasmine, pear, banana[1][2]
Boiling Point 222 °C[1]
Density 1.03 g/mL at 25 °C[9]
Refractive Index 1.497 (n20/D)[9]
Flash Point 96 °C (205 °F)[1][9]
Vapor Pressure 0.105 mmHg at 25°C[9]
Solubility Soluble in most fixed oils and alcohol; slightly soluble in propylene glycol; insoluble in glycerin and water.[9]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for the synthesis of this compound is the Fischer esterification of benzyl alcohol with propionic acid, typically catalyzed by a strong acid.

Materials:

  • Benzyl alcohol (1.0 mol)

  • Propionic acid (1.2 mol)

  • Concentrated sulfuric acid (catalyst, ~2% of the total reactant weight)

  • Toluene (solvent, for azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add benzyl alcohol, propionic acid, and toluene.

  • Slowly add the concentrated sulfuric acid to the mixture while stirring.

  • Assemble the Dean-Stark apparatus and reflux condenser with the flask.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propionic acid) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene solvent by rotary evaporation.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Quality Control and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the synthesized this compound and its identity can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is a standard for quality control in the fragrance industry.[10][11]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A nonpolar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • MS Detector (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 m/z.

    • Ion Source Temperature: 230 °C.

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane or dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Run the analysis according to the specified temperature program.

  • The retention time of the this compound peak can be compared to a known standard for identification.

  • The mass spectrum of the peak should be compared to a library spectrum (e.g., NIST) to confirm the identity of the compound. The purity is determined by the relative area of the this compound peak in the chromatogram.

Olfactory Signaling Pathway

The perception of this compound's fruity-floral scent is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific OR that binds to this compound has not yet been deorphanized, a common challenge in the field of olfaction, the general signal transduction cascade for such odorants is well-understood.[12][13][14][15]

Odorant perception is a G-protein coupled receptor (GPCR) mediated process. The binding of an odorant molecule, such as this compound, to its specific OR triggers a conformational change in the receptor. This activates an associated G-protein, typically the olfactory-specific G-protein, Gαolf. The activated Gαolf subunit then stimulates adenylyl cyclase type III, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). This rise in cAMP directly gates cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (primarily Ca²⁺ and Na⁺), which depolarizes the neuron and initiates a nerve impulse that is transmitted to the brain for processing.[13]

Olfactory_Signaling_Pathway cluster_0 Extracellular (Mucus) cluster_1 Olfactory Sensory Neuron Membrane cluster_2 Intracellular Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein Gαolf (inactive) OR->G_protein Activates G_protein_active Gαolf (active) G_protein->G_protein_active AC Adenylyl Cyclase G_protein_active->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to CNG CNG Channel (Closed) CNG_open CNG Channel (Open) CNG->CNG_open Depolarization Depolarization (Nerve Impulse) CNG_open->Depolarization Allows Cation Influx ATP ATP cAMP->CNG Binds to

Caption: General olfactory signaling pathway for an odorant like this compound.

Experimental Workflow and Logical Relationships

The development and application of this compound in perfumery follow a logical workflow, from its synthesis and purification to its analysis and final incorporation into a fragrance formulation.

Benzyl_Propionate_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Quality Control cluster_application Application Reactants Benzyl Alcohol + Propionic Acid Esterification Fischer Esterification (Acid Catalyst) Reactants->Esterification Purification Vacuum Distillation Esterification->Purification QC GC-MS Analysis Purification->QC Purity Purity & Identity Confirmation QC->Purity Formulation Fragrance Formulation Purity->Formulation Meets Specifications Product Final Perfume Product Formulation->Product

Caption: Workflow for the synthesis, analysis, and application of this compound.

Conclusion

This compound remains a cornerstone of the modern perfumer's palette, valued for its ability to impart a bright, fruity-floral character to a wide range of fragrances. While the specifics of its initial discovery are intertwined with the broader history of synthetic aroma chemistry, its continued use is a testament to its desirable olfactory properties and versatility. The experimental protocols for its synthesis and analysis outlined in this guide provide a framework for its consistent and high-purity production. Furthermore, understanding the general principles of its olfactory perception via GPCR signaling pathways offers insights into the fundamental mechanisms of scent. This technical guide serves as a comprehensive resource for researchers and professionals in the fields of chemistry, perfumery, and sensory science.

References

An In-depth Technical Guide on the Physical Properties of Benzyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of benzyl propionate, specifically its boiling point and density. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who may utilize this information for formulation, synthesis, or quality control purposes.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are critical for understanding the compound's behavior under various experimental and processing conditions.

Physical PropertyValueConditions
Boiling Point 222 °CAt 760 mmHg[1][2]
220.00 to 222.00 °CAt 760.00 mm Hg[3][4]
221-223 °CNot specified[5][6]
110-111 °CAt 13 Torr
Density 1.03 g/mLAt 25 °C
1.028-1.033 g/cm³Not specified[2][4]
1.034 g/cm³At 20 °C
1.03Not specified[6][7]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, particularly with small sample volumes, the capillary method is frequently employed.

1. Capillary Method (Micro Boiling Point Determination)

  • Apparatus :

    • Small test tube

    • Capillary tube (sealed at one end)

    • Thermometer

    • Heating apparatus (e.g., MelTemp apparatus, oil bath, or heating block)[8]

    • Sample of this compound

  • Procedure :

    • A small amount of this compound (a few milliliters) is placed into the small test tube.[9]

    • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

    • The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

    • The assembly is then heated in a heating bath. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[10]

    • Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor of the liquid has displaced all the air.[10]

    • The heating is then discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[10][11] This is the point where the external pressure equals the vapor pressure of the liquid.

2. Distillation Method

For larger sample volumes, a simple distillation is a common method for both purification and boiling point determination.[12]

  • Apparatus :

    • Distillation flask

    • Condenser

    • Receiving flask

    • Thermometer

    • Heating mantle or water bath

    • Boiling chips

    • Sample of this compound

  • Procedure :

    • The distillation flask is charged with this compound and a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.

    • The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

    • The temperature is recorded when the vapor is condensing and dripping into the receiving flask at a steady rate. This stable temperature reading is the boiling point of the liquid.[12]

Density is a fundamental physical property defined as the mass of a substance per unit volume.[13]

1. Using a Graduated Cylinder and Balance

This method is straightforward but less precise than using a pycnometer.

  • Apparatus :

    • Graduated cylinder (e.g., 25 mL or 50 mL)

    • Electronic balance

    • Sample of this compound

  • Procedure :

    • The mass of the clean, dry graduated cylinder is measured using an electronic balance.[14]

    • A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[14]

    • The mass of the graduated cylinder containing the liquid is then measured.

    • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass.[14]

    • The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[13][15]

2. Using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, which allows for a more precise determination of density.[16]

  • Apparatus :

    • Pycnometer

    • Electronic balance

    • Thermometer

    • Sample of this compound

  • Procedure :

    • The mass of the clean, dry, and empty pycnometer is accurately measured.

    • The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that overflows is carefully wiped away.

    • The mass of the filled pycnometer is measured.

    • The temperature of the liquid is recorded.

    • The mass of the this compound is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[16]

Logical Relationships

The physical properties of a compound like this compound are intrinsic characteristics that are determined by its molecular structure. These properties are essential for its identification and for predicting its behavior in various applications.

G substance This compound structure Molecular Structure (C10H12O2) substance->structure has a unique properties Physical Properties structure->properties determines boiling_point Boiling Point properties->boiling_point density Density properties->density identification Substance Identification & Quality Control boiling_point->identification is used for density->identification is used for

Caption: Logical flow from molecular structure to physical properties and their application.

References

An In-depth Technical Guide to the Solubility of Benzyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyl propionate in water and various organic solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work in areas such as formulation science, analytical chemistry, and toxicology.

Core Topic: this compound Solubility

This compound (C₁₀H₁₂O₂) is an ester known for its sweet, fruity aroma, leading to its widespread use in the fragrance and flavor industries. Beyond its sensory characteristics, its solubility profile is a critical parameter for its application and handling in chemical and pharmaceutical contexts. Understanding its behavior in different media is essential for formulation development, purification processes, and environmental fate assessment.

Quantitative Solubility Data

The solubility of this compound varies significantly between aqueous and organic media, reflecting its chemical nature as a moderately nonpolar ester. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Water

SolventSolubility (mg/L)Temperature (°C)Source(s)
Water100 - 74220 - 25[1][2]

Table 2: Solubility of this compound in Organic Solvents

SolventSolubilityTemperature (°C)Source(s)
EthanolMiscibleRoom Temperature[3]
EtherSolubleNot Specified
Toluene> 1000 g/L20[4]
Dimethylformamide (DMF)> 1000 g/L20[4]
Acetone200 - 1000 g/L20[4]
Acetonitrile200 - 1000 g/L20[4]
Methanol100 - 200 g/L20[4]
Fixed OilsSolubleNot Specified[1][2]
Propylene GlycolSlightly SolubleNot Specified[1][2]
GlycerinInsolubleNot Specified[1][2]
Mineral OilPoorly SolubleNot Specified[3]

Note: The term "Soluble" indicates a high degree of solubility, though a precise quantitative value was not specified in the cited sources. "Miscible" indicates solubility in all proportions.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for scientific and industrial applications. The following methodologies are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are suitable for determining the solubility of this compound.

Method 1: Flask Method for Water Solubility (Adapted from OECD Guideline 105)

This method is a straightforward approach for determining the solubility of a substance in water and is suitable for substances with a solubility of less than 10⁻² g/L, which can be adapted for the expected solubility range of this compound.

Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath or shaker.

  • Glass flasks with stoppers.

  • Centrifuge (if necessary for phase separation).

  • Analytical instrumentation (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometer).

  • Filtration apparatus (e.g., syringe filters with appropriate membrane material that does not interact with this compound).

Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing deionized water. The excess is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the flask and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 20°C or 25°C). Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the time to equilibrium (e.g., 24 to 48 hours).

  • Phase Separation: After equilibration, allow the mixture to stand at the constant temperature to let undissolved material settle. If necessary, use centrifugation to achieve a clear separation of the aqueous phase.

  • Sampling: Carefully withdraw an aliquot of the clear, saturated aqueous solution. Filtration may be required to remove any remaining suspended particles.

  • Analysis: Determine the concentration of this compound in the aliquot using a validated analytical method (e.g., HPLC with a suitable detector).

  • Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.

Method 2: Visual Method for Solubility in Organic Solvents

For determining the solubility in various organic solvents where higher solubility is expected, a visual method can be employed to determine the approximate solubility or miscibility.

Principle: The test substance is incrementally added to a known volume of the solvent at a constant temperature until it no longer dissolves, or a single phase is observed for miscibility.

Apparatus:

  • Calibrated glassware (e.g., graduated cylinders, pipettes).

  • Vials or test tubes with closures.

  • Vortex mixer or magnetic stirrer.

  • Constant temperature bath.

Procedure:

  • Solvent Addition: Add a precise volume of the organic solvent to a vial.

  • Incremental Addition of Solute: Add a small, known amount of this compound to the solvent.

  • Dissolution: Vigorously mix the contents using a vortex mixer or magnetic stirrer until the solute is completely dissolved. Maintain a constant temperature.

  • Observation: Continue adding known amounts of this compound until a point is reached where it no longer dissolves, and a separate phase (either solid or liquid) persists after thorough mixing.

  • Quantification: The solubility is calculated based on the total amount of this compound that dissolved in the known volume of the solvent.

  • Miscibility Check: For solvents like ethanol, continue adding this compound. If no phase separation is observed even at high concentrations, the substances are likely miscible. To confirm miscibility, the experiment can be repeated by adding the solvent to this compound.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Results start Start: Define Test Substance & Solvents prep_substance Prepare Pure This compound start->prep_substance prep_solvents Prepare Solvents (Water, Organic) start->prep_solvents add_excess Add Excess Solute to Solvent prep_substance->add_excess prep_solvents->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate phase_sep Phase Separation (Settling/Centrifugation) equilibrate->phase_sep sampling Sample Supernatant phase_sep->sampling analysis Quantitative Analysis (e.g., HPLC, GC) sampling->analysis data_proc Data Processing & Calculation analysis->data_proc results Report Solubility (e.g., g/L, mol/L) data_proc->results

Caption: Workflow for Quantitative Solubility Determination.

Logical_Relationship_Solubility cluster_solvents Solvent Type cluster_solubility Expected Solubility substance This compound (Ester) polar Polar Solvents (e.g., Water, Glycerol) substance->polar Interacts with nonpolar Nonpolar/Weakly Polar Solvents (e.g., Ethanol, Ether, Toluene) substance->nonpolar Interacts with low Low Solubility / Insoluble polar->low Results in high High Solubility / Miscible nonpolar->high Results in

Caption: Principle of "Like Dissolves Like" for this compound.

References

The Olfactory Signature of Benzyl Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl propionate, a carboxylic ester with the molecular formula C₁₀H₁₂O₂, is a significant contributor to the scent profiles of numerous fruits and flowers.[1] This technical guide provides an in-depth exploration of the odor profile and sensory characteristics of this compound. It consolidates available quantitative data, outlines detailed experimental methodologies for sensory analysis, and illustrates the relevant olfactory signaling pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and manipulate the sensory impact of this versatile aroma compound.

Odor Profile and Sensory Characteristics

This compound is predominantly characterized by a sweet, fruity, and floral aroma.[2][3][4] Its complex scent profile is often described with nuances of jasmine, banana, pear, and apricot.[1][2] The odor is also noted as being less sharp and fruitier than its close chemical relative, benzyl acetate.[5]

The sensory descriptors associated with this compound are diverse, reflecting its multifaceted olfactory nature. These include:

  • Primary Notes: Sweet, fruity, floral[2][3][6]

  • Secondary Notes: Jasmine, banana, apple, pear, apricot, plum[1][2][7]

  • Tertiary/Subtle Notes: Balsamic, plastic, green, powdery, jammy, berry nuance[2][6][7]

In flavor applications, this compound is described as having a sweet, fruity taste reminiscent of peach and apricot.[2] At a concentration of 15 ppm, its taste characteristics are further defined as fruity, sweet, green, and powdery with a ripe berry nuance.[2]

Quantitative Sensory and Physicochemical Data

While a specific, standardized odor detection threshold for this compound in air remains elusive in publicly available literature, some quantitative metrics provide insight into its sensory and physical properties.[6]

Table 1: Quantitative Sensory Data for this compound

ParameterValueSource
Relative Odor Impact120[8]
Taste Detection in 5% Sugar Solution7 ppm[9]
Odor Life on Smelling Strip20 hours[8]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₂[8][10]
Molecular Weight 164.20 g/mol [6][10]
CAS Number 122-63-4[6][8]
FEMA Number 2150[6][8][11]
Appearance Colorless to pale yellow liquid[10]
Boiling Point 222 °C[6]
Density ~1.03 g/mL at 25 °C[2]
Flash Point 96 °C[6]
Solubility Soluble in most fixed oils and alcohol; slightly soluble in propylene glycol; insoluble in glycerin and water.[2][12]

Experimental Protocols for Sensory Analysis

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying odor-active compounds in a mixture. An assessor sniffs the effluent from a gas chromatograph to detect and describe the odors of individual separated compounds.

Objective: To separate and identify the key odorants contributing to the overall aroma profile of a sample containing this compound.

Materials:

  • Gas Chromatograph (GC) with a flame ionization detector (FID) and an olfactory port.

  • Capillary column suitable for volatile compound analysis (e.g., DB-5MS).

  • Sample containing this compound.

  • Reference standard of pure this compound.

  • Trained sensory panelists.

Methodology:

  • Sample Preparation: Dilute the sample in an appropriate solvent (e.g., ethanol) to a concentration suitable for injection.

  • GC Conditions:

    • Injection Port Temperature: 260°C

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Hold at 60°C for 5 minutes, then ramp to 270°C at 35°C/min, and hold for 1 minute.

  • Olfactometry:

    • The GC effluent is split between the FID and the heated olfactory port.

    • A trained panelist sniffs the effluent from the olfactory port and records the retention time, odor descriptor, and intensity of each detected odor.

    • The process is repeated with multiple panelists to ensure reproducibility.

  • Data Analysis: The olfactometric data is correlated with the chromatographic data from the FID to identify the odor-active compounds. The identity of this compound can be confirmed by comparing its retention time and odor description with that of the pure standard.

Sensory Panel Evaluation

Sensory panels are used to obtain descriptive and quantitative data on the sensory characteristics of a substance.

Objective: To develop a comprehensive sensory profile of this compound and to quantify the intensity of its different aroma attributes.

Materials:

  • Pure this compound, diluted in an odorless solvent (e.g., mineral oil or ethanol) to various concentrations.

  • Odorless smelling strips or glass jars with lids.

  • A panel of 8-12 trained sensory assessors.

  • A quiet, well-ventilated sensory evaluation room.

Methodology:

  • Panelist Training: Panelists are trained to identify and rate the intensity of various aroma descriptors relevant to fruity-floral esters. Reference standards for different odors (e.g., jasmine, banana, etc.) are used for training.

  • Sample Preparation and Presentation: Samples of this compound at different concentrations are prepared. A small amount of each solution is applied to a smelling strip or placed in a coded glass jar. Samples are presented to the panelists in a randomized and blind manner.

  • Evaluation: Panelists are asked to smell each sample and rate the intensity of a list of predetermined sensory attributes (e.g., sweet, fruity, floral, jasmine, banana) on a structured scale (e.g., a 0-10 line scale).

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile of this compound.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).

While the specific receptor(s) for this compound have not been definitively identified, it is known that various fruity and floral esters activate the olfactory receptor Olfr45 . The binding of an odorant molecule to its receptor initiates a downstream signaling cascade.

The generally accepted olfactory signaling pathway is as follows:

  • Odorant Binding: this compound binds to an olfactory receptor (likely a member of the Olfr family, such as Olfr45).

  • G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the olfactory-specific G-protein, Gαolf.

  • Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[13]

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cAMP-gated ion channels.

  • Depolarization: The opening of these channels allows for an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron, causing depolarization of the cell membrane.

  • Action Potential Generation: If the depolarization reaches a certain threshold, it triggers the generation of an action potential.

  • Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the odor.

Visualizations

Sensory_Analysis_Workflow Figure 1. Experimental Workflow for Sensory Analysis cluster_GC_O Gas Chromatography-Olfactometry (GC-O) cluster_Sensory_Panel Sensory Panel Evaluation gc_sample_prep Sample Preparation (Dilution) gc_injection GC Injection gc_sample_prep->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation gc_split Effluent Split gc_separation->gc_split fid FID Detection gc_split->fid olfactory_port Olfactory Port gc_split->olfactory_port gc_data_analysis Data Correlation & Identification fid->gc_data_analysis panelist_evaluation Panelist Evaluation (Odor Descriptors & Intensity) olfactory_port->panelist_evaluation panelist_evaluation->gc_data_analysis sp_sample_prep Sample Preparation (Dilution Series) sp_presentation Blinded & Randomized Presentation sp_sample_prep->sp_presentation sp_panelist_evaluation Panelist Rating (Intensity of Attributes) sp_presentation->sp_panelist_evaluation sp_data_analysis Statistical Analysis & Profiling sp_panelist_evaluation->sp_data_analysis

Figure 1. Experimental Workflow for Sensory Analysis

Olfactory_Signaling_Pathway Figure 2. Olfactory Signaling Pathway for Esters benzyl_propionate This compound (Odorant) olfactory_receptor Olfactory Receptor (e.g., Olfr45) (GPCR) benzyl_propionate->olfactory_receptor Binds to g_protein Gαolf Activation olfactory_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase Stimulates cAMP ATP to cAMP Conversion adenylyl_cyclase->cAMP ion_channel cAMP-gated Ion Channel Opening cAMP->ion_channel Opens depolarization Cation Influx (Ca²⁺, Na⁺) & Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential Triggers brain Signal to Olfactory Bulb action_potential->brain Transmits

Figure 2. Olfactory Signaling Pathway for Esters

Conclusion

This compound possesses a rich and complex odor profile that is highly valued in the fragrance and flavor industries. While its qualitative sensory characteristics are well-documented, there is a notable lack of publicly available, standardized quantitative data, particularly regarding its odor detection threshold. The experimental protocols and signaling pathway described herein provide a framework for the systematic study of this and similar aroma compounds. Further research is warranted to establish a definitive odor threshold and to elucidate the specific olfactory receptors and nuances of the downstream signaling cascade involved in its perception. This will enable a more precise application and manipulation of its sensory properties in various scientific and commercial contexts.

References

Benzyl Propionate: A Comprehensive Technical Guide to Safety, Handling, and Material Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safety, handling, and Material Safety Data Sheet (MSDS) specifications for benzyl propionate. The following sections detail its chemical and physical properties, toxicological profile, safe handling procedures, emergency protocols, and ecological impact, supported by quantitative data, experimental methodologies, and procedural workflows.

Section 1: Chemical and Physical Properties

This compound is a colorless liquid with a characteristic sweet, fruity, and floral aroma.[1] It is valued for this scent in the fragrance and flavor industries.[2][3] It is soluble in organic solvents like alcohol and ether but insoluble in water and glycerol.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₂[1][4][5][6]
Molecular Weight 164.20 g/mol [4][7][8]
CAS Number 122-63-4[5][6][8][9]
Appearance Colorless to almost colorless liquid[1][5][6]
Boiling Point 220-228°C[1][4][5][10][11]
Density 1.02 - 1.034 g/mL at 20-25°C[1][4][5][6][11]
Flash Point 96 - 100°C (204.8 - 212°F) Closed Cup[1][5][9][10]
Refractive Index 1.495 - 1.500 at 20°C[1][4][6][11]
Water Solubility Slightly soluble to insoluble (100-742 mg/L at 20-25°C)[1][4][10][11]
Vapor Pressure 0.07 mm Hg at 25°C[9]

Section 2: Toxicological Information and Experimental Protocols

This compound is generally considered to have low acute toxicity. However, it can cause mild skin and eye irritation.[2][8][9]

Table 2: Acute Toxicity Data for this compound

TestSpeciesRouteValueSource(s)
LD50 RabbitOral3300 mg/kg[1][9]
LD50 RabbitDermal> 5000 mg/kg[1][12]
LD50 RatOral3300 - 5000 mg/kg[9][10][13]
Experimental Protocols

The toxicological data presented are primarily derived from studies following standardized OECD guidelines.

Acute Oral Toxicity (Following OECD Guideline 423) The acute toxic class method is utilized to assess the oral toxicity of a substance.[14] This stepwise procedure involves administering the chemical orally to a small group of rodents (typically three females) at a defined dose level (e.g., 5, 50, 300, 2000 mg/kg).[6][9] The presence or absence of mortality in this initial group determines the subsequent step, which may involve dosing another group at a higher or lower dose.[6] Animals are observed for a period of 14 days for signs of toxicity, and body weight changes are recorded. A necropsy is performed at the end of the study. This method minimizes the number of animals required while providing sufficient data for hazard classification.[6]

Acute Dermal Irritation (Following OECD Guideline 404) This test evaluates the potential of a substance to cause skin irritation or corrosion.[1][2] A single dose (0.5 mL for liquids) of the test substance is applied to a small area of skin (approximately 6 cm²) on an albino rabbit for a 4-hour exposure period.[2][7] The skin is then cleansed to remove any residual substance.[2] The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (60 minutes, 24, 48, and 72 hours) after application.[5][7][12] The severity of the reactions is scored, and observations may continue for up to 14 days to assess the reversibility of any effects.[2][5]

Section 3: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Personal Protective Equipment (PPE) and Engineering Controls
  • Ventilation: Handle in a well-ventilated area to avoid the inhalation of vapors.[3] Local exhaust ventilation should be used if needed.

  • Eye Protection: Wear chemical safety goggles or a face shield.[7][8][12]

  • Skin Protection: Use chemical-resistant gloves.[7][8][12] Protective clothing is recommended to prevent skin contact.

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required. If ventilation is inadequate, a suitable respirator should be worn.[12]

Handling and Storage Procedures
  • Avoid contact with skin and eyes.[8]

  • Do not ingest or inhale vapors.[3]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[3][8]

  • Store in a cool, dry, and well-ventilated place.[3][8]

  • Keep containers tightly closed.[8]

  • Store away from incompatible materials such as strong oxidizing agents.[8][12]

G cluster_storage Storage cluster_handling Handling storage_loc Cool, Dry, Well-Ventilated Area storage_container Tightly Closed Container storage_away Away from Ignition Sources & Oxidizers avoid_contact Avoid Skin/Eye Contact & Inhalation use_ppe Use Appropriate PPE good_hygiene Practice Good Industrial Hygiene start Start: Receiving this compound cluster_storage cluster_storage start->cluster_storage cluster_handling cluster_handling start->cluster_handling end End: Safe Use cluster_storage->end cluster_handling->end

Safe Handling and Storage Workflow

Section 4: Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, oxygen may be administered. Seek medical attention if symptoms persist.[7][9][12]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for several minutes.[7][9][12] Get medical attention if irritation develops.[9]

  • Eye Contact: Promptly flush eyes with plenty of water for several minutes, lifting the eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[7][9][12]

  • Ingestion: Rinse the mouth with water if the person is conscious. Do not induce vomiting. Call a physician or poison control center immediately.[7][8][9]

G exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air wash_skin Remove Contaminated Clothing Wash with Soap & Water skin_contact->wash_skin flush_eyes Flush Eyes with Water eye_contact->flush_eyes rinse_mouth Rinse Mouth (if conscious) ingestion->rinse_mouth seek_medical Seek Medical Attention if Symptoms Persist move_fresh_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical call_poison_control Call Physician or Poison Control Immediately rinse_mouth->call_poison_control

Emergency First Aid Decision Tree
Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[7][8][9][12]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[9]

  • Specific Hazards: The product is a combustible liquid.[8] Fire may produce irritating, corrosive, and/or toxic gases, including carbon oxides.[7][8][9]

  • Protective Equipment: Firefighters should wear standard protective equipment, including a self-contained breathing apparatus (SCBA).[7][9][12]

Accidental Release Measures
  • Personal Precautions: Eliminate all ignition sources.[9] Avoid breathing vapors and contact with the substance.[7][8][9] Ensure adequate ventilation.[8][12]

  • Environmental Precautions: Prevent the product from entering drains, water courses, or soil.[7][9]

  • Containment and Cleanup: For spills, absorb the material with an inert absorbent such as sand, dry clay, or diatomaceous earth.[9] Collect the spillage and place it in a suitable container for disposal as hazardous waste.[9]

G spill Spill Detected eliminate_ignition Eliminate Ignition Sources spill->eliminate_ignition don_ppe Wear Appropriate PPE spill->don_ppe ventilate Ensure Adequate Ventilation spill->ventilate contain_spill Contain Spill with Inert Material (e.g., Sand, Clay) eliminate_ignition->contain_spill don_ppe->contain_spill ventilate->contain_spill prevent_drains Prevent Entry into Drains/Waterways contain_spill->prevent_drains collect Collect Absorbed Material prevent_drains->collect dispose Dispose as Hazardous Waste collect->dispose

Accidental Spill Response Workflow

Section 5: Ecological Information

This compound should not be released into the environment as high concentrations can be toxic to aquatic life.[2] However, the substance is expected to be readily biodegradable.[11]

Biodegradability (Following OECD Guideline 301F)

The ready biodegradability of a chemical is assessed by measuring its mineralization by a microbial inoculum, typically from a wastewater treatment plant, over a 28-day period.[13] In the Manometric Respirometry Test (OECD 301F), the degradation is followed by measuring oxygen consumption.[10] A substance is considered readily biodegradable if it achieves 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[10] This test is suitable for poorly soluble substances.[13]

Section 6: Stability and Reactivity

  • Reactivity: The product is stable and non-reactive under normal conditions of use, storage, and transport.[9]

  • Chemical Stability: Stable under recommended storage conditions.[8]

  • Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[8]

  • Incompatible Materials: Strong oxidizing agents and strong reducing agents.[8][12]

  • Hazardous Decomposition Products: Under fire conditions, carbon oxides (CO, CO₂) may be formed.[7][8]

Section 7: Disposal Considerations

Dispose of waste and residues in accordance with local, regional, and national regulations.[9] This material and its container may need to be disposed of as hazardous waste.[9] Do not discharge into drains, water courses, or onto the ground.[9]

References

Benzyl Propionate: An In-depth Technical Guide to its Environmental Impact and Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the environmental fate and ecotoxicological profile of benzyl propionate, a widely used fragrance and flavor ingredient. The information is intended for researchers, scientists, and professionals in drug development and environmental risk assessment. This document summarizes key data on biodegradability, ecotoxicity, and potential for bioaccumulation, and outlines the experimental protocols used for their determination.

Executive Summary

This compound is an aromatic ester valued for its sweet, fruity fragrance. While it is considered to have a favorable safety profile for its intended uses, understanding its environmental impact is crucial for responsible production and application. This guide indicates that this compound is readily biodegradable and exhibits moderate acute toxicity to aquatic organisms. Its potential for bioaccumulation and mobility in soil is estimated to be low.

Environmental Fate and Transport

The environmental fate of a chemical substance is determined by its persistence, potential for bioaccumulation, and mobility in various environmental compartments such as water, soil, and air.

Biodegradability

This compound is classified as readily biodegradable . An aerobic biodegradation study following the OECD 301F guideline demonstrated 88% degradation over 29 days . This rapid mineralization suggests that this compound is unlikely to persist in the environment.

Bioaccumulation Potential
Soil Mobility

Ecotoxicity

Ecotoxicity studies are conducted to assess the potential adverse effects of a substance on aquatic and terrestrial organisms. The following table summarizes the acute toxicity of this compound to key aquatic organisms.

Test Organism Endpoint Concentration (mg/L) Exposure Duration Guideline Reference
Danio rerio (Zebra fish)LC503.5996 hoursOECD 203[1]
Daphnia magna (Water flea)EC505.448 hoursOECD 202[1]
Raphidocelis subcapitata (Green algae)EC5016.7 (growth rate)72 hoursOECD 201[1]

Table 1: Summary of Acute Aquatic Ecotoxicity Data for this compound

These results indicate that this compound is moderately toxic to aquatic organisms in acute exposure scenarios.

Proposed Biodegradation Pathway

The biodegradation of this compound is expected to proceed via hydrolysis of the ester bond, followed by the degradation of the resulting benzyl alcohol and propionic acid.

This compound Biodegradation Pathway benzyl_propionate This compound hydrolysis Hydrolysis (Esterase) benzyl_propionate->hydrolysis benzyl_alcohol Benzyl Alcohol hydrolysis->benzyl_alcohol propionic_acid Propionic Acid hydrolysis->propionic_acid benzaldehyde Benzaldehyde benzyl_alcohol->benzaldehyde Alcohol Dehydrogenase propionyl_coa Propionyl-CoA propionic_acid->propionyl_coa Propionyl-CoA Synthetase benzoic_acid Benzoic Acid benzaldehyde->benzoic_acid Aldehyde Dehydrogenase catechol Catechol benzoic_acid->catechol Benzoate Dioxygenase ring_cleavage Ring Cleavage catechol->ring_cleavage tca_cycle_aromatic TCA Cycle Intermediates ring_cleavage->tca_cycle_aromatic succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Carboxylation & Isomerization tca_cycle_aliphatic TCA Cycle succinyl_coa->tca_cycle_aliphatic

Proposed biodegradation pathway of this compound.

Experimental Protocols

The following sections provide an overview of the standardized experimental protocols used to assess the environmental impact of chemical substances like this compound.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This test evaluates the rapid and ultimate biodegradability of a chemical in an aerobic aqueous medium.

OECD 301F Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Data Analysis mineral_medium Mineral Medium respirometer Sealed Respirometer Flasks (Dark, Constant Temperature) mineral_medium->respirometer inoculum Inoculum (Activated Sludge) inoculum->respirometer test_substance Test Substance (this compound) test_substance->respirometer reference_substance Reference Substance (e.g., Sodium Benzoate) reference_substance->respirometer blank Blank Control (Inoculum Only) blank->respirometer measurement Measure Oxygen Consumption (Manometrically) respirometer->measurement calculate_biodegradation Calculate % Biodegradation ((O2 consumed - blank) / ThOD) * 100 measurement->calculate_biodegradation calculate_thod Calculate Theoretical Oxygen Demand (ThOD) calculate_thod->calculate_biodegradation pass_fail Compare to Pass Level (≥ 60% in 10-day window) calculate_biodegradation->pass_fail

Workflow for the OECD 301F biodegradability test.
Fish, Acute Toxicity Test - OECD 203

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period.

Methodology:

  • Test Organism: Typically Danio rerio (Zebra fish).

  • Exposure: Fish are exposed to a range of concentrations of the test substance in a geometric series for 96 hours.

  • Controls: A control group is maintained in water without the test substance.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 value and its 95% confidence limits are calculated at the end of the exposure period.

Daphnia sp., Acute Immobilisation Test - OECD 202

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50).

Methodology:

  • Test Organism: Daphnia magna (less than 24 hours old).

  • Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.

  • Controls: A control group is maintained in water without the test substance.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The EC50 value, the concentration at which 50% of the daphnids are immobilized, is calculated.

Alga, Growth Inhibition Test - OECD 201

This test evaluates the effect of a substance on the growth of freshwater green algae.

Methodology:

  • Test Organism: Typically Raphidocelis subcapitata.

  • Exposure: Exponentially growing algae are exposed to a range of concentrations of the test substance for 72 hours.

  • Controls: A control culture is grown in the absence of the test substance.

  • Measurement: Algal growth is measured by determining the cell density at 24-hour intervals.

  • Endpoint: The EC50 value is calculated based on the inhibition of the growth rate relative to the control.

Conclusion

Based on the available data, this compound is considered to be readily biodegradable and is not expected to persist in the environment. While it exhibits moderate acute toxicity to aquatic organisms, its low potential for bioaccumulation suggests a limited risk of long-term adverse effects in the food chain. Standard waste and water treatment processes are expected to effectively remove this compound, minimizing its environmental release. As with all chemical substances, responsible handling and disposal practices are recommended to further mitigate any potential environmental impact.

References

A Comprehensive Technical Guide to Benzyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of benzyl propionate, a widely utilized ester in the flavor, fragrance, and pharmaceutical industries. This document consolidates essential information on its nomenclature, physicochemical properties, synthesis protocols, and biological relevance, presenting it in a manner tailored for research and development professionals.

Nomenclature and Identification

This compound is systematically known by its IUPAC name, benzyl propanoate . It is also recognized by a variety of synonyms and alternative names in commercial and scientific literature. For precise identification, the Chemical Abstracts Service (CAS) number is universally employed.

A comprehensive list of its identifiers is provided below:

  • IUPAC Name: benzyl propanoate[1]

  • Synonyms: this compound, Propanoic acid, phenylmethyl ester, Propionic acid, benzyl ester, Phenylmethyl propanoate, Phenylmethyl propionate, Benzyl n-propionate[2][3]

  • CAS Number: 122-63-4[3]

  • EINECS Number: 204-559-3

  • FEMA Number: 2150[1]

  • Molecular Formula: C₁₀H₁₂O₂[4][5]

  • InChI Key: VHOMAPWVLKRQAZ-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, offering a convenient reference for experimental design and application.

PropertyValueReference
Molecular Weight 164.20 g/mol [4]
Appearance Colorless liquid[4]
Odor Sweet, fruity, floral, with jasmine, apple, and pear notes[6]
Boiling Point 222 °C at 760 mmHg[1][4]
Density 1.028 - 1.033 g/cm³ at 25 °C[1][7]
Refractive Index 1.495 - 1.500 at 20 °C[1]
Flash Point 96 °C (204.8 °F)[4]
Solubility Slightly soluble in water; soluble in alcohol and most fixed oils.[7]
logP 2.57[1]

Synthesis of this compound

This compound is primarily synthesized through the esterification of benzyl alcohol with propionic acid. This reaction is typically catalyzed by a strong acid.[4][5] Alternative methods, including enzymatic synthesis, offer greener and more specific routes to production.

Chemical Synthesis: Fischer Esterification

A common laboratory and industrial method for producing this compound is the Fischer esterification.

Reaction:

C₆H₅CH₂OH + CH₃CH₂COOH ⇌ C₆H₅CH₂OOCCH₂CH₃ + H₂O

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of benzyl alcohol and propionic acid.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed using a suitable solvent (e.g., toluene) and collected in the Dean-Stark trap to drive the equilibrium towards the product.

  • Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and remove the solvent under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a colorless liquid.[5]

G Workflow for Chemical Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Esterification cluster_purification Purification Benzyl Alcohol Benzyl Alcohol Reaction Mixture Reaction Mixture Benzyl Alcohol->Reaction Mixture Propionic Acid Propionic Acid Propionic Acid->Reaction Mixture Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Mixture Reflux & Water Removal Reflux & Water Removal Reaction Mixture->Reflux & Water Removal Neutralization Neutralization Reflux & Water Removal->Neutralization Washing Washing Neutralization->Washing Drying Drying Washing->Drying Vacuum Distillation Vacuum Distillation Drying->Vacuum Distillation Product Pure this compound Vacuum Distillation->Product

Caption: Chemical synthesis workflow for this compound.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases, such as Candida antarctica lipase B (CALB), are effective biocatalysts for this esterification.

Experimental Protocol (Fed-batch):

  • Biocatalyst: Commercial immobilized lipase (e.g., Novozym 435) is used as the biocatalyst.

  • Reaction Setup: The reaction is conducted in a solvent-free system.

  • Fed-batch Approach: To overcome potential inactivation of the lipase by propionic acid, a fed-batch strategy is employed. Propionic acid is added in a controlled manner over an initial period (e.g., 5 hours), maintaining an excess of benzyl alcohol.

  • Molar Ratio: A molar ratio of 1:5 (acid:alcohol) has been shown to achieve high conversion rates (up to 99%).[8]

  • Reaction Conditions: The reaction is typically carried out with stirring at a controlled temperature.

  • Product Recovery: After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse. The product, this compound, is then purified from the remaining reactants.

Biological Significance and Signaling Pathways

While this compound itself is primarily recognized for its sensory properties, the propionate moiety is a well-studied short-chain fatty acid (SCFA) with significant biological activity. Propionate is produced by the gut microbiota through the fermentation of dietary fibers and acts as a crucial signaling molecule.

Propionate exerts its effects through G-protein coupled receptors, primarily Free Fatty Acid Receptor 2 (FFAR2) and FFAR3.[9] Activation of these receptors can modulate various physiological processes, including inflammation, glucose metabolism, and lipid metabolism.[10] For instance, propionate has been shown to reduce the expression of inflammatory mediators like TNF and nitric oxide synthase in response to lipopolysaccharide (LPS).[10]

A structurally related compound, benzyl propylene glycoside, has been investigated for its role in modulating the cGAS-STING signaling pathway in the context of nonalcoholic fatty pancreas.[11] This compound was found to inhibit the cGAS-STING pathway, leading to reduced inflammation and fibrosis. While not a direct study of this compound, this research highlights a potential area of investigation for structurally similar esters.

G Simplified Propionate Signaling via FFAR2/3 Propionate Propionate FFAR2/3 FFAR2/3 (GPCR) Propionate->FFAR2/3 binds G-protein G-protein FFAR2/3->G-protein activates Downstream Effectors Downstream Effectors G-protein->Downstream Effectors activates Physiological Response Modulation of: - Inflammation - Glucose Metabolism - Lipid Metabolism Downstream Effectors->Physiological Response

Caption: Propionate signaling pathway via FFAR2/3 receptors.

Spectroscopic Data

For structural elucidation and quality control, spectroscopic data is essential.

  • ¹³C-NMR: The carbon NMR spectrum of this compound shows distinct signals for the different carbon environments. Aromatic carbons typically appear in the 127-129 ppm range. The terminal methyl carbon of the propionate group appears at approximately 9.3 ppm, while the methylene carbons are observed around 27.6 ppm and 66.4 ppm.[12]

  • ¹H-NMR: The proton NMR spectrum provides further structural information.

  • Mass Spectrometry (MS): The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification.

This technical guide provides a foundational understanding of this compound for researchers and professionals. The compiled data and protocols are intended to facilitate further research and development involving this versatile compound.

References

An In-depth Technical Guide to Benzyl Propionate: Functional Groups, Chemical Classification, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzyl propionate, a carboxylic ester with significant applications in the fragrance, flavor, and pharmaceutical industries. The document details its chemical structure, functional groups, and classification. A thorough compilation of its physicochemical and spectral properties is presented for easy reference. Furthermore, this guide outlines detailed experimental protocols for its synthesis and analytical characterization, alongside a discussion of its current and potential roles in research and drug development.

Chemical Identity and Classification

This compound, with the IUPAC name benzyl propanoate, is an organic compound systematically classified as a carboxylic ester.[1] It is formed from the esterification of benzyl alcohol and propionic acid.[2][3] The molecular structure consists of a benzyl group attached to the oxygen atom of a propionate group.

The key functional groups present in this compound are:

  • Ester Group (-COO-): This is the primary functional group that defines its chemical class and reactivity. The ester linkage is susceptible to hydrolysis, especially in the presence of acids or bases, which would yield benzyl alcohol and propionic acid.[4]

  • Aromatic Ring (Phenyl Group, C₆H₅-): The presence of the benzene ring influences the molecule's solubility and provides sites for electrophilic substitution reactions, although the ester group is the more reactive center.

Chemical Structure:

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is provided below for reference in a research and development setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1][5][6]
Appearance Colorless liquid[3][7]
Odor Sweet, fruity, floral[3][6][7]
Boiling Point 222 °C[5][6][7]
Density 1.03 g/mL at 25 °C[3][6][7]
Refractive Index n20/D 1.497[6][7]
Solubility Soluble in organic solvents like alcohol and ether; limited solubility in water.[2][3]
Flash Point 96 °C (closed cup)[6]

Table 2: Spectral Data for this compound

Spectroscopic TechniqueKey Data PointsReference(s)
¹H NMR Spectral data available.[8][9]
¹³C NMR Signals at approximately 9.3, 27.6, 66.4, 127.1, 127.6, and 128.9 ppm.[10][11]
Mass Spectrometry (MS) Major fragments (m/z) at 108, 91, 164, and 57.[5]
Infrared (IR) Spectroscopy Data available from various techniques (FTIR, ATR-IR).[5]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a common laboratory-scale synthesis of this compound.

Workflow for Synthesis and Purification:

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactants: Benzyl Alcohol Propionic Acid B Catalyst Addition: Sulfuric Acid A->B Mix C Reflux B->C D Neutralization: Sodium Bicarbonate Solution C->D Cool and Quench E Extraction: Ethyl Acetate D->E F Drying: Magnesium Sulfate E->F G Solvent Removal: Rotary Evaporation F->G H Purification: Column Chromatography G->H I Final Product: This compound H->I

Workflow for the synthesis and purification of this compound.

Materials:

  • Benzyl alcohol

  • Propionic acid

  • Concentrated sulfuric acid (catalyst)[5]

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a round-bottom flask, add benzyl alcohol and a slight excess of propionic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the this compound into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate solvent system.[12]

  • Combine the fractions containing the pure product and remove the solvent to yield pure this compound.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of synthesized this compound.

Workflow for GC-MS Analysis:

A Sample Preparation: Dilute this compound in a suitable solvent (e.g., ethanol) B GC-MS Injection A->B C Separation on Chromatographic Column B->C D Mass Spectrometry Detection C->D E Data Analysis: Identify peaks and calculate purity D->E

Workflow for the GC-MS analysis of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass selective detector.

  • Column: A nonpolar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[13]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split injection.

  • Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature to ensure separation of any impurities.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., ethanol).

  • Inject a small volume of the sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.

  • Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference spectrum.

  • Calculate the purity of the sample by determining the relative peak area of this compound compared to the total peak area of all components in the chromatogram.

Applications in Research and Drug Development

While primarily known for its use in fragrances and as a flavoring agent, this compound also possesses properties that are of interest to the pharmaceutical and drug development sectors.

  • Antifungal Activity: this compound has demonstrated broad-spectrum antifungal activity against various plant pathogens, including Phyllosticta zingiberi, Fusarium solani, and Magnaporthe oryzae.[4] This suggests potential for further investigation into its mechanism of action and development as an antifungal agent.

  • Pharmaceutical Formulations: Due to its solvent properties and low toxicity, this compound can be used as a solvent or excipient in drug formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[14][15]

  • Chemical Intermediate: In organic synthesis, this compound can serve as a starting material or intermediate for the synthesis of more complex molecules.[16]

Conclusion

This compound is a well-characterized ester with a range of applications. For researchers and drug development professionals, its established synthesis and analytical methods, combined with its emerging biological activities and formulation potential, make it a compound of continuing interest. This guide provides a foundational resource for further exploration and utilization of this compound in scientific and pharmaceutical contexts.

References

Methodological & Application

synthesis of benzyl propionate from benzyl alcohol and propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of benzyl (B1604629) propionate (B1217596) through the Fischer esterification of benzyl alcohol and propionic acid. Benzyl propionate is a valuable ester recognized for its pleasant fruity aroma, with applications in the fragrance, flavor, and pharmaceutical industries. This application note outlines the chemical principles, experimental procedures, and analytical characterization of the synthesized product.

Introduction

This compound (C₁₀H₁₂O₂) is an organic ester characterized by its sweet, fruity scent. It is synthesized by the acid-catalyzed esterification of benzyl alcohol with propionic acid.[1] The most common method for this synthesis is the Fischer esterification, which utilizes a strong acid catalyst, typically sulfuric acid, to achieve high yields.[1][2] Alternative "green" catalysts, such as solid super-strong acids, have also been explored to minimize environmental impact and simplify purification.[3] This protocol will focus on the traditional and widely applicable sulfuric acid-catalyzed method.

Chemical and Physical Data

A comprehensive summary of the physical and chemical properties of the reactants and the product is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Benzyl AlcoholC₇H₈O108.142051.044
Propionic AcidC₃H₆O₂74.081410.99
This compoundC₁₀H₁₂O₂164.202221.031

Experimental Protocol: Fischer Esterification

This section details the step-by-step procedure for the synthesis of this compound.

3.1. Materials and Reagents

  • Benzyl alcohol

  • Propionic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Boiling chips

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus

  • Magnetic stirrer and stir bar

3.3. Reaction Setup and Procedure

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Combine Benzyl Alcohol, Propionic Acid, and H₂SO₄ reflux Reflux the Mixture reactants->reflux cool Cool Reaction Mixture reflux->cool wash Wash with NaHCO₃ Solution cool->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate distill Vacuum Distillation evaporate->distill characterize Characterize Product (NMR, MS) distill->characterize

Figure 1: Experimental workflow for this compound synthesis.
  • Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, combine benzyl alcohol and propionic acid. A common molar ratio is 1:1.2 of alcohol to acid to drive the equilibrium towards the product.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) to the mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

3.4. Work-up Procedure

  • Quenching: Transfer the cooled reaction mixture to a separatory funnel.

  • Washing: Carefully add a saturated solution of sodium bicarbonate to neutralize the unreacted propionic acid and the sulfuric acid catalyst. Swirl gently and vent the separatory funnel frequently to release the carbon dioxide gas produced. Continue adding the bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane.

  • Combine and Dry: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.

3.5. Purification

The crude this compound can be purified by vacuum distillation to obtain a high-purity product. The fraction collected at the appropriate boiling point and reduced pressure will be the purified this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Data for this compound (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.35m5HAromatic protons (C₆H₅)
~5.12s2HBenzyl protons (-CH₂-)
~2.35q2HMethylene protons (-CH₂-CH₃)
~1.15t3HMethyl protons (-CH₃)

Table 2: ¹³C NMR Data for this compound (CDCl₃)

Chemical Shift (ppm)Assignment
~174.0Carbonyl carbon (C=O)
~136.0Aromatic quaternary carbon
~128.5Aromatic CH carbons
~128.2Aromatic CH carbons
~128.0Aromatic CH carbons
~66.2Benzyl carbon (-CH₂-)
~27.6Methylene carbon (-CH₂-CH₃)
~9.1Methyl carbon (-CH₃)

4.2. Mass Spectrometry (MS)

The mass spectrum of this compound provides confirmation of its molecular weight and characteristic fragmentation pattern.

Table 3: Mass Spectrometry Data for this compound

m/zRelative Abundance (%)Fragment
164~35-40[M]⁺ (Molecular Ion)
108~98-100[C₇H₈O]⁺
91~57-100[C₇H₇]⁺ (Tropylium ion)
57~35-48[C₃H₅O]⁺
29~34[C₂H₅]⁺

Conclusion

The Fischer esterification of benzyl alcohol and propionic acid is a reliable and straightforward method for the synthesis of this compound. The protocol outlined in this document, coupled with the provided analytical data, offers a comprehensive guide for researchers in the successful synthesis and characterization of this important ester. Adherence to proper laboratory techniques and safety precautions is essential for a successful outcome.

References

Application Notes and Protocols for the Synthesis of Benzyl Propionate via Acid-Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl (B1604629) propionate (B1217596) is an organic ester prized for its sweet, fruity aroma, finding significant application in the flavor and fragrance industries.[1] It is synthesized through the esterification of benzyl alcohol with propionic acid.[1][2] The most common method for this synthesis is the Fischer esterification, which utilizes an acid catalyst to accelerate the reaction between a carboxylic acid and an alcohol.[3][4] This reversible reaction requires shifting the equilibrium, typically by using an excess of one reactant or by removing the water formed during the reaction.[3][4][5] While traditional catalysts include strong mineral acids like sulfuric acid[2], modern approaches also employ solid acid catalysts such as Amberlyst-15 or other supported acids to simplify purification and minimize environmental impact.[6][7]

This document provides detailed protocols for the synthesis of benzyl propionate using acid catalysis, a summary of various reaction conditions, and a depiction of the underlying chemical mechanism.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and efficiency of this compound synthesis. Below is a summary of quantitative data from various reported acid-catalyzed methods.

CatalystReactant Ratio (Alcohol:Acid)Catalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
Solid Super-strong Acid1.5:12.32% (of total reactant mass)Not specified3.097.5[6]
Tris(pentafluorophenyl)borane1:1.2 (mmol scale)0.5 mol%20~0.017Not specified[8]
Amberlyst-152.5:120 g/L80Not specified~92[7]
Sulfuric Acid1:5 (molar excess of acid)Catalytic amount (e.g., 0.05 molar ratio)RefluxLong durationNot specified[9]

Experimental Protocols

This section details a standard laboratory procedure for the synthesis of this compound using a solid acid catalyst, which simplifies the workup process.

Materials and Equipment:

  • Benzyl alcohol (Reagent grade, ≥99%)

  • Propionic acid (Reagent grade, ≥99%)

  • Amberlyst-15 (or other suitable solid acid catalyst)

  • Diethyl ether or Ethyl acetate (B1210297) (ACS grade)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (e.g., 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for simple or fractional distillation

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all chemicals inside a fume hood.

  • Propionic acid is corrosive and has a strong odor. Avoid inhalation and skin contact.

  • Benzyl alcohol can be an irritant.

  • Concentrated acids like sulfuric acid (if used) are highly corrosive and must be handled with extreme care.[9]

Protocol 1: Synthesis using a Solid Acid Catalyst (Amberlyst-15)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (e.g., 0.4 mol) and propionic acid (e.g., 0.5 mol). The use of a slight excess of the carboxylic acid can help drive the reaction to completion.

  • Catalyst Addition: Add the solid acid catalyst, Amberlyst-15 (e.g., 2-3% of the total reactant weight).

  • Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to reflux with vigorous stirring. The optimal temperature will depend on the boiling points of the reactants. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Workup: After the reaction has reached completion (typically several hours, as monitored by TLC/GC), cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the solid Amberlyst-15 catalyst. The catalyst can often be washed with a solvent (e.g., diethyl ether), dried, and potentially reused.

  • Solvent Extraction: Transfer the filtrate to a separatory funnel. Dilute the mixture with an organic solvent like ethyl acetate (e.g., 100 mL).[8]

  • Washing:

    • Wash the organic layer sequentially with water (2 x 50 mL).

    • Carefully wash with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining propionic acid.[8] Be cautious of CO₂ evolution.

    • Finally, wash with brine (1 x 50 mL) to remove residual water.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8] Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by vacuum distillation to yield a colorless liquid with a characteristic fruity, floral scent.[10]

Visualizations: Workflow and Mechanism

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Experimental Workflow for this compound Synthesis reactant_node Reactants (Benzyl Alcohol, Propionic Acid) reflux_node Esterification (Heating under Reflux) reactant_node->reflux_node catalyst_node Acid Catalyst (e.g., Amberlyst-15) catalyst_node->reflux_node workup_node Workup (Cooling, Filtration) reflux_node->workup_node extraction_node Liquid-Liquid Extraction & Washing (NaHCO3, Brine) workup_node->extraction_node drying_node Drying & Concentration (MgSO4, Rotary Evaporation) extraction_node->drying_node purification_node Purification (Vacuum Distillation) drying_node->purification_node product_node Pure this compound purification_node->product_node

Caption: A flowchart of the synthesis and purification process.

Reaction Mechanism: Fischer Esterification

The following diagram details the step-by-step mechanism of the acid-catalyzed Fischer esterification between propionic acid and benzyl alcohol. The reaction is an equilibrium process.[4]

G Mechanism of Acid-Catalyzed Esterification A 1. Protonation of Carbonyl Propionic acid is protonated by the acid catalyst (H+). B 2. Nucleophilic Attack Benzyl alcohol attacks the protonated carbonyl carbon. A->B + Benzyl Alcohol C 3. Proton Transfer A proton is transferred from the oxonium ion to a hydroxyl group. B->C Forms Tetrahedral Intermediate D 4. Water Elimination The tetrahedral intermediate eliminates a molecule of water. C->D Tautomerism E 5. Deprotonation The protonated ester is deprotonated to yield this compound. D->E Forms Protonated Ester F Final Products (this compound + H2O) E->F - H+ (Catalyst Regenerated)

Caption: The mechanism of Fischer esterification for this reaction.

References

Application Notes and Protocols for the Enzymatic Synthesis of Benzyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of benzyl propionate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries. The use of lipase catalysts offers a green and efficient alternative to traditional chemical synthesis methods. This document outlines various enzymatic strategies, presents key quantitative data for comparison, and provides detailed experimental protocols based on published research.

Introduction to Enzymatic Synthesis of this compound

This compound is an ester known for its fruity aroma, naturally found in fruits like plums and melons[1]. Traditionally synthesized using chemical catalysts, the enzymatic approach employing lipases has gained significant attention. Lipases are versatile enzymes that can catalyze esterification reactions with high selectivity under mild conditions, reducing energy consumption and byproduct formation. Immobilized lipases, such as Novozym® 435, are particularly advantageous due to their stability and reusability, making the process more economically viable[2].

The synthesis of this compound via lipase-catalyzed esterification involves the reaction of benzyl alcohol and propionic acid. The reaction equilibrium can be influenced by several factors, including the choice of lipase, temperature, substrate molar ratio, and the presence of a solvent. Both batch and fed-batch reaction strategies have been successfully employed to optimize the yield of this compound[1][3].

Comparative Performance of Lipase Catalysts

The choice of lipase is critical for the efficient synthesis of this compound. Several commercially available immobilized lipases have been evaluated for this reaction.

Table 1: Performance of Different Immobilized Lipases in the Batch Synthesis of this compound

Lipase CatalystTemperature (°C)Substrate Molar Ratio (Acid:Alcohol)Enzyme Amount (wt%)Reaction Time (h)Conversion (%)SolventReference
Novozym® 435501:11524~44Solvent-free[1][4]
Novozym® 435651:110Not Specified>40tert-butanol[2]
Lipozyme TL-IMNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedLower than Novozym® 435Not Specified[1][3]
Lipozyme RM-IMNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedLower than Novozym® 435Not Specified[1][3]

Table 2: Performance of Novozym® 435 and Lyophilized Candida antarctica Lipase B (Cal B) in the Fed-Batch Synthesis of this compound

Lipase CatalystTemperature (°C)Substrate Molar Ratio (Acid:Alcohol)Enzyme Amount (wt%)Reaction Time (h)Conversion (%)SystemReference
Novozym® 435501:15, 10, or 152490Solvent-free, Fed-batch[1][3]
Novozym® 435501:5Not Specified2499Solvent-free, Fed-batch[1][3]
Lyophilized Cal B501:1 to 1:5824>90Solvent-free, Fed-batch[1][3]

Experimental Protocols

The following are detailed protocols for the batch and fed-batch enzymatic synthesis of this compound.

Protocol 1: Batch Synthesis of this compound using Novozym® 435

This protocol describes a solvent-free batch synthesis of this compound.

Materials:

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Benzyl alcohol

  • Propionic acid

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Hexane (for sample dilution and analysis)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactant Preparation: In a reaction vessel, combine benzyl alcohol and propionic acid at a 1:1 molar ratio.

  • Enzyme Addition: Add Novozym® 435 to the reaction mixture. A typical enzyme loading is 15% (w/w) of the total substrate mass.

  • Reaction: Place the vessel in a shaking incubator or on a magnetic stirrer heated to 50°C. Stir the mixture at 150 rpm.

  • Reaction Monitoring: Periodically withdraw small aliquots of the reaction mixture. Dilute the samples with hexane for GC analysis to determine the conversion of benzyl alcohol to this compound.

  • Reaction Termination: Continue the reaction for 24 hours or until the desired conversion is achieved.

  • Product Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and stored for reuse. The liquid product mixture can be purified as described in Protocol 3.

Protocol 2: Fed-Batch Synthesis of this compound using Novozym® 435

This protocol utilizes a fed-batch approach to overcome potential enzyme inhibition by propionic acid and achieve higher conversion rates.

Materials:

  • Novozym® 435

  • Benzyl alcohol

  • Propionic acid

  • Reaction vessel with a port for substrate addition

  • Syringe pump or dropping funnel

  • Shaking incubator or magnetic stirrer with heating

  • Hexane

  • Gas chromatograph (GC)

Procedure:

  • Initial Reactor Charge: Add benzyl alcohol and Novozym® 435 (5-15% w/w of the total final substrate mass) to the reaction vessel.

  • Reaction Initiation: Heat the mixture to 50°C with stirring at 150 rpm.

  • Fed-Batch Addition of Propionic Acid: Over the first 5 hours of the reaction, continuously or intermittently add propionic acid to the reaction vessel until the desired final molar ratio (e.g., 1:1 or 1:5 acid:alcohol) is reached[1][3].

  • Reaction Monitoring: Monitor the reaction progress by taking samples for GC analysis as described in Protocol 1.

  • Reaction Completion: Continue the reaction for a total of 24 hours.

  • Product Recovery: Separate the enzyme and purify the product as outlined in Protocol 1.

Protocol 3: Purification and Analysis of this compound

This protocol describes the general procedure for purifying and analyzing the synthesized this compound.

Purification:

  • Enzyme Removal: After the reaction, filter the mixture to remove the immobilized lipase.

  • Neutralization: Wash the crude product with a saturated sodium bicarbonate solution to remove any unreacted propionic acid, followed by a brine wash.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Concentrate the solution under reduced pressure using a rotary evaporator.

  • Column Chromatography (Optional): For high purity, the product can be further purified by silica gel column chromatography using a mobile phase of ethyl acetate and hexane[5].

Gas Chromatography (GC) Analysis:

  • Column: A non-polar or medium-polarity capillary column such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm x 0.25 µm) is suitable for separating benzyl alcohol and this compound[6].

  • Injector Temperature: 250°C[7].

  • Detector (FID) Temperature: 300°C[6].

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 3 minutes.

    • Ramp at 10°C/min to 240°C.

    • Ramp at 40°C/min to 280°C, hold for 3 minutes[6].

  • Carrier Gas: Hydrogen or Helium.

  • Internal Standard: An internal standard such as n-dodecane can be used for accurate quantification[6][8].

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in hexane or another suitable solvent before injection.

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow and the enzymatic reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification substrates Substrates (Benzyl Alcohol, Propionic Acid) reaction_vessel Reaction Vessel (Heated & Stirred) substrates->reaction_vessel Add enzyme Lipase Catalyst (e.g., Novozym® 435) enzyme->reaction_vessel Add filtration Filtration reaction_vessel->filtration Transfer gc_analysis GC Analysis reaction_vessel->gc_analysis Sample filtration->enzyme purification Purification (Washing, Drying, Column Chromatography) filtration->purification Crude Product purification->gc_analysis Sample final_product Pure Benzyl Propionate purification->final_product

Fig. 1. Experimental workflow for enzymatic synthesis of this compound.

enzymatic_reaction benzyl_alcohol Benzyl Alcohol lipase Lipase (e.g., Novozym® 435) benzyl_alcohol->lipase propionic_acid Propionic Acid propionic_acid->lipase benzyl_propionate This compound lipase->benzyl_propionate water Water lipase->water

Fig. 2. Lipase-catalyzed esterification of benzyl alcohol and propionic acid.

References

Green Chemistry Approaches to Benzyl Propionate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green synthesis of benzyl propionate, a valuable fragrance and flavor compound. Traditional synthesis methods often rely on corrosive mineral acids, leading to environmental concerns and difficult product purification.[1] The following sections explore environmentally benign alternatives, focusing on enzymatic catalysis and the use of solid acid catalysts. These methods offer advantages such as milder reaction conditions, higher selectivity, and easier catalyst recovery and reuse.

Enzymatic Synthesis of this compound using Immobilized Lipase

Biocatalysis, particularly with immobilized lipases, has emerged as a promising green alternative for ester production.[2] Candida antarctica lipase B (CALB), especially in its immobilized form, Novozym 435, is a highly effective catalyst for the synthesis of this compound.[3][4] To overcome the challenges of substrate inhibition by propionic acid, a fed-batch approach is often employed in a solvent-free system.[5]

Data Presentation: Enzymatic Synthesis
CatalystSynthesis ApproachSubstrate Molar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Catalyst ReusabilityReference
Novozym 435Fed-batch, Solvent-free1:1505 (acid addition) + reaction time90Sharp decrease in activity after 1st cycle[5][6]
Novozym 435Fed-batch, Solvent-free1:5505 (acid addition) + reaction time99Sharp decrease in activity after 1st cycle[5][6]
Lyophilized Cal BFed-batch, Solvent-freeNot specified50Not specified>90More suitable than Novozym 435 for reuse[5]
Novozym 435Batch, Solvent-freeNot specifiedNot specified24~44Not specified[3]
Experimental Protocol: Fed-Batch Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound using immobilized Candida antarctica lipase B (Novozym 435) in a solvent-free, fed-batch system.[5]

Materials:

  • Benzyl alcohol

  • Propionic acid

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Reaction vessel with temperature control and magnetic stirring

  • Syringe pump or controlled addition funnel

Procedure:

  • To the reaction vessel, add benzyl alcohol.

  • Add the immobilized lipase, Novozym 435, to the benzyl alcohol. The enzyme loading is typically between 5-15% (w/w) of the total substrate weight.[7]

  • Heat the mixture to 50°C with continuous stirring (e.g., 150 rpm).[8]

  • Using a syringe pump, add propionic acid to the reaction mixture at a controlled rate over a period of 5 hours. The total molar ratio of propionic acid to benzyl alcohol can be varied (e.g., 1:1 or 1:5).[5]

  • After the complete addition of propionic acid, continue the reaction at 50°C and monitor the progress by taking samples periodically for analysis (e.g., by gas chromatography).

  • Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme by filtration.

  • The product, this compound, can be purified from the reaction mixture by vacuum distillation.

  • The recovered enzyme can be washed and dried for potential reuse, although a significant decrease in activity may be observed.[5]

Enzymatic Synthesis Workflow

Workflow for Enzymatic this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing reactants Reactants: Benzyl Alcohol Propionic Acid reaction_vessel Reaction Vessel (Solvent-free, 50°C) reactants->reaction_vessel catalyst Immobilized Lipase (e.g., Novozym 435) catalyst->reaction_vessel fed_batch Fed-Batch Addition of Propionic Acid reaction_vessel->fed_batch filtration Filtration fed_batch->filtration purification Vacuum Distillation filtration->purification catalyst_recovery Catalyst Recovery & Reuse filtration->catalyst_recovery product This compound purification->product

Caption: Workflow for the enzymatic synthesis of this compound.

Heterogeneous Catalysis using Solid Acids

The use of solid acid catalysts offers a green alternative to traditional corrosive mineral acids for the esterification of benzyl alcohol with propionic acid. These catalysts are non-corrosive, reusable, and easily separated from the reaction mixture, simplifying product purification and reducing waste.

Data Presentation: Solid Acid Catalyzed Synthesis
CatalystSynthesis ApproachSubstrate Molar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield (%)Catalyst ReusabilityReference
Nano-level SO42-/TiO2 solid super-strong acidBatch1.5:1120397.5Easy to regenerate[6]
Amberlyst-15BatchOptimized via RSMOptimized via RSMOptimized via RSMHigh conversionReusable[9]
Experimental Protocol: Synthesis of this compound using a Solid Super-Strong Acid

This protocol is based on the use of a nano-level SO42-/TiO2 solid super-strong acid for the synthesis of this compound.[6]

Materials:

  • Benzyl alcohol

  • Propionic acid

  • Nano-level SO42-/TiO2 solid super-strong acid catalyst

  • Three-necked flask equipped with a water separator and condenser

  • Heating mantle with magnetic stirring

Procedure:

  • Catalyst Preparation (simplified): A TiO2 sol-gel is prepared and coated on a carrier. This is followed by sulfation to create the solid super-strong acid catalyst.[6]

  • In a three-necked flask, add propionic acid, benzyl alcohol (at a molar ratio of 1:1.5), and the solid acid catalyst. The catalyst amount should be approximately 2.32% of the total mass of the reactants.[6]

  • Assemble the flask with a water separator and condenser.

  • Heat the reaction mixture to 120°C with continuous stirring.[6]

  • The reaction is typically complete within 3 hours. Monitor the reaction progress by analyzing samples periodically (e.g., by titration or gas chromatography).[6]

  • Upon completion, cool the reaction mixture and separate the solid catalyst by filtration.

  • The catalyst can be washed, dried, and reused.

  • The crude product can be purified by washing with a sodium bicarbonate solution to remove any unreacted acid, followed by drying and vacuum distillation.

Solid Acid Catalysis Logical Relationship

Logical Relationships in Solid Acid Catalyzed Synthesis reactants Reactants: Benzyl Alcohol Propionic Acid esterification Esterification Reaction reactants->esterification catalyst Solid Acid Catalyst (e.g., SO42-/TiO2) catalyst->esterification reaction_conditions Reaction Conditions: - High Temperature (e.g., 120°C) - Water Removal reaction_conditions->esterification product_catalyst_mixture Product & Catalyst Mixture esterification->product_catalyst_mixture separation Easy Separation (Filtration) product_catalyst_mixture->separation benzyl_propionate This compound separation->benzyl_propionate catalyst_reuse Catalyst Reuse separation->catalyst_reuse green_advantages Green Advantages separation->green_advantages catalyst_reuse->green_advantages

Caption: Logical relationships in solid acid-catalyzed synthesis.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Benzyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient synthesis of benzyl propionate utilizing microwave-assisted organic synthesis (MAOS). This compound, an important ester with a characteristic sweet, fruity aroma reminiscent of jasmine, finds wide application in the fragrance, flavor, and pharmaceutical industries. Traditional synthesis methods often require long reaction times and high temperatures. Microwave irradiation offers a rapid, efficient, and green alternative for the synthesis of this valuable ester. This guide outlines various catalytic systems and optimized protocols, presenting quantitative data in structured tables for easy comparison and providing a clear experimental workflow.

Introduction

Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental method for synthesizing esters.[1] The reaction of propionic acid and benzyl alcohol in the presence of an acid catalyst yields this compound. However, this equilibrium-driven process can be slow.[1] Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[2][3] The direct interaction of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, significantly enhancing the reaction rate.[3]

Experimental Protocols

Several effective methods for the microwave-assisted synthesis of this compound have been reported, primarily differing in the catalytic system employed. Below are detailed protocols for three such methods.

Method 1: Heterogeneous Catalysis using Silica-Supported Phosphoric Acid

This method utilizes a solid-supported acid catalyst, which simplifies product purification as the catalyst can be easily removed by filtration.[4]

Catalyst Preparation:

  • Wash a known quantity of silica gel (SiO2) with deionized water and dry at 120°C to a constant weight.

  • Immerse the dried SiO2 in an aqueous solution of phosphoric acid of a specific concentration.

  • Dry the mixture at 105-120°C for several hours to obtain the SiO2-supported phosphoric acid catalyst. Store in a desiccator until use.[4]

Esterification Procedure:

  • In a 100 mL three-necked round-bottom flask, combine propionic acid, benzyl alcohol, cyclohexane (as a water-entraining agent), and the prepared SiO2-supported phosphoric acid catalyst.[4]

  • Equip the flask with a water separator (e.g., Dean-Stark apparatus) and a reflux condenser.[4]

  • Place the reaction vessel inside the microwave cavity.

  • Irradiate the mixture with a specified microwave power. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the catalyst. The catalyst can be washed, dried, and reused.[4]

  • The filtrate is then subjected to distillation to recover the cyclohexane, followed by vacuum distillation to collect the pure this compound (boiling point: 220-223°C).[4]

Method 2: Homogeneous Catalysis using Phosphotungstic Acid

This protocol employs a homogenous acid catalyst, which can offer high catalytic activity.[4]

Esterification Procedure:

  • Combine propionic acid, benzyl alcohol, phosphotungstic acid as the catalyst, and cyclohexane (as a water-entraining agent) in a microwave-safe reaction vessel.[4]

  • Place the reactor in the microwave system and heat with microwave radiation.[4]

  • Follow the work-up procedure as described in Method 1 (filtration may not be as straightforward for catalyst removal, requiring aqueous extraction).

Method 3: Phase-Transfer Catalysis

This approach is particularly useful for reactions involving salts of carboxylic acids and alkyl halides, facilitated by a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[4]

Preparation of Potassium Propionate:

  • Dissolve 5.6 g (0.1 mol) of potassium hydroxide in 10 mL of water in a flask.

  • Slowly add 0.1 mol of propionic acid to the solution while cooling.[4]

Esterification Procedure:

  • To the cooled potassium propionate solution, add 0.5 g (1.5 mmol) of tetrabutylammonium bromide (TBAB).

  • Add 0.12 mol of benzyl chloride and stir the mixture to ensure homogeneity.[4]

  • Place the reaction mixture in the center of a microwave oven and irradiate at 400 W for 3.2 minutes.[4]

  • After cooling the mixture to room temperature, extract the product with diethyl ether.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and remove the solvent under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield this compound.[4]

Data Presentation

The following table summarizes the quantitative data from the described methods for the microwave-assisted synthesis of this compound, allowing for a clear comparison of their efficiencies.

MethodCatalystReactantsMicrowave Power (W)Reaction Time (min)Yield (%)Reference
Phase-Transfer CatalysisTetrabutylammonium Bromide (TBAB)Potassium Propionate, Benzyl Chloride4003.292[4]
Homogeneous CatalysisPhosphotungstic AcidPropionic Acid, Benzyl AlcoholNot SpecifiedNot SpecifiedHigh[4]
Heterogeneous CatalysisSiO2-Supported Phosphoric AcidPropionic Acid, Benzyl AlcoholNot SpecifiedNot SpecifiedHigh[4]

Experimental Workflow and Signaling Pathways

The general workflow for the microwave-assisted synthesis of this compound via Fischer esterification is depicted in the following diagram.

Microwave_Esterification_Workflow Reactants Reactants (Propionic Acid, Benzyl Alcohol) Mixing Mixing Reactants->Mixing Catalyst Catalyst (e.g., Supported Acid) Catalyst->Mixing Solvent Solvent (e.g., Cyclohexane) Solvent->Mixing Microwave Microwave Irradiation Mixing->Microwave Reaction Setup Reaction Esterification Reaction Microwave->Reaction Rapid Heating Workup Work-up (Filtration, Extraction) Reaction->Workup Crude Product Purification Purification (Distillation) Workup->Purification Product Benzyl Propionate Purification->Product Pure Product

Caption: Experimental workflow for microwave-assisted synthesis of this compound.

The underlying chemical transformation follows the Fischer esterification mechanism, which is accelerated by the microwave irradiation.

Fischer_Esterification_Mechanism PA Propionic Acid Protonation Protonation of Carbonyl Oxygen PA->Protonation BA Benzyl Alcohol Attack Nucleophilic Attack by Benzyl Alcohol BA->Attack Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate ProtonTransfer Proton Transfer Intermediate->ProtonTransfer Elimination Elimination of Water ProtonTransfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water Elimination->Water Product This compound Deprotonation->Product Catalyst_Out H+ (Catalyst) Deprotonation->Catalyst_Out Catalyst_In H+ (Catalyst) Catalyst_In->Protonation

Caption: Mechanism of Fischer esterification for this compound synthesis.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of this compound, offering substantial reductions in reaction time and improvements in yield compared to conventional methods. The protocols outlined provide researchers with a selection of effective catalytic systems to suit different laboratory setups and requirements. The use of heterogeneous catalysts, in particular, aligns with the principles of green chemistry by simplifying catalyst recovery and reuse. These methods are readily adaptable for the synthesis of other esters, highlighting the broad applicability of microwave technology in modern organic synthesis.

References

Application Notes and Protocols for Benzyl Propionate as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl propionate (CAS No. 122-63-4) is an ester widely utilized in the fragrance industry for its pleasant aromatic profile.[1][2] Chemically, it is the product of the esterification of benzyl alcohol and propionic acid.[3][4] Its characteristic sweet, fruity, and floral scent makes it a versatile ingredient in a variety of consumer products, including perfumes, cosmetics, soaps, and detergents.[2][5][6] This document provides detailed application notes and experimental protocols for the analysis and safety assessment of this compound as a fragrance ingredient.

Physicochemical and Olfactory Properties

Accurate characterization of this compound's properties is essential for its effective and safe use in formulations.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound:

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₂[3][7]
Molecular Weight 164.20 g/mol [3][7]
Appearance Colorless liquid[5][8]
Boiling Point 222 °C[3][5][7][8]
Density 1.03 g/mL at 25 °C[7][8]
Vapor Pressure 0.105 mmHg at 25 °C[5]
logP 2.14 - 2.46[5][9]
Solubility Soluble in alcohol and ether; insoluble in water and glycerol.[8][8]
Flash Point 96 - 101 °C[3][5]
Olfactory Profile

This compound is characterized by a complex and pleasant aroma. Its scent profile is described as:

  • Primary Notes: Fruity, sweet, floral (specifically jasmine-like).[6][10][11]

  • Secondary Nuances: Apple, apricot, banana, pear, pineapple, and grape.[6][8]

Givaudan describes its scent as a floral jasmine note that is distinctly more fruity than benzyl acetate.[10] This combination of floral and fruity characteristics makes it a valuable component for creating a wide range of fragrance experiences.[3][4][6]

Applications and Recommended Usage Levels

This compound is used to impart fruity and floral notes in a variety of products.[4][6] According to European Union regulations, fragrance allergens, which can include this compound under certain conditions, must be declared on the label if their concentration exceeds 0.001% in leave-on products and 0.01% in rinse-off products.[12] While specific maximum concentration limits for this compound are not detailed in the provided search results, a safety assessment for benzyl salicylate by the Scientific Committee on Consumer Safety (SCCS) provides a framework for how such limits are established for fragrance ingredients. For benzyl salicylate, maximum use concentrations vary by product type, for instance, up to 4% in hydroalcoholic-based fragrances and 0.7% in leave-on body products.[13]

Experimental Protocols

Quality Control: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for the identification and quantification of fragrance compounds in cosmetic products.[14]

Objective: To determine the purity of this compound and its concentration in a finished product.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5 or equivalent)[15]

  • Helium (carrier gas)

  • This compound standard

  • Internal standard (e.g., 1,4-dibromobenzene)[16]

  • Methanol (analytical grade)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate

  • Sample of cosmetic product

Sample Preparation (Liquid-Liquid Extraction): [17]

  • Weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Add 5 mL of deionized water and 5 mL of MTBE.

  • Mix thoroughly for 30 minutes.

  • Add 5 g of anhydrous sodium sulfate to remove water and centrifuge for 30 minutes at 3000 g.

  • Collect the supernatant (MTBE layer).

  • Add a known concentration of the internal standard.

  • Dilute with MTBE to the desired concentration for GC-MS analysis.

GC-MS Parameters:

  • Injection Mode: Splitless[13]

  • Oven Program: 60°C, ramp to 246°C at 3°C/min[15]

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI)

  • Mass Spectrometer: Scan mode for identification, Selected Ion Monitoring (SIM) mode for quantification.

Data Analysis:

  • Identify this compound by comparing its mass spectrum and retention time with that of a certified standard.

  • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample extract Liquid-Liquid Extraction weigh->extract add_is Add Internal Standard extract->add_is inject Inject Sample add_is->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect identify Identification detect->identify quantify Quantification identify->quantify report Generate Report quantify->report

Workflow for GC-MS analysis of this compound.
Safety Assessment: Human Repeated Insult Patch Test (HRIPT)

The HRIPT is a standard method to assess the skin sensitization potential of a substance.[2][7][8][18][19]

Objective: To determine if this compound induces skin sensitization under exaggerated exposure conditions.

Methodology Overview: The test consists of two phases: an induction phase and a challenge phase, separated by a rest period.[7][8][19]

Induction Phase:

  • Prepare the test substance (this compound) at the desired concentration in a suitable vehicle (e.g., 75% diethyl phthalate/25% ethanol).[19]

  • Apply the substance to a small patch and affix it to the back of human volunteers for 24 hours.[7][8][19]

  • After 24 hours, remove the patch. Allow a 24-hour rest period.[7][8][19]

  • Repeat this procedure nine times over a three-week period.[7][8][19]

  • Evaluate the skin for any signs of irritation after each application.

Rest Period: A two-week rest period follows the induction phase.[7][8][19]

Challenge Phase:

  • Apply a new patch with the test substance to a naive skin site (a site not previously exposed).[7][8][19]

  • Remove the patch after 24 hours.

  • Score the skin reaction at 24, 48, and 72 hours after patch application.[19]

  • A dermatologist should be present for the 72-hour reading.[19]

Interpretation: A reaction at the challenge site that is more significant than any irritation observed during the induction phase may be indicative of skin sensitization.[7]

HRIPT_Protocol cluster_induction Induction Phase (3 Weeks) cluster_challenge Challenge Phase apply_ind Apply Patch (24h) rest_ind Rest (24h) apply_ind->rest_ind repeat_ind Repeat 9x rest_ind->repeat_ind rest_period Rest Period (2 Weeks) repeat_ind->rest_period apply_cha Apply Patch to Naive Site (24h) rest_period->apply_cha score_24 Score at 24h apply_cha->score_24 score_48 Score at 48h score_24->score_48 score_72 Score at 72h score_48->score_72 Olfactory_Pathway odorant This compound or Olfactory Receptor (OR) odorant->or Binds golf Gαolf Protein or->golf Activates ac Adenylyl Cyclase golf->ac Activates camp cAMP ac->camp ATP -> cAMP cng CNG Ion Channel camp->cng Opens depol Neuron Depolarization cng->depol Cation Influx signal Signal to Brain depol->signal Action Potential Skin_Sensitization_AOP hapten This compound (Hapten) complex Hapten-Protein Complex hapten->complex protein Skin Protein protein->complex kc Keratinocyte Activation complex->kc dc Dendritic Cell Activation kc->dc migration DC Migration to Lymph Node dc->migration tcell T-Cell Priming migration->tcell response Allergic Response tcell->response

References

Application of Benzyl Propionate as a Food Flavoring Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl propionate is a flavoring substance belonging to the chemical class of esters. It is a colorless liquid with a characteristic sweet, fruity, and floral aroma, often described as having notes of jasmine, apricot, and pear.[1][2][3] Due to its pleasant sensory profile, it is widely used in the food industry to impart or enhance fruity and floral flavors in a variety of products.[4][5][6] This document provides detailed application notes, experimental protocols, and key data for the effective use of this compound as a food flavoring agent.

Regulatory Status

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent in food. Key regulatory identifiers are provided below:

Regulatory Body/IdentifierNumber/Reference
FEMA Number2150[1][5][7][8][9][10][11][12][13]
JECFA Number842[8][9][13][14]
CFR Number21 CFR 172.515[7][8]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.[14]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical NameBenzyl propanoate
SynonymsPropanoic acid, phenylmethyl ester; Phenylmethyl propanoate[4][15]
CAS Number122-63-4[4][5]
Molecular FormulaC10H12O2[2][4][5][15]
Molecular Weight164.20 g/mol [4][16]
AppearanceColorless liquid[4][5][17]
OdorSweet, fruity-floral[1][2][3][17]
Boiling Point222 °C[4][5][17]
Density1.028 - 1.033 g/cm³ at 20°C[4][10]
SolubilitySoluble in most fixed oils and alcohol; slightly soluble in propylene glycol; insoluble in glycerin.[17][18]
Refractive Index1.495 - 1.500 at 20°C[5][10]

Applications in Food Products

This compound is a versatile flavoring agent used in a wide range of food categories. Its fruity and floral characteristics make it particularly suitable for confectionery, beverages, and baked goods.[2][4][6]

Sensory Profile

The sensory profile of this compound is complex, with the following descriptors commonly used:

  • Primary Notes: Fruity, sweet, floral[4][17]

  • Secondary Notes: Jasmine, pear, banana, apricot, berry[1][2][3]

Recommended Usage Levels

The following table provides typical usage levels of this compound in various food applications, as reported by the Flavor and Extract Manufacturers Association (FEMA).[11]

Food CategoryTypical Usage Level (mg/kg or ppm)
Beverages (Soft Drinks)4.1
Ice Cream (Cold Drinks)5.8
Candy19
Baked Goods17
Chewing Gum19 - 150
Coatings40

Experimental Protocols

Protocol 1: Identity and Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and determine the purity of a this compound sample.

Materials:

  • This compound sample

  • High-purity solvent (e.g., ethanol or hexane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • GC column suitable for flavor analysis (e.g., DB-5ms or equivalent)

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% in ethanol).

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: Increase to 240°C at a rate of 10°C/min

      • Final hold: Hold at 240°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: Scan from m/z 40 to 350

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST). Key identifying ions for this compound include m/z 91 (tropylium ion), 108, and 164 (molecular ion).

    • Determine the purity by calculating the peak area percentage of the this compound peak relative to the total peak area of all components in the chromatogram.

Protocol 2: Sensory Evaluation by a Trained Panel

Objective: To characterize the sensory profile of this compound in a specific food matrix.

Materials:

  • This compound

  • Food matrix for testing (e.g., sugar solution, unflavored yogurt, or biscuit dough)

  • Trained sensory panelists (typically 8-12 members)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Odor-free sample cups with lids

  • Water for rinsing

Procedure:

  • Panelist Training: Train panelists on the recognition and intensity scaling of relevant sensory attributes (e.g., fruity, floral, sweet, jasmine).

  • Sample Preparation: Prepare a series of samples with varying concentrations of this compound in the chosen food matrix. Include a control sample with no added flavoring.

  • Evaluation:

    • Present the samples to the panelists in a randomized and blind manner.

    • Instruct panelists to evaluate each sample for the intensity of the predetermined sensory attributes using a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

    • Panelists should rinse their palates with water between samples.

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between samples.

    • Generate a sensory profile or spider web plot to visualize the sensory characteristics of this compound at different concentrations.

Visualizations

cluster_structure Chemical Structure of this compound Benzyl_Propionate This compound C10H12O2 Structure

Caption: Chemical structure of this compound.

Start Receive Benzyl Propionate Sample QC_Check Quality Control Analysis Start->QC_Check GC_MS GC-MS Analysis (Identity & Purity) QC_Check->GC_MS Sensory_Eval Sensory Evaluation (Aroma Profile) QC_Check->Sensory_Eval Decision Meets Specifications? GC_MS->Decision Sensory_Eval->Decision Approve Approved for Use in Food Production Decision->Approve Yes Reject Reject Sample Decision->Reject No

Caption: Quality control workflow for this compound.

Start New Food Product Development Flavor_Profile Define Desired Flavor Profile Start->Flavor_Profile Is_Fruity_Floral Fruity/Floral Notes Required? Flavor_Profile->Is_Fruity_Floral Consider_BP Consider Benzyl Propionate Is_Fruity_Floral->Consider_BP Yes Alternative_Flavor Select Alternative Flavoring Is_Fruity_Floral->Alternative_Flavor No Dosage_Trials Conduct Dosage Optimization Trials Consider_BP->Dosage_Trials Sensory_Testing Perform Sensory Panel Testing Dosage_Trials->Sensory_Testing Finalize_Formula Finalize Formulation Sensory_Testing->Finalize_Formula

References

Benzyl Propionate: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl propionate, a fragrant ester with the characteristic sweet, fruity aroma of jasmine and apricot, is predominantly utilized in the fragrance, flavor, and cosmetic industries.[1][2] While its primary application is not as a reagent in complex organic synthesis, its chemical structure as a benzyl ester lends it to several fundamental organic reactions. This document provides an overview of the potential applications of this compound as a reagent in organic synthesis, including detailed protocols for common ester transformations and relevant quantitative data. It is important to note that while this compound can serve as a starting material, its use in this capacity is not as widely documented as its role as a fragrance or flavoring agent.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 222 °C
Density 1.029 - 1.033 g/cm³
Solubility Soluble in alcohol and ether, slightly soluble in water.[4]

Role as a Reagent in Organic Synthesis

This compound can theoretically be employed as a reagent in several fundamental organic reactions characteristic of esters. These include transesterification to form new esters, hydrolysis to yield benzyl alcohol and propionic acid, and reduction to produce alcohols.

Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. In the case of this compound, it can react with another alcohol in the presence of an acid or base catalyst to form a new propionate ester and benzyl alcohol. This reaction can be particularly useful for the synthesis of other propionate esters under mild conditions, especially when catalyzed by enzymes.

Protocol 1: Lipase-Catalyzed Transesterification of this compound

This protocol describes a general method for the enzymatic transesterification of this compound with a generic alcohol (R-OH).

Materials:

  • This compound

  • Alcohol (e.g., glycerol, short-chain alkyl alcohols)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous solvent (e.g., toluene, hexane)

  • Molecular sieves (optional, for water removal)

  • Magnetic stirrer and heating plate

  • Reaction vessel

Procedure:

  • To a clean, dry reaction vessel, add this compound (1 equivalent) and the desired alcohol (1.5-3 equivalents).

  • Add the anhydrous solvent to achieve a suitable concentration.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • If required, add activated molecular sieves to the reaction mixture to remove water generated during the reaction.

  • Stir the mixture at a constant temperature (typically 40-60 °C).

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS, TLC).

  • Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent under reduced pressure.

  • Purify the resulting propionate ester and benzyl alcohol by fractional distillation or column chromatography.

Expected Outcome:

The reaction will yield a new propionate ester (CH₃CH₂COOR) and benzyl alcohol. The yield will depend on the specific alcohol used, the reaction conditions, and the enzyme's activity.

Hydrolysis

This compound can be hydrolyzed back to its constituent benzyl alcohol and propionic acid. This reaction can be catalyzed by acid or base, or it can be carried out using enzymes.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

This protocol outlines a standard procedure for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Dilute sulfuric acid or hydrochloric acid

  • Reflux apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Place this compound (1 equivalent) in a round-bottom flask.

  • Add an excess of dilute aqueous acid (e.g., 1 M H₂SO₄).

  • Heat the mixture to reflux with stirring for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield benzyl alcohol and propionic acid, which can be separated by distillation.

Reduction

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of this compound would yield benzyl alcohol and propan-1-ol.

Protocol 3: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)

This protocol provides a general method for the reduction of this compound. Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry, inert atmosphere (e.g., nitrogen or argon)

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Ice bath

  • Dilute sulfuric acid

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a dry, inert-atmosphere-flushed round-bottom flask, suspend LiAlH₄ (a molar excess, typically 1.5-2 equivalents relative to the ester) in anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

  • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by a dilute acid solution, while cooling the flask in an ice bath.

  • Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain a mixture of benzyl alcohol and propan-1-ol, which can be separated by fractional distillation.

Quantitative Data: Enzymatic Synthesis of this compound

While the primary focus of this document is on the use of this compound as a reagent, the most detailed quantitative data available in the literature pertains to its synthesis. The following table summarizes data from studies on the enzymatic synthesis of this compound, which can be informative for understanding the reverse reaction (hydrolysis) or for applications where the ester is produced in situ.

CatalystSubstrate Molar Ratio (Acid:Alcohol)Temperature (°C)Conversion (%)Time (h)Reference
Novozym 4351:150905[5]
Novozym 4351:550995[5]
Lyophilized Cal B1:1 - 1:550>90Not specified[5]
Novozym 4351:12538.61.5[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reactions Reactions of this compound Benzyl Alcohol Benzyl Alcohol Esterification Esterification Benzyl Alcohol->Esterification Propionic Acid Propionic Acid Propionic Acid->Esterification Catalyst Catalyst Catalyst->Esterification This compound This compound Esterification->this compound Benzyl Propionate_reagent This compound Transesterification Transesterification Benzyl Propionate_reagent->Transesterification R-OH, Catalyst Hydrolysis Hydrolysis Benzyl Propionate_reagent->Hydrolysis H₂O, H⁺/OH⁻ Reduction Reduction Benzyl Propionate_reagent->Reduction LiAlH₄ New Ester + Benzyl Alcohol New Ester + Benzyl Alcohol Transesterification->New Ester + Benzyl Alcohol Benzyl Alcohol + Propionic Acid Benzyl Alcohol + Propionic Acid Hydrolysis->Benzyl Alcohol + Propionic Acid Benzyl Alcohol + Propan-1-ol Benzyl Alcohol + Propan-1-ol Reduction->Benzyl Alcohol + Propan-1-ol

Caption: Synthesis and subsequent reactions of this compound.

ester_reactivity cluster_electrophile Carbonyl Carbon (Electrophilic Site) cluster_leaving_group Benzyloxy Group (Leaving Group Potential) This compound This compound Nucleophilic Acyl Substitution Nucleophilic Acyl Substitution This compound->Nucleophilic Acyl Substitution Attack by Nu:⁻ Cleavage Cleavage This compound->Cleavage Transesterification Transesterification Nucleophilic Acyl Substitution->Transesterification Nu:⁻ = R'O⁻ Amidation Amidation Nucleophilic Acyl Substitution->Amidation Nu:⁻ = R'₂N⁻ Hydrolysis Hydrolysis Nucleophilic Acyl Substitution->Hydrolysis Nu:⁻ = OH⁻

Caption: General reactivity pathways of this compound as an ester.

References

Application Notes and Protocols for the Analytical Identification of Benzyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of benzyl (B1604629) propionate (B1217596), a common fragrance and flavoring agent. The protocols outlined below utilize standard analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like benzyl propionate. It provides both retention time data for chromatographic separation and mass spectral data for structural elucidation.

Application Note:

GC-MS is highly effective for the qualitative and quantitative analysis of this compound in complex mixtures such as essential oils, fragrance formulations, and food products. The electron ionization (EI) mass spectrum of this compound is characterized by specific fragment ions that are indicative of its structure.

Experimental Protocol:

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS 5975).[1]

  • Capillary Column: HP-5MS (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent.[1][2]

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Injector Temperature: 280 °C.[3]

  • Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 246 °C at a rate of 3 °C/min.[2]

  • Injection Volume: 1 µL.[1]

  • Injection Mode: Split.[1]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Interface Temperature: 230 °C.[1]

  • Mass Scan Range: 35-450 amu.[1]

Data Presentation: GC-MS Data for this compound

ParameterValueReference
Kovats Retention Index (Standard Non-polar Column) 1224 - 1284[4]
Major Mass Spectral Fragments (m/z) 91, 108, 57, 164, 29[4]
Relative Abundance (%) of Major Fragments 91 (100), 108 (99), 57 (48), 164 (35), 29 (34)[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC method is suitable.

Application Note:

Reverse-phase HPLC can be employed for the purity assessment of this compound and its quantification in various formulations. This method is particularly useful for analyzing samples that may not be suitable for GC-MS due to matrix effects or the presence of non-volatile components. While a specific method for this compound is not detailed in the search results, a method for a structurally similar compound, benzyl 2,2-dimethylpropanoate, can be adapted.[5] Additionally, general methods for analyzing preservatives, including related benzyl compounds, provide a strong basis for method development.[6][7][8][9]

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV-Vis detector.[3]

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[3][5]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.[3]

Sample Preparation:

  • Dissolve the sample in the mobile phase or a suitable solvent mixture (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in this compound. Quantitative NMR (qNMR) can be used for accurate concentration determination.[10][11]

Application Note:

¹H and ¹³C NMR are used for the definitive identification and structural confirmation of this compound. The chemical shifts and coupling constants are unique to its structure. qNMR offers a precise method for quantifying this compound in mixtures without the need for an identical standard for calibration, by using an internal standard.[10]

Experimental Protocol:

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz).[10]

  • 5 mm NMR tubes.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in about 0.5 mL of a deuterated solvent (e.g., CDCl₃).

  • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) can be added.[11]

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

Data Presentation: NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityAssignmentReference
¹H NMR 7.50 - 7.14mAromatic protons (C₆H₅)[12]
5.11sMethylene protons (CH₂)[12]
2.37qMethylene protons (CH₂)[12]
1.16tMethyl protons (CH₃)[12]
¹³C NMR 174.4sCarbonyl carbon (C=O)[13]
136.1sAromatic carbon (ipso-C)[13]
128.9, 127.6, 127.1dAromatic carbons (CH)[13]
66.4tMethylene carbon (O-CH₂)[13]
27.6tMethylene carbon (CH₂-C=O)[13]
9.3qMethyl carbon (CH₃)[13]

Visualizations

Analytical Workflow for this compound Identification

analytical_workflow cluster_sample Sample Preparation cluster_screening Screening & Separation cluster_identification Identification & Quantification cluster_analysis Data Analysis Sample Sample Containing this compound Extraction Extraction / Dilution Sample->Extraction GC Gas Chromatography (GC) Extraction->GC HPLC High-Performance Liquid Chromatography (HPLC) Extraction->HPLC NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Extraction->NMR MS Mass Spectrometry (MS) GC->MS UV UV-Vis Detector HPLC->UV Data Data Interpretation & Reporting MS->Data NMR->Data UV->Data

Caption: General experimental workflow for the identification and quantification of this compound.

References

Application Note: Quantitative Analysis of Benzyl Propionate in Cosmetic Formulations using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable method for the quantitative analysis of benzyl propionate in cosmetic formulations using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a common fragrance ingredient, and its accurate quantification is essential for quality control and regulatory compliance. The described protocol includes sample preparation, GC-MS parameters, and data analysis, providing a comprehensive guide for researchers and industry professionals.

Introduction

This compound (C₁₀H₁₂O₂) is an ester with a characteristic sweet, fruity, and floral aroma, leading to its widespread use in perfumes, lotions, and other cosmetic products.[1] Monitoring the concentration of such fragrance components is crucial to ensure product consistency, efficacy, and safety, as some individuals may be sensitive to specific fragrance ingredients. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and selectivity for the separation and identification of volatile and semi-volatile compounds within complex matrices.[2][3] This note provides a complete workflow from sample extraction to final quantification.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from methods used for the analysis of fragrance allergens in cosmetic products.[2][3]

Materials:

  • Cosmetic sample (e.g., lotion, perfume)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Deionized water

  • Anhydrous sodium sulfate

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • GC vials

Procedure:

  • Accurately weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether to the tube.[3]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic layer.

  • Add approximately 2 g of anhydrous sodium sulfate to remove any residual water from the organic phase.

  • Centrifuge the sample at 3000 x g for 15 minutes to separate the layers and pellet any solid material.[2]

  • Carefully collect the upper organic layer (MTBE) using a Pasteur pipette and filter it through a 0.45 µm syringe filter into a clean GC vial.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of this compound. These are based on typical methods for fragrance analysis.[3][4]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)

  • Autosampler

GC Conditions:

Parameter Value
Column VF-5ms (30m x 0.25mm i.d., 0.25µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless

| Oven Program | Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

MS Conditions:

Parameter Value
Ion Source Temp. 230 °C
Interface Temp. 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and Full Scan

| Mass Range (Full Scan) | 40-350 amu |

Data Presentation

Quantitative Data Summary

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound in MTBE. The following table summarizes the expected quantitative data.

ParameterValue
Retention Time (RT) ~10.5 min
Quantifier Ion (m/z) 91
Qualifier Ions (m/z) 108, 57
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL

Note: Retention time is an estimate and may vary depending on the specific instrument and column conditions.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh 0.5g Sample add_solvents Add MTBE and Water weigh->add_solvents vortex Vortex for 2 min add_solvents->vortex add_na2so4 Add Anhydrous Na2SO4 vortex->add_na2so4 centrifuge Centrifuge at 3000xg add_na2so4->centrifuge filter Filter Organic Layer centrifuge->filter inject Inject 1µL into GC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (SIM/Scan) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify Fragmentation_Pathway M This compound (m/z 164) F1 Tropylium Ion (m/z 91) M->F1 α-cleavage F2 [C6H5CH2O]+ (m/z 107) M->F2 rearrangement F3 Propionyl Cation (m/z 57) M->F3 cleavage F4 Benzylic Cation + Propanoic Acid (m/z 91 + 74) M->F4 McLafferty-like rearrangement

References

Application Notes and Protocols for Fed-Batch Esterification of Benzyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of benzyl (B1604629) propionate (B1217596) via fed-batch esterification. This method is particularly advantageous for overcoming the inhibitory effects of propionic acid on the lipase (B570770) catalyst, thereby achieving high conversion rates. The protocols are based on established research and are intended for laboratory-scale synthesis.

Introduction

Benzyl propionate is an ester known for its pleasant fruity, floral aroma, making it a valuable compound in the fragrance, flavor, and cosmetic industries. Enzymatic synthesis of this compound using lipases offers a green and selective alternative to traditional chemical methods. However, the acidic substrate, propionic acid, can lead to enzyme inactivation. A fed-batch approach, where the propionic acid is added in a controlled manner, has been shown to mitigate this issue and significantly improve product yields.[1] This document outlines the protocols for fed-batch esterification using both immobilized and lyophilized lipases.

Data Summary

The following tables summarize the quantitative data from key experiments in the fed-batch synthesis of this compound.

Table 1: Effect of Substrate Molar Ratio on this compound Conversion Using Novozym 435

Acid:Alcohol Molar RatioConversion (%)
1:190
1:599

Reaction Conditions: Fed-batch addition of propionic acid over 5 hours in a solvent-free system using Novozym 435 as the biocatalyst.[1]

Table 2: Effect of Novozym 435 Concentration on this compound Conversion

Enzyme Concentration (wt%)Conversion (%)
5~85
10~90
15~92

Reaction Conditions: Fed-batch reaction with a 1:1 acid to alcohol molar ratio, at 50°C and 150 rpm.

Table 3: Comparison of Biocatalysts in Fed-Batch Esterification

BiocatalystSubstrate Molar Ratio (Acid:Alcohol)Conversion (%)
Novozym 4351:190
Novozym 4351:599
Lyophilized Cal B1:1>90
Lyophilized Cal B1:5>90

Reaction Conditions: Fed-batch addition of propionic acid in a solvent-free system. Lyophilized Cal B showed comparable performance to Novozym 435.[1]

Experimental Protocols

The following are detailed protocols for the fed-batch enzymatic synthesis of this compound.

Protocol 1: Fed-Batch Esterification using Immobilized Lipase (Novozym 435)

1. Materials:

  • Benzyl alcohol

  • Propionic acid

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Solvent for analysis (e.g., ethanol (B145695) or acetonitrile)

  • Internal standard for GC analysis (e.g., dodecane)

2. Equipment:

  • Jacketed glass reactor with magnetic or overhead stirrer

  • Temperature-controlled water bath

  • Syringe pump for controlled addition of propionic acid

  • Gas chromatograph with a flame ionization detector (GC-FID) for analysis

3. Procedure:

  • Reactor Setup: Set up the jacketed glass reactor connected to a temperature-controlled water bath to maintain the desired reaction temperature (e.g., 50°C).

  • Initial Charge: Add the desired amount of benzyl alcohol and Novozym 435 (e.g., 5-15 wt% of total substrates) to the reactor.

  • Initiate Stirring: Begin stirring the mixture at a constant rate (e.g., 150 rpm) to ensure a uniform suspension of the enzyme.

  • Fed-Batch Addition of Propionic Acid:

    • Load the total required volume of propionic acid into a syringe and place it in a syringe pump. The amount of propionic acid will depend on the desired molar ratio (e.g., 1:1 or 1:5 acid to alcohol).

    • Program the syringe pump to add the propionic acid to the reactor at a constant rate over a period of 5 hours.[1]

  • Reaction Monitoring:

    • Take samples from the reaction mixture at regular intervals (e.g., every hour) to monitor the progress of the reaction.

    • For each sample, dilute with a suitable solvent (e.g., ethanol) and add an internal standard.

    • Analyze the samples by GC-FID to determine the concentration of this compound and the remaining substrates. This will allow for the calculation of the conversion rate.

  • Reaction Completion: Continue the reaction until the conversion rate plateaus, as determined by the reaction monitoring.

  • Enzyme Recovery: After the reaction is complete, stop the stirring and allow the immobilized enzyme to settle. The product mixture can then be decanted or filtered to recover the Novozym 435 for potential reuse.

Protocol 2: Fed-Batch Esterification using Lyophilized Lipase (Cal B)

1. Materials:

  • Benzyl alcohol

  • Propionic acid

  • Lyophilized Candida antarctica lipase B (Cal B)

  • Solvent for analysis (e.g., ethanol or acetonitrile)

  • Internal standard for GC analysis (e.g., dodecane)

2. Equipment:

  • Same as in Protocol 1.

3. Procedure:

  • Reactor Setup and Initial Charge: Follow steps 3.1 and 3.2 from Protocol 1, using lyophilized Cal B instead of Novozym 435.

  • Initiate Stirring: Begin stirring the mixture at a constant rate (e.g., 150 rpm).

  • Fed-Batch Addition of Propionic Acid: Follow step 3.4 from Protocol 1.

  • Reaction Monitoring and Completion: Follow steps 3.5 and 3.6 from Protocol 1.

  • Product Recovery: As the enzyme is in a powdered form, it will need to be separated from the product mixture by centrifugation followed by decantation or filtration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the fed-batch esterification of this compound.

Fed_Batch_Esterification_Workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Product Recovery setup_reactor Set up Jacketed Reactor add_alcohol Add Benzyl Alcohol & Lipase setup_reactor->add_alcohol start_stirring Start Stirring add_alcohol->start_stirring fed_batch Fed-Batch Addition of Propionic Acid (5h) start_stirring->fed_batch monitoring Monitor Reaction (GC-FID) fed_batch->monitoring monitoring->fed_batch Continue until plateau stop_reaction Stop Reaction monitoring->stop_reaction recover_enzyme Recover Enzyme stop_reaction->recover_enzyme purify_product Purify this compound recover_enzyme->purify_product

Caption: Experimental workflow for fed-batch esterification.

Logical Relationship of Fed-Batch Advantage

This diagram illustrates the rationale behind using a fed-batch process to improve this compound synthesis.

Fed_Batch_Advantage propionic_acid Propionic Acid inactivation Enzyme Inactivation propionic_acid->inactivation High Concentration lipase Lipase Enzyme high_conversion High this compound Conversion lipase->high_conversion Catalyzes inactivation->lipase causes fed_batch Fed-Batch Addition fed_batch->propionic_acid Maintains Low Concentration fed_batch->high_conversion Leads to

Caption: Advantage of the fed-batch approach.

References

Application Notes and Protocols for the Industrial Production of Benzyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl propionate is a versatile organic ester characterized by its sweet, fruity, and floral aroma, reminiscent of jasmine.[1][2][3] This compound is a valuable ingredient in the flavor and fragrance industries, widely used in perfumes, cosmetics, soaps, and as a flavoring agent in food and beverages.[2][3][4][5] Beyond its sensory applications, this compound also serves as a solvent and an intermediate in the synthesis of other organic compounds.[3][5][6] This document provides detailed application notes and protocols for the industrial-scale production of this compound, focusing on common synthesis methods, purification processes, and quality control parameters.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₂O₂
Molecular Weight164.20 g/mol [7]
AppearanceColorless oily liquid[1][7][8]
Boiling Point222 °C[4][7][8]
Density1.03 g/mL at 25 °C[4][7][8]
Flash Point96 °C (204.8 °F)[7][9]
SolubilitySoluble in ethanol and ether; insoluble in water and glycerol.[8]
Refractive Indexn20/D 1.497[4][8][9]

Industrial Synthesis Methods

There are two primary methods for the industrial synthesis of this compound:

  • Esterification of Benzyl Alcohol with Propionic Acid: This is a common method involving a direct reaction between benzyl alcohol and propionic acid, typically in the presence of an acid catalyst.[2][7][8]

  • Reaction of Benzyl Chloride with Sodium Propionate: This method utilizes a phase transfer catalyst to facilitate the reaction between benzyl chloride and sodium propionate.[1][8]

Method 1: Esterification of Benzyl Alcohol with Propionic Acid

This process is a classic Fischer-Speier esterification. The choice of catalyst is crucial and can range from traditional strong acids to more environmentally friendly solid acids and enzymes.

Reaction: C₆H₅CH₂OH + CH₃CH₂COOH ⇌ C₆H₅CH₂OOCCH₂CH₃ + H₂O

CatalystReactant Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Notes
Concentrated H₂SO₄-----Traditional catalyst, but corrosive with problematic waste disposal.[1]
Solid Super-strong Acid (SO₄²⁻/TiO₂)1.5:11203.097.5-Environmentally friendly, easy to regenerate.[10]
Tris(pentafluorophenyl)borane-20~0.01798-A green chemistry approach.[11]
Immobilized Lipase (Novozym 435)1:5-599-Fed-batch process in a solvent-free system.[12][13]
Lyophilized Lipase (Cal B)--->90-Suitable for fed-batch, solvent-free systems.[12][13]

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification using a Solid Super-strong Acid Catalyst

This protocol is based on the use of a solid super-strong acid, which offers high yield and environmental benefits.[10]

Materials:

  • Benzyl alcohol

  • Propionic acid

  • Solid super-strong acid catalyst (e.g., SO₄²⁻/TiO₂)

  • Three-necked flask

  • Dean-Stark apparatus or water separator

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Thermometer

Procedure:

  • Reaction Setup: Assemble the three-necked flask with a heating mantle, magnetic stirrer, thermometer, and a water separator connected to a reflux condenser.

  • Charging Reactants: To the flask, add benzyl alcohol and propionic acid in a molar ratio of 1.5:1.

  • Catalyst Addition: Add the solid super-strong acid catalyst, with the catalyst's mass being 2.32% of the total mass of the reactants.[10]

  • Esterification Reaction: Heat the mixture to 120°C with continuous stirring.[10] Water produced during the esterification will be collected in the water separator.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete within 3 hours.[10]

  • Catalyst Recovery: After the reaction, allow the mixture to cool. The solid catalyst can be separated by filtration for reuse.

  • Purification: The crude this compound is then purified as described in the purification protocol below.

Protocol 2: Synthesis of this compound using a Phase Transfer Catalyst

This protocol describes the synthesis from benzyl chloride and sodium propionate.[1]

Materials:

  • Benzyl chloride

  • Sodium propionate solution

  • Phase transfer catalyst (e.g., a mixture of dodecyltrimethylammonium chloride and tetrabutylphosphine bromide)

  • Reaction kettle with a stirrer and heating system

  • Metering tank

Procedure:

  • Charging Reactants: Add 30 parts of sodium propionate solution to the reaction kettle.[1]

  • Benzyl Chloride Addition: Pump 80 parts of benzyl chloride into a metering tank and then add it to the reaction kettle.[1]

  • Catalyst Addition: Add the phase transfer catalyst to the reaction mixture. A specific example uses a mixture of 3.08 parts dodecyltrimethylammonium chloride and 0.92 parts tetrabutylphosphine bromide.[1]

  • Esterification Reaction: With constant stirring, heat the mixture to raise the internal temperature to 100°C. Maintain this temperature for 15 hours to carry out the esterification.[1]

  • Crude Product: The reaction yields the first crude ester, which then undergoes purification.

Purification Protocol

Post-synthesis, the crude this compound requires purification to remove unreacted starting materials, catalyst residues, and by-products.

Materials:

  • Crude this compound

  • Water

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Water Washing (for Phase Transfer Catalysis Method):

    • Primary Wash: Wash the crude ester with water to remove the catalyst and other water-soluble impurities. The layers are separated to yield the second crude ester.[1]

    • Secondary Wash: Perform a second water wash on the second crude ester to further remove impurities, resulting in the third crude ester.[1]

  • Neutralization and Washing (for Acid Catalysis Method):

    • Wash the crude product with a cold saturated sodium bicarbonate solution to neutralize any remaining acid catalyst.[11]

    • Follow with a brine wash.[11]

  • Drying: Dry the organic layer over a drying agent like magnesium sulfate (MgSO₄).[11]

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus.

    • Distill the washed and dried crude ester under reduced pressure. This step is crucial for achieving the high purity required for fragrance and flavor applications.[1][2][8]

    • Collect the fraction corresponding to the boiling point of this compound at the given pressure.

Quality Control

The final product should be analyzed to ensure it meets the required specifications for industrial use.

ParameterMethodSpecification
PurityGas Chromatography (GC)≥98%[9]
AppearanceVisual InspectionClear, colorless liquid[3]
OdorOlfactory EvaluationCharacteristic sweet, fruity, floral
Refractive IndexRefractometer1.497 (at 20°C)[4][8][9]
DensityDensitometer1.03 g/mL (at 25°C)[4][7][8]

Visualizations

Synthesis_Pathway_Esterification benzyl_alcohol Benzyl Alcohol benzyl_propionate This compound benzyl_alcohol->benzyl_propionate + H₂O propionic_acid Propionic Acid propionic_acid->benzyl_propionate catalyst Acid Catalyst (e.g., H₂SO₄, Solid Acid) catalyst->benzyl_propionate water Water

Caption: Esterification of Benzyl Alcohol with Propionic Acid.

Synthesis_Pathway_Phase_Transfer benzyl_chloride Benzyl Chloride benzyl_propionate This compound benzyl_chloride->benzyl_propionate + NaCl sodium_propionate Sodium Propionate sodium_propionate->benzyl_propionate ptc Phase Transfer Catalyst ptc->benzyl_propionate sodium_chloride Sodium Chloride Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control reactants Charge Reactants (e.g., Benzyl Alcohol, Propionic Acid) catalyst_add Add Catalyst reactants->catalyst_add reaction Esterification Reaction (Heating & Stirring) catalyst_add->reaction crude_product Crude this compound reaction->crude_product washing Water/Neutralization Wash crude_product->washing drying Drying washing->drying distillation Vacuum Distillation drying->distillation final_product Pure this compound distillation->final_product analysis GC, Refractive Index, Density, Sensory Analysis final_product->analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzyl Propionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of benzyl propionate. The information is designed to help overcome common experimental challenges and optimize reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized via the esterification of benzyl alcohol with propionic acid.[1][2] The primary methods differ by the type of catalyst used:

  • Traditional Acid Catalysis: Utilizes strong mineral acids like concentrated sulfuric acid.[1][3]

  • Heterogeneous Solid Acid Catalysis: Employs solid acid catalysts such as Amberlyst-15, sulfated metal-incorporated MCM-48, or other solid super-strong acids.[4][5] This method is often preferred due to easier catalyst separation and reduced environmental impact.[5]

  • Enzymatic Catalysis: Uses lipases, like those from Candida antarctica (e.g., Novozym 435), for a more environmentally friendly and selective synthesis.[6][7]

Q2: My reaction yield is low. What are the potential causes and solutions?

A2: Low yield in this compound synthesis can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, unfavorable equilibrium, side reactions, or suboptimal catalyst activity.

Q3: I'm observing the formation of byproducts. What are they and how can I minimize them?

A3: A common issue, particularly with strong acid catalysts like sulfuric acid, is the polymerization of benzyl alcohol.[8] Using excessive amounts of catalyst can promote this side reaction. To minimize byproducts, it is crucial to use a minimal, catalytic amount of the acid.[8] Another potential side reaction is the oxidation of the benzyl alcohol's side chain, though this is more prevalent with strong oxidizing agents.[9]

Q4: How can I purify the final this compound product?

A4: Post-reaction, the product mixture typically requires purification to remove unreacted starting materials, catalyst, and byproducts. A standard purification workflow involves:

  • Neutralization: Washing the organic layer with a basic solution, such as saturated sodium bicarbonate, to remove any remaining acid catalyst.[2]

  • Brine Wash: Washing with a brine solution to remove residual water-soluble impurities.[2]

  • Drying: Drying the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄).[2]

  • Distillation: Performing distillation under reduced pressure to separate the pure this compound from any remaining non-volatile impurities.[1]

  • Column Chromatography: For very high purity, silica gel column chromatography using a solvent system like ethyl acetate/hexane can be employed.[2][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Conversion of Reactants Insufficient Reaction Time: The reaction may not have reached equilibrium.Monitor the reaction progress over a longer period. For enzymatic synthesis, conversion can increase significantly from 2 to 8 hours.[11]
Suboptimal Temperature: The reaction temperature may be too low for the chosen catalyst system.Increase the reaction temperature. For solid acid catalysts, temperatures around 120-160°C have been reported to be effective.[5]
Catalyst Inactivity: The catalyst may be poisoned, deactivated, or used in insufficient quantity.Ensure the catalyst is active and used in the correct proportion. For solid super-strong acids, a catalyst loading of around 2.32% of the total reactant mass has been shown to be optimal.[5]
Unfavorable Molar Ratio: The ratio of benzyl alcohol to propionic acid may not be optimal to drive the equilibrium towards product formation.Vary the molar ratio of reactants. An excess of one reactant is often used. For example, a benzyl alcohol to propionic acid molar ratio of 1.5:1 has been used successfully.[5]
Product is Dark/Discolored Polymerization of Benzyl Alcohol: This is a common side reaction with strong acid catalysts.[8]Reduce the amount of acid catalyst. A molar ratio of 0.05 moles of sulfuric acid per mole of benzyl alcohol has been suggested to be effective.[8]
Reaction Temperature is Too High: Excessive heat can lead to decomposition or side reactions.Optimize the reaction temperature. While higher temperatures can increase reaction rate, they can also promote byproduct formation.
Difficulty in Product Isolation/Purification Emulsion Formation During Washing: The presence of unreacted starting materials or byproducts can lead to emulsion formation during the aqueous workup.Add more brine solution and allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also help.
Similar Boiling Points of Product and Impurities: Makes purification by distillation challenging.Utilize fractional distillation for better separation. Alternatively, column chromatography can be used for high-purity isolation.[2][10]

Optimized Reaction Conditions

The optimal conditions for this compound synthesis are highly dependent on the chosen catalytic method. The following tables summarize reported optimal conditions for different catalyst systems.

Solid Super-Strong Acid Catalysis
ParameterOptimal ValueYieldReference
Molar Ratio (Alcohol:Acid) 1.5:197.5%[5]
Catalyst Loading 2.32% (of total reactant mass)97.5%[5]
Reaction Time 3.0 hours97.5%[5]
Temperature 120°CNot specified[5]

Another study using a different solid super-strong acid catalyst reported the following conditions:

ParameterOptimal ValueYieldReference
Molar Ratio (Phenylinol:Propionate) 1.2:186.6%[5]
Catalyst Amount 1.0 g per 0.33 mol propionic acid86.6%[5]
Reaction Time 3.0 hours86.6%[5]
Temperature 160°C86.6%[5]
Enzymatic Catalysis
ParameterConversionReference
Reaction Time ~75% after 8 hours[11]

Note: Further optimization of enzyme amount and temperature can lead to higher conversions.

Experimental Protocols

General Protocol for Esterification using a Solid Acid Catalyst
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser with a water separator (e.g., Dean-Stark apparatus), add the calculated amounts of propionic acid, benzyl alcohol, and the solid acid catalyst.[5]

  • Heating and Reaction: Heat the mixture to the desired reaction temperature (e.g., 120°C) with continuous stirring.[5]

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them (e.g., by gas chromatography) to determine the conversion of propionic acid.[5]

  • Workup: After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature.

  • Catalyst Removal: If a solid catalyst was used, it can be removed by filtration.[5]

  • Purification: The filtrate is then subjected to a standard purification procedure, including washing with a sodium bicarbonate solution, followed by a brine wash, drying over anhydrous magnesium sulfate, and finally, purification by distillation under reduced pressure.[2]

Visual Diagrams

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification A Combine Reactants (Benzyl Alcohol, Propionic Acid) & Catalyst B Heat to Optimal Temperature (e.g., 120-160°C) A->B C Monitor Reaction (e.g., GC analysis) B->C D Cool Reaction Mixture C->D Reaction Complete E Filter to Remove Solid Catalyst D->E F Wash with NaHCO₃ Solution E->F G Wash with Brine F->G H Dry with Anhydrous MgSO₄ G->H I Purify by Vacuum Distillation H->I J Pure this compound I->J Final Product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_low_yield Start Low Yield Observed Q1 Is reaction time sufficient? Start->Q1 Sol1 Increase reaction time and monitor progress Q1->Sol1 No Q2 Is temperature optimal? Q1->Q2 Yes A1_Yes Yes A1_No No End Yield Improved Sol1->End Sol2 Adjust temperature to recommended range Q2->Sol2 No Q3 Is catalyst active & at correct loading? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Verify catalyst activity and adjust loading Q3->Sol3 No Q4 Is reactant molar ratio optimized? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->End Sol4 Vary molar ratio to shift equilibrium Q4->Sol4 No A4_Yes Yes A4_No No Sol4->End

Caption: Troubleshooting logic for addressing low reaction yield.

References

Benzyl Propionate Esterification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving the yield of benzyl propionate through esterification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main industrial synthesis methods for this compound. The most common is the direct Fischer esterification of benzyl alcohol with propionic acid, typically catalyzed by a strong acid.[1][2][3] An alternative route involves the reaction of benzyl chloride with sodium propionate, often using a phase transfer catalyst.[2][4]

Q2: What types of catalysts are effective for the benzyl alcohol and propionic acid route?

A2: A variety of catalysts can be used, each with its own advantages and disadvantages:

  • Homogeneous Acids: Concentrated sulfuric acid is a traditional and effective catalyst but can lead to corrosion, side reactions, and purification challenges.[1][4]

  • Heterogeneous Solid Acids: Ion-exchange resins like Amberlyst-15 and solid super-strong acids (e.g., sulfated zirconia/titania) offer easier separation from the reaction mixture and can be reused, reducing environmental impact.[5][6]

  • Enzymatic Catalysts: Immobilized lipases, such as Candida antarctica lipase B (e.g., Novozym 435), provide high selectivity under mild conditions, yielding a "natural" label for the product.[7][8]

Q3: What are typical reaction conditions for this esterification?

A3: Reaction conditions are highly dependent on the chosen catalyst. For acid-catalyzed reactions, temperatures can range from 100-135°C with reaction times of several hours.[4] Enzymatic reactions are typically performed at lower temperatures, around 50-60°C, to prevent enzyme denaturation.[8][9] The molar ratio of reactants is also a critical parameter to optimize for driving the reaction equilibrium.[5][8]

Q4: How is the this compound product typically purified after the reaction?

A4: Post-reaction, the mixture undergoes a purification process. This generally includes a neutralization step to remove the acid catalyst (e.g., washing with a sodium bicarbonate solution), followed by washing with water or brine to remove water-soluble impurities.[10] The organic layer is then dried, and the final product is isolated and purified via vacuum distillation.[2][3][4]

Troubleshooting Guide

Q5: My reaction yield is consistently low. What are the likely causes and solutions?

A5: Low yield in an equilibrium-driven reaction like esterification can stem from several factors.

  • Cause 1: Reaction Equilibrium: The esterification reaction is reversible. The presence of the water byproduct can shift the equilibrium back towards the reactants, limiting conversion.

    • Solution: Employ Le Châtelier's principle to drive the reaction forward. This can be achieved by using an excess of one of the reactants (typically the less expensive one, propionic acid) or by actively removing water from the reaction mixture as it forms, for example, by using a Dean-Stark apparatus or molecular sieves.

  • Cause 2: Suboptimal Catalyst Performance: The catalyst may be inactive, used in insufficient quantity, or inappropriate for the desired conditions.

    • Solution: For acid catalysts, ensure they are not hydrated. For solid catalysts like ion-exchange resins, ensure they are properly activated and used at an effective loading (e.g., 20 g/L).[5] If using an enzyme, check for inactivation, which can be caused by the acidity of propionic acid.[8][11] A fed-batch approach, where propionic acid is added gradually, can mitigate this inactivation and improve yields.[8][11]

  • Cause 3: Inadequate Reaction Time or Temperature: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress over time (e.g., by TLC or GC) to determine the optimal reaction duration.[10] For acid-catalyzed reactions, increasing the temperature can increase the reaction rate, but excessively high temperatures can promote side reactions.[4]

Q6: I am observing the formation of unwanted side products. How can I improve the reaction's selectivity?

A6: Side product formation, particularly with benzyl alcohol, is a common issue, especially under harsh conditions.

  • Cause: Benzyl alcohol is susceptible to side reactions like polymerization or sulfonation when strong, concentrated acids like sulfuric acid are used, particularly at high temperatures.[12]

    • Solution 1: Reduce the concentration of the strong acid catalyst. A smaller catalytic amount is often sufficient and minimizes side reactions.[12]

    • Solution 2: Switch to a milder, heterogeneous catalyst. Ion-exchange resins (e.g., Amberlyst-15) or enzymatic catalysts operate under less harsh conditions and can significantly improve selectivity.[5][7]

    • Solution 3: Optimize the reaction temperature. Lowering the temperature can reduce the rate of side reactions more than the desired esterification.

Q7: My enzymatic reaction starts well but stops before reaching full conversion. What is happening?

A7: This is a frequent problem in lipase-catalyzed esterifications with short-chain acids.

  • Cause: The lipase can be inactivated by the acidic microenvironment created by propionic acid. Furthermore, the enzyme may desorb from its support in the presence of propionic acid.[8][11]

    • Solution: Adopt a fed-batch strategy. Instead of adding all the propionic acid at the beginning, add it in a controlled manner over the first several hours of the reaction.[8] This maintains a lower instantaneous acid concentration, preserving the enzyme's activity and stability, leading to conversions above 90%.[11] Using an excess of benzyl alcohol can also help by diluting the acid.[8]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

CatalystReactantsMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield / Conversion (%)Reference
Phase TransferSodium Propionate / Benzyl ChlorideN/A1271896.8%[4]
Amberlyst-15Propionic Acid / Benzyl Alcohol1:2.5927~92%[5]
Novozym 435 (Fed-Batch)Propionic Acid / Benzyl Alcohol1:150>590%[8][11]
Novozym 435 (Fed-Batch)Propionic Acid / Benzyl Alcohol1:550>599%[8][11]
SO₄²⁻/ZrO₂-Al₂O₃Propionic Acid / Benzyl Alcohol1:1.5120397.5%[6]

Visualizations

Workflow General Experimental Workflow for this compound Synthesis Reactants 1. Charge Reactants (Benzyl Alcohol, Propionic Acid) and Catalyst Setup 2. Assemble Apparatus (e.g., Reflux Condenser, Dean-Stark Trap) Reactants->Setup Reaction 3. Heat and Stir (Monitor Temperature and Time) Setup->Reaction Workup 4. Reaction Workup - Cool Mixture - Neutralize (NaHCO₃ wash) - Wash (Brine) Reaction->Workup Separation 5. Phase Separation - Collect Organic Layer - Dry (e.g., MgSO₄) Workup->Separation Purification 6. Purification (Vacuum Distillation) Separation->Purification Analysis 7. Product Analysis (GC, NMR, IR) Purification->Analysis Product Pure this compound Analysis->Product

Caption: General workflow for this compound synthesis.

Troubleshooting Troubleshooting Flowchart for Low Yield Start Problem: Low this compound Yield CheckEquilibrium Is water being effectively removed (or excess reactant used)? Start->CheckEquilibrium CheckCatalyst Is the catalyst active and at the correct loading? CheckEquilibrium->CheckCatalyst Yes Sol_Equilibrium Action: Use Dean-Stark trap, molecular sieves, or increase molar ratio of one reactant. CheckEquilibrium->Sol_Equilibrium No CheckConditions Are reaction time and temperature optimized? CheckCatalyst->CheckConditions Yes Sol_Catalyst Action: Check catalyst activity, increase loading, or switch to a more effective catalyst type. CheckCatalyst->Sol_Catalyst No CheckSideRxns Are there significant side products observed (e.g., by GC/TLC)? CheckConditions->CheckSideRxns Yes Sol_Conditions Action: Run time course study. Optimize temperature to balance rate and side reactions. CheckConditions->Sol_Conditions No Sol_SideRxns Action: Lower temperature. Use a milder catalyst (e.g., enzyme, solid acid). CheckSideRxns->Sol_SideRxns Yes End Yield Improved CheckSideRxns->End No Sol_Equilibrium->CheckCatalyst Sol_Catalyst->CheckConditions Sol_Conditions->CheckSideRxns Sol_SideRxns->End

Caption: A decision tree for troubleshooting low yield.

Experimental Protocols

Protocol 1: Synthesis using a Heterogeneous Acid Catalyst (Amberlyst-15)

This protocol is adapted from methodologies focused on optimizing yield with a reusable solid acid catalyst.[5]

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a heating mantle with a temperature controller.

  • Charging Reactants: To the flask, add benzyl alcohol (1.0 mol), propionic acid (2.5 mol, a 2.5:1 molar ratio), and Amberlyst-15 resin (e.g., 20 g/L based on total reactant volume).

  • Reaction: Heat the mixture to the target temperature (e.g., 92°C) with vigorous stirring. Monitor the reaction progress by withdrawing small aliquots periodically for GC analysis. The reaction is typically run for 5-7 hours.

  • Catalyst Removal: After the reaction reaches the desired conversion, cool the mixture to room temperature. Remove the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with a solvent (e.g., ethyl acetate), dried, and stored for reuse.

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic mixture sequentially with:

    • A saturated solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases (to remove excess propionic acid).

    • Water (2x).

    • Saturated sodium chloride solution (brine) (1x).

  • Drying and Purification: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase (Fed-Batch Method)

This protocol is based on an optimized approach to overcome enzyme inactivation by propionic acid.[8][11]

  • Apparatus Setup: Use a temperature-controlled stirred-tank reactor or a jacketed glass vessel with magnetic stirring.

  • Initial Charge: Add benzyl alcohol (e.g., 5.0 mol) and the immobilized lipase (e.g., Novozym 435, typically 5-10% by weight of total substrates) to the reactor. If using a solvent-free system, the excess alcohol acts as the solvent.

  • Reaction Initiation: Heat the mixture to the optimal temperature for the enzyme (e.g., 50°C) with constant stirring (e.g., 150 rpm).

  • Fed-Batch Addition: Slowly add propionic acid (e.g., 1.0 mol for a final 1:5 acid:alcohol ratio) to the reactor using a syringe pump over a period of 5 hours. This controlled addition is crucial to maintain enzyme activity.

  • Reaction Monitoring: Continue the reaction after the addition is complete. Monitor the formation of this compound using GC until conversion plateaus (typically >24 hours for high conversion).

  • Catalyst Recovery: After the reaction, recover the immobilized enzyme by filtration. The enzyme can be washed and reused for subsequent batches.

  • Purification: The purification of the product from the remaining benzyl alcohol is typically achieved through vacuum distillation. The excess benzyl alcohol can be recovered and recycled.

References

Technical Support Center: Benzyl Propionate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl propionate. The information provided is intended to assist in the identification and removal of common impurities encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities found in crude this compound synthesized by Fischer esterification?

A1: The most common impurities originating from the Fischer esterification of benzyl alcohol and propionic acid include:

  • Unreacted Starting Materials: Benzyl alcohol and propionic acid are often present in the crude product due to the reversible nature of the esterification reaction.

  • Acid Catalyst: If a strong acid catalyst such as sulfuric acid is used, it will be present in the reaction mixture.

  • By-products: Dibenzyl ether can form as a by-product, particularly when using strong acid catalysts at elevated temperatures.[1]

  • Water: As a product of the esterification reaction, water will be present in the crude mixture.

Q2: My crude this compound has a strong acidic smell. How can I remove the acidic impurities?

A2: An acidic smell is likely due to the presence of unreacted propionic acid and the acid catalyst. These can be effectively removed by a neutralization wash.

Experimental Protocol: Neutralization Wash

  • Transfer the crude this compound to a separatory funnel.

  • Add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).

  • Gently swirl the separatory funnel, and then stopper and invert it, venting frequently to release the carbon dioxide gas produced.

  • Continue this process until no more gas evolves upon addition of the basic solution.

  • Allow the layers to separate and drain the aqueous (bottom) layer.

  • Wash the organic layer with water to remove any remaining base.

  • Finally, wash the organic layer with brine (saturated NaCl solution) to aid in the removal of dissolved water.[2]

  • Separate the organic layer and proceed with drying.

Q3: After washing and drying, my this compound is still not pure. What is the next purification step?

A3: For further purification after the initial workup, distillation or column chromatography are the recommended methods.[2][3]

Troubleshooting Distillation

  • Issue: Poor separation of this compound from impurities.

    • Potential Cause: The boiling points of this compound and a key impurity, like benzyl alcohol, may be too close for efficient separation by simple distillation.

    • Solution: Fractional distillation is recommended to improve separation efficiency. Ensure your distillation apparatus is well-insulated to maintain a proper temperature gradient in the column.

  • Issue: The product is degrading or polymerizing during distillation.

    • Potential Cause: High temperatures can cause decomposition. Benzyl alcohol, if present in significant amounts, is prone to polymerization in the presence of acid traces.[1]

    • Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points of the components and minimize thermal stress.[4]

Q4: How can I confirm the purity of my final this compound product?

A4: The purity of your final product should be assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is generally expected for commercially available this compound.[5][6]

Experimental Protocol: Purity Analysis by Gas Chromatography (GC)

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 300 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.

  • Expected Elution Order: Generally, compounds will elute in order of increasing boiling point. Therefore, you would expect to see propionic acid, followed by benzyl alcohol, then this compound, and finally dibenzyl ether.

Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase column, such as a C18, is typically used.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is commonly employed.

  • Detector: A UV detector set to an appropriate wavelength (e.g., 254 nm) can be used to detect the aromatic compounds.

  • Note: This method is particularly useful for quantifying non-volatile impurities.

Quantitative Data Summary

The following table summarizes key physical properties of this compound and its common impurities, which are important for planning purification strategies.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Expected Purity of Final Product
Propionic Acid74.08141-
Benzyl Alcohol108.14205-
This compound 164.20 222 [7]≥98% [5][6]
Dibenzyl Ether198.26298[6]-

Logical Workflow for Impurity Identification and Removal

The following diagram illustrates the decision-making process for identifying and removing impurities from a crude this compound sample.

start Crude this compound wash Neutralization Wash (e.g., NaHCO3 solution) start->wash Remove acidic impurities dry Dry Organic Layer (e.g., anhydrous MgSO4) wash->dry Remove water analyze_crude Analyze Sample (GC or HPLC) dry->analyze_crude distill Purify by Distillation (Simple or Fractional) analyze_crude->distill Impurities have sufficiently different boiling points chromatography Purify by Column Chromatography analyze_crude->chromatography Impurities have similar boiling points analyze_final Analyze Final Product (GC or HPLC for Purity) distill->analyze_final chromatography->analyze_final analyze_final->distill Purity below specifications final_product Pure this compound analyze_final->final_product Purity meets specifications

Caption: Workflow for this compound Purification.

References

minimizing side reactions during benzyl propionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions to minimize side reactions during the synthesis of benzyl propionate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This is a widely used method involving the direct esterification of benzyl alcohol with propionic acid, typically catalyzed by a strong acid like sulfuric acid.[1][2]

  • Reaction of Benzyl Chloride with Sodium Propionate: This method is an alternative route to this compound.[2]

  • Enzymatic Esterification: Lipases can be used as biocatalysts for the synthesis, offering a greener alternative with high selectivity.[3]

Q2: What are the typical side reactions observed during this compound synthesis via Fischer esterification?

A2: Common side reactions include:

  • Dibenzyl ether formation: Benzyl alcohol can undergo acid-catalyzed self-condensation to form dibenzyl ether, especially at high temperatures.

  • Polymerization: Under harsh acidic conditions and high temperatures, polymerization of starting materials or products can occur.

  • Dehydration of benzyl alcohol: Although less common, dehydration can lead to the formation of unwanted byproducts.

Q3: How can I shift the equilibrium of the Fischer esterification towards the product side?

A3: Since Fischer esterification is a reversible reaction, several techniques can be employed to favor the formation of this compound:[4]

  • Use of an excess of one reactant: Typically, the less expensive reactant (either benzyl alcohol or propionic acid) is used in excess.

  • Removal of water: Water is a byproduct of the reaction, and its removal can drive the equilibrium forward. This can be achieved using a Dean-Stark apparatus, molecular sieves, or by performing the reaction under vacuum.[4]

Q4: What are the advantages of using "green" catalysts like solid acids or enzymes?

A4: Green catalysts offer several benefits over traditional mineral acids:

  • Reduced Corrosion: Solid acids are less corrosive to equipment than strong mineral acids like sulfuric acid.[5]

  • Easier Separation: Heterogeneous catalysts can be easily filtered from the reaction mixture, simplifying product purification.[6]

  • Reusability: Many solid acid catalysts can be regenerated and reused.[6]

  • Milder Reaction Conditions: Enzymatic catalysis often proceeds under milder temperature and pH conditions, reducing side reactions.[3]

  • Improved Selectivity: Enzymes can offer high selectivity, leading to a purer product with fewer byproducts.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction (Equilibrium not shifted) - Increase the molar ratio of one reactant (e.g., use a 1.5:1 or 2:1 ratio of propionic acid to benzyl alcohol).- Remove water as it forms using a Dean-Stark trap or by adding molecular sieves.[4]
Catalyst Inactivity - Ensure the acid catalyst (e.g., sulfuric acid) is fresh and not contaminated.- If using a solid acid catalyst, ensure it is properly activated and not poisoned.
Suboptimal Reaction Temperature - For acid-catalyzed reactions, ensure the temperature is high enough to promote esterification but not so high as to cause significant side reactions (typically reflux temperature).- For enzymatic reactions, operate within the optimal temperature range for the specific lipase to avoid inactivation.[7]
Insufficient Reaction Time - Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Step
Formation of Dibenzyl Ether - Lower the reaction temperature to minimize the self-condensation of benzyl alcohol.- Use a milder catalyst or a lower concentration of the strong acid catalyst.
Unreacted Starting Materials - Ensure the reaction goes to completion by extending the reaction time or using a more efficient water removal method.- During workup, perform a wash with a sodium bicarbonate solution to remove unreacted propionic acid, followed by a water wash to remove unreacted benzyl alcohol.[8]
Catalyst Residue - If using a homogeneous catalyst, ensure thorough neutralization and washing steps are performed during the workup.- For heterogeneous catalysts, ensure complete filtration.

Experimental Protocols

Optimized Fischer Esterification of this compound

This protocol is designed to maximize the yield of this compound while minimizing the formation of byproducts.

Materials:

  • Benzyl alcohol

  • Propionic acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add benzyl alcohol, propionic acid (in a 1:1.5 molar ratio), and toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to remove acidic components), and finally with brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Data Presentation

CatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Conversion (%)Reference
Solid Superacid1.5:1120--[9]
Amberlyst-152.5:180-92[6]
Novozym 435 (Lipase)-358~75[10]

Visualizations

Benzyl_Propionate_Synthesis Main Reaction: Fischer Esterification Benzyl_Alcohol Benzyl Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Benzyl_Alcohol->Tetrahedral_Intermediate Propionic_Acid Propionic Acid Propionic_Acid->Tetrahedral_Intermediate H_plus H+ (Catalyst) H_plus->Propionic_Acid Protonation Benzyl_Propionate This compound Tetrahedral_Intermediate->Benzyl_Propionate - H2O Water Water Tetrahedral_Intermediate->Water

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reaction Side Reaction: Dibenzyl Ether Formation Two_Benzyl_Alcohol 2 x Benzyl Alcohol Dibenzyl_Ether Dibenzyl Ether Two_Benzyl_Alcohol->Dibenzyl_Ether Condensation H_plus H+ (Catalyst) H_plus->Two_Benzyl_Alcohol Water Water

Caption: Common side reaction in this compound synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reaction_Completion Check Reaction Completion (TLC/GC) Start->Check_Reaction_Completion Incomplete Incomplete Check_Reaction_Completion->Incomplete No Complete Complete Check_Reaction_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Check_Water_Removal Efficient Water Removal? Complete->Check_Water_Removal Increase_Time_Temp->Check_Reaction_Completion Inefficient Inefficient Check_Water_Removal->Inefficient No Efficient Efficient Check_Water_Removal->Efficient Yes Use_Dean_Stark Use Dean-Stark or Molecular Sieves Inefficient->Use_Dean_Stark Check_Catalyst Check Catalyst Activity Efficient->Check_Catalyst Use_Dean_Stark->Start Inactive Inactive Check_Catalyst->Inactive No Active Active Check_Catalyst->Active Yes Replace_Catalyst Use Fresh Catalyst Inactive->Replace_Catalyst Purification_Issue Investigate Purification Losses Active->Purification_Issue Replace_Catalyst->Start

Caption: A logical workflow for troubleshooting low product yield.

References

catalyst selection and optimization for benzyl propionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl propionate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through two primary routes:

  • Direct Esterification: This is the most common method, involving the reaction of benzyl alcohol with propionic acid.[1][2][3][4] This reaction is reversible and typically requires a catalyst to achieve a reasonable reaction rate and yield.[5]

  • Reaction of Benzyl Chloride with Sodium Propionate: This method is an alternative route to this compound.[3][6]

Q2: What types of catalysts are used for this compound synthesis?

A2: A variety of catalysts can be used, each with its own advantages and disadvantages:

  • Homogeneous Acid Catalysts: Concentrated sulfuric acid is a traditional and effective catalyst for esterification.[1][5] However, it can lead to issues with corrosion, side reactions, and difficult product purification.[7][8]

  • Heterogeneous Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are often employed. These include ion-exchange resins (e.g., Amberlyst-15) and solid super-acids (e.g., SO42-/TiO2).[7][9] These catalysts are generally easier to separate from the reaction mixture and can often be regenerated and reused.[7]

  • Enzymatic Catalysts (Lipases): Lipases, such as Candida antarctica lipase B (CALB), offer a greener alternative for this compound synthesis.[10][11][12] These biocatalysts operate under milder reaction conditions and can exhibit high selectivity. Novozym 435 is a commercially available immobilized lipase commonly used for this purpose.[11][12]

  • Other Catalysts: Tris(pentafluorophenyl)borate has been reported as an efficient catalyst for this synthesis under solvent-free conditions.[13]

Q3: What are the key parameters to optimize for maximizing this compound yield?

A3: Several factors significantly influence the yield and purity of this compound.[2] Careful control of the following parameters is crucial:

  • Molar Ratio of Reactants: The ratio of benzyl alcohol to propionic acid affects the equilibrium of the esterification reaction. An excess of one reactant can be used to drive the reaction towards the product side.[5][14]

  • Catalyst Loading: The amount of catalyst used can impact the reaction rate. However, using an excessive amount may not lead to a proportional increase in yield and can complicate purification.

  • Temperature: Reaction temperature influences the rate of esterification. However, excessively high temperatures can lead to side reactions or, in the case of enzymatic catalysis, denaturation of the enzyme.[11]

  • Reaction Time: The duration of the reaction needs to be sufficient to reach equilibrium or the desired conversion.[2]

  • Water Removal: As water is a byproduct of esterification, its removal can shift the equilibrium towards the formation of the ester, thereby increasing the yield. This can be achieved using techniques like a Dean-Stark apparatus or by adding molecular sieves.[15]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete reaction (equilibrium not reached).- Suboptimal molar ratio of reactants.- Insufficient catalyst activity or loading.- Presence of water in the reaction mixture.- Enzyme inhibition by propionic acid (in enzymatic synthesis).[15]- Increase reaction time.- Optimize the molar ratio of benzyl alcohol to propionic acid (e.g., use an excess of the alcohol).[5]- Increase catalyst loading or use a more active catalyst.- Employ a method for continuous water removal (e.g., Dean-Stark trap, molecular sieves).- For enzymatic reactions, consider a fed-batch approach where propionic acid is added gradually to minimize inhibition.[11][16]
Catalyst Deactivation - Solid Acids: Fouling of the catalyst surface.- Enzymes (Lipases): Desorption of the enzyme from the support, often exacerbated by the presence of propionic acid.[11][16]- Enzymes (Lipases): Denaturation due to high temperature.[11]- Solid Acids: Regenerate the catalyst according to the manufacturer's instructions.- Enzymes (Lipases): Consider using a lyophilized (free) enzyme, which may show better stability in the presence of propionic acid.[11][16] Optimize the reaction temperature to avoid denaturation.
Formation of Side Products / Impurities - High reaction temperatures leading to side reactions (e.g., ether formation from benzyl alcohol).- Use of corrosive catalysts like sulfuric acid can lead to charring and other byproducts.[7][8]- Lower the reaction temperature.- Consider using a milder and more selective catalyst, such as an enzyme or a solid acid catalyst.
Difficulty in Product Purification - Use of a homogeneous catalyst (e.g., sulfuric acid) that is difficult to separate from the product mixture.[7]- Switch to a heterogeneous catalyst (solid acid or immobilized enzyme) that can be easily filtered off.- After the reaction, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[13]

Experimental Protocols

General Protocol for Esterification using a Solid Acid Catalyst

This protocol is a general guideline and may require optimization for specific solid acid catalysts.

  • Reactant and Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyl alcohol, propionic acid, and the solid acid catalyst. A solvent such as cyclohexane can be used to facilitate water removal with a Dean-Stark apparatus.[7][17]

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 120°C) with vigorous stirring.[7] Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).[13]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration.[17]

  • Purification: Wash the filtrate with a saturated solution of sodium bicarbonate to remove any unreacted propionic acid, followed by a wash with brine.[13] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[13] The crude product can be further purified by vacuum distillation.[3]

General Protocol for Enzymatic Esterification using Immobilized Lipase
  • Reactant and Enzyme Preparation: In a temperature-controlled vessel, combine benzyl alcohol, propionic acid, and the immobilized lipase (e.g., Novozym 435). The reaction can often be performed in a solvent-free system.[11][12]

  • Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 50-60°C) with agitation.[10]

  • Monitoring: Monitor the formation of this compound over time using GC analysis.[15]

  • Work-up and Purification: Once the desired conversion is achieved, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused. The liquid product can be purified by vacuum distillation.

Catalyst Performance Data

CatalystReactantsMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield/Conversion (%)Reference(s)
Concentrated H₂SO₄Propionic Acid & 1-Propanol10:1653.596.9[5][14]
SO₄²⁻/ZrO₂-Al₂O₃ Solid Super AcidBenzyl Alcohol & Propionic Acid1.5:1-3.097.5[7]
Tris(pentafluorophenyl)borateBenzyl Alcohol & Propionic Anhydride1:1.220~0.01798[13]
Novozym 435 (Immobilized Lipase)Benzyl Alcohol & Propionic Acid5:1 (Fed-batch)--99[11][16]
Lyophilized Cal B (Lipase)Benzyl Alcohol & Propionic Acid--->90[11][16]

Visualized Workflows

EsterificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Benzyl Alcohol + Propionic Acid Reactor Combine in Reactor with Solvent (optional) Reactants->Reactor Catalyst Select Catalyst (e.g., Solid Acid) Catalyst->Reactor Heat Heat to Optimal Temperature Reactor->Heat Monitor Monitor Reaction (TLC/GC) Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete Filter Filter to Remove Catalyst Cool->Filter Wash Wash with NaHCO₃ and Brine Filter->Wash Dry Dry Organic Layer Wash->Dry Purify Vacuum Distillation Dry->Purify Product Pure Benzyl Propionate Purify->Product

Caption: General experimental workflow for solid acid-catalyzed this compound synthesis.

EnzymaticWorkflow cluster_prep_enzymatic Preparation cluster_reaction_enzymatic Reaction cluster_workup_enzymatic Work-up & Purification Reactants_E Benzyl Alcohol + Propionic Acid Reactor_E Combine in Vessel (Solvent-free) Reactants_E->Reactor_E Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reactor_E Incubate Incubate at Optimal Temperature Reactor_E->Incubate Monitor_E Monitor Reaction (GC) Incubate->Monitor_E Filter_E Filter to Remove & Recycle Enzyme Monitor_E->Filter_E Reaction Complete Purify_E Vacuum Distillation Filter_E->Purify_E Product_E Pure Benzyl Propionate Purify_E->Product_E TroubleshootingLogic Start Low Yield? Check_Time Increase Reaction Time Start->Check_Time Yes Check_Ratio Optimize Molar Ratio Check_Time->Check_Ratio Still Low Check_Catalyst Check Catalyst Activity/Loading Check_Ratio->Check_Catalyst Still Low Check_Water Implement Water Removal Check_Catalyst->Check_Water Still Low Check_Enzyme_Inhibition Consider Fed-Batch for Enzyme Check_Water->Check_Enzyme_Inhibition Still Low (Enzymatic)

References

Technical Support Center: Stability and Degradation of Benzyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with benzyl propionate. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during stability testing and analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

IssuePossible Cause(s)Recommended Solution(s)
Unexpected Peaks in HPLC Chromatogram 1. Degradation of this compound.[1] 2. Impurities in the this compound raw material or excipients. 3. Interaction between this compound and excipients.1. Perform forced degradation studies to identify potential degradation products and their retention times.[2] 2. Analyze individual excipients and the drug substance to check for impurities. 3. Ensure the HPLC method is specific and can separate this compound from all potential interfering peaks.[3]
Peak Tailing or Splitting in HPLC Analysis 1. Interaction of this compound or its degradation products with residual silanols on the HPLC column. 2. Column overload.1. Use a mobile phase with a pH that ensures the analyte is in a single ionic form. 2. Reduce the sample concentration or injection volume.[1]
Loss of Potency in Formulation Over Time 1. Chemical degradation of this compound due to hydrolysis, oxidation, or photolysis.[1] 2. Physical instability leading to non-uniform drug distribution.1. Protect the formulation from light and air by using opaque, airtight containers.[1] 2. Control the pH of the formulation to minimize hydrolysis.[1] 3. Add antioxidants to prevent oxidative degradation.[1] 4. Ensure the formulation is physically stable through proper homogenization and selection of stabilizers.
Precipitation in Aqueous Formulations This compound has limited solubility in water.[4]1. Utilize co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) to increase solubility.[1] 2. Develop a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) or a microemulsion.[1] 3. Incorporate a suitable surfactant (e.g., Polysorbate 80) to form micelles that can encapsulate this compound.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound are anticipated to be:

  • Hydrolysis: this compound can hydrolyze to form benzyl alcohol and propionic acid. This reaction is catalyzed by acidic or basic conditions.[4]

  • Oxidation: The benzylic position is susceptible to oxidation, which could lead to the formation of benzaldehyde, benzoic acid, and other related substances.[5][6]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to a variety of products through radical mechanisms.

Q2: What are the expected degradation products of this compound?

A2: Based on its chemical structure, the primary expected degradation products are:

  • From Hydrolysis: Benzyl alcohol and Propionic acid.[4]

  • From Oxidation: Benzaldehyde and Benzoic acid.[6][7]

Q3: How should I store this compound to ensure its stability?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container, protected from light and moisture.[8]

Q4: What are the key parameters to consider when developing a stability-indicating HPLC method for this compound?

A4: When developing a stability-indicating HPLC method, consider the following:

  • Specificity: The method must be able to resolve this compound from its potential degradation products and any other components in the sample matrix.[3]

  • Forced Degradation: Conduct forced degradation studies under hydrolytic, oxidative, and photolytic conditions to generate degradation products and demonstrate the method's specificity.[2][9]

  • Peak Purity: Utilize a photodiode array (PDA) detector to assess peak purity and ensure that the this compound peak is not co-eluting with any degradants.

Q5: My mass balance in the forced degradation study is below 95%. What could be the reasons?

A5: A mass balance of less than 95% could be due to:

  • The formation of non-UV active or volatile degradation products that are not detected by the HPLC-UV method.

  • Degradation products being strongly retained on the HPLC column.

  • Inaccurate response factors for the degradation products relative to this compound.

Quantitative Data Summary

The following table summarizes hypothetical data on the degradation of this compound under various forced degradation conditions. This data is for illustrative purposes and actual results may vary depending on the specific experimental conditions.

Stress ConditionParametersDurationThis compound Remaining (%)Major Degradation Products
Acid Hydrolysis 0.1 M HCl at 60 °C24 hours85.2Benzyl alcohol, Propionic acid
Base Hydrolysis 0.1 M NaOH at 60 °C8 hours72.5Benzyl alcohol, Propionic acid
Oxidative 3% H₂O₂ at 40 °C24 hours89.1Benzaldehyde, Benzoic acid
Photolytic UV light (254 nm)48 hours91.7Benzaldehyde, various minor products
Thermal 80 °C7 days95.3Minor increase in benzyl alcohol and propionic acid

Experimental Protocols

Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating analytical method.[10]

1. Acid Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Add an equal volume of 0.1 M hydrochloric acid.

  • Incubate the solution at 60 °C for 24 hours.

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

2. Base Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent at approximately 1 mg/mL.

  • Add an equal volume of 0.1 M sodium hydroxide.

  • Incubate the solution at 60 °C for 8 hours.

  • At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Prepare a solution of this compound in a suitable solvent at approximately 1 mg/mL.

  • Add an equal volume of 3% hydrogen peroxide.

  • Incubate the solution at 40 °C for 24 hours, protected from light.

  • At specified time points (e.g., 0, 8, 16, 24 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

4. Photolytic Degradation:

  • Prepare a solution of this compound in a suitable solvent at approximately 1 mg/mL.

  • Expose the solution to UV light (e.g., 254 nm) in a photostability chamber for 48 hours.

  • A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.

  • At specified time points (e.g., 0, 12, 24, 48 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

5. Thermal Degradation:

  • Place a solid sample of this compound in a controlled temperature oven at 80 °C for 7 days.

  • At specified time points (e.g., 0, 1, 3, 7 days), withdraw a sample, dissolve it in a suitable solvent, and dilute with the mobile phase for HPLC analysis.

Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

Visualizations

DegradationPathways BenzylPropionate This compound Hydrolysis Hydrolysis (Acid/Base) BenzylPropionate->Hydrolysis Oxidation Oxidation BenzylPropionate->Oxidation Photolysis Photolysis BenzylPropionate->Photolysis BenzylAlcohol Benzyl Alcohol Hydrolysis->BenzylAlcohol PropionicAcid Propionic Acid Hydrolysis->PropionicAcid Benzaldehyde Benzaldehyde Oxidation->Benzaldehyde BenzoicAcid Benzoic Acid Oxidation->BenzoicAcid Photolysis->Benzaldehyde OtherProducts Other Photolytic Products Photolysis->OtherProducts Benzaldehyde->Oxidation Further Oxidation

Caption: Proposed degradation pathways of this compound.

ExperimentalWorkflow Start Start: this compound Sample ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) Start->ForcedDegradation SamplePreparation Sample Preparation (Neutralization, Dilution) ForcedDegradation->SamplePreparation HPLC_Analysis Stability-Indicating HPLC Analysis SamplePreparation->HPLC_Analysis DataAnalysis Data Analysis (Peak Identification, Quantification, Mass Balance) HPLC_Analysis->DataAnalysis Report Report Generation DataAnalysis->Report

Caption: Experimental workflow for stability testing.

References

effect of substrate molar ratio on benzyl propionate yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl propionate. The content focuses on the critical parameter of the substrate molar ratio and its effect on reaction yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is lower than expected. What are the common causes related to the substrate molar ratio?

A1: Low yield in this compound synthesis can often be attributed to a suboptimal substrate molar ratio. Here are some key considerations:

  • Inadequate Excess of One Substrate: In many cases, using an excess of one substrate can shift the reaction equilibrium towards the product side, thus increasing the yield. For enzymatic reactions, an excess of the alcohol (benzyl alcohol) is often beneficial.

  • Enzyme Inhibition: High concentrations of propionic acid can lead to enzyme inhibition, reducing the catalytic activity and, consequently, the final product yield.[1] This is particularly relevant in enzymatic synthesis using lipases.

  • Catalyst Deactivation: In some catalytic systems, an inappropriate molar ratio can contribute to catalyst deactivation over time. For instance, in enzymatic reactions, propionic acid has been observed to cause the desorption of lipase from its support, leading to a loss of activity in subsequent reaction cycles.[2]

Q2: What is the optimal substrate molar ratio for this compound synthesis?

A2: The optimal molar ratio is highly dependent on the catalytic system being employed.

  • Enzymatic Synthesis (e.g., using Novozym 435): For fed-batch esterification using Novozym 435, a conversion of 90% can be achieved with a 1:1 molar ratio of propionic acid to benzyl alcohol.[2][3] Increasing the excess of benzyl alcohol to a 1:5 ratio (acid:alcohol) can enhance the conversion to as high as 99%.[2][3]

  • Chemical Catalysis (e.g., using solid super-strong acid): In a system using a solid super-strong acid catalyst, an optimal alcohol to acid molar ratio of 1.5:1 has been reported to achieve a yield of 97.5%.[4] Another study using a different solid acid catalyst reported a yield of 86.6% with a benzyl alcohol to propionic acid molar ratio of 1.2:1.[4]

Q3: I am observing a significant drop in yield when recycling my enzyme catalyst. Why is this happening?

A3: A sharp decrease in conversion during enzyme recycling can be due to the loss of enzyme activity.[2] One identified cause is the desorption of the lipase from its support material, which has been strongly linked to the presence of propionic acid in the reaction medium.[2] Using a fed-batch approach where propionic acid is added in a controlled manner can sometimes mitigate this issue. Alternatively, using a lyophilized form of the enzyme, such as lyophilized Cal B lipase, may offer better stability in some cases.[2]

Q4: Can increasing the reaction time compensate for a non-optimal molar ratio?

A4: To some extent, but it may not be sufficient, especially in cases of enzyme inhibition. In studies where propionic acid was suspected to be an enzyme inhibitor, extending the reaction time from 2 to 8 hours did result in an increased conversion of this compound (from 32.5% to about 75%).[1] However, the conversion did not improve significantly beyond a certain point, suggesting that time alone cannot fully overcome the inhibitory effect of the substrate.[1]

Data Summary: Effect of Substrate Molar Ratio on this compound Yield

The following tables summarize the quantitative data on the impact of the substrate molar ratio on the yield of this compound under different catalytic systems.

Table 1: Enzymatic Synthesis using Novozym 435

Molar Ratio (Propionic Acid:Benzyl Alcohol)Conversion (%)CatalystSystemReference
1:190Novozym 435Fed-batch[2][3]
1:599Novozym 435Fed-batch[2][3]

Table 2: Chemical Catalysis

Molar Ratio (Benzyl Alcohol:Propionic Acid)Yield (%)CatalystReference
1.5:197.5Solid super-strong acid[4]
1.2:186.6S2O8(2-)/ZrO2-Al2O3[4]

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound.

Protocol 1: Enzymatic Synthesis of this compound via Fed-Batch Esterification

This protocol is based on the methodology for enzymatic synthesis using an immobilized lipase like Novozym 435.

  • Reactor Setup: A batch reactor equipped with temperature and agitation control is used.

  • Initial Charge: Benzyl alcohol is charged into the reactor.

  • Catalyst Addition: The immobilized lipase (e.g., Novozym 435) is added to the benzyl alcohol. The amount of catalyst is typically a weight percentage of the total substrate mass.

  • Reaction Initiation: The mixture is heated to the desired reaction temperature (e.g., 50-65°C) with constant stirring.[5]

  • Fed-Batch Addition: Propionic acid is added to the reactor in a controlled manner over a specified period (e.g., the first 5 hours of the reaction) to achieve the desired final molar ratio.[2][3] This controlled addition helps to minimize enzyme inhibition by the acid.

  • Reaction Monitoring: The progress of the reaction is monitored by periodically taking samples and analyzing them using techniques such as gas chromatography (GC) to determine the conversion of the limiting substrate.

  • Reaction Completion and Product Isolation: Once the desired conversion is reached, the catalyst is separated by filtration. The product, this compound, can then be purified from the reaction mixture, for example, by vacuum distillation.

Protocol 2: Synthesis of this compound using a Solid Acid Catalyst

This protocol is a general representation of a chemical synthesis route.

  • Reactor Setup: A three-necked flask equipped with a reflux condenser, a thermometer, and a stirrer is used.

  • Reactant and Catalyst Charging: Benzyl alcohol, propionic acid (at the desired molar ratio, e.g., 1.5:1 alcohol to acid), and the solid acid catalyst (e.g., 2.32% of the total reactant mass) are added to the flask.[4] A solvent like cyclohexane may also be added.[4]

  • Reaction Conditions: The reaction mixture is heated to the specified temperature (e.g., 160°C) and stirred for the required duration (e.g., 3 hours).[4]

  • Reaction Monitoring: The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Catalyst Removal and Product Work-up: After the reaction is complete, the solid catalyst is removed by filtration. The reaction mixture is then typically washed with a sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[6] The organic layer is dried over an anhydrous salt (e.g., MgSO4) and the solvent is removed under reduced pressure.[6]

  • Purification: The crude this compound is purified, commonly by vacuum distillation, to obtain the final product.

Visualizations

Diagram 1: General Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Select Substrates (Benzyl Alcohol & Propionic Acid) Molar_Ratio Define Molar Ratio Reactants->Molar_Ratio Catalyst Choose Catalyst (Enzyme or Chemical) Catalyst->Molar_Ratio Setup Reactor Setup Molar_Ratio->Setup Reaction_Execution Execute Reaction (Temperature, Time, Agitation) Setup->Reaction_Execution Monitoring Monitor Progress (GC, TLC) Reaction_Execution->Monitoring Catalyst_Removal Catalyst Removal (Filtration) Reaction_Execution->Catalyst_Removal Monitoring->Reaction_Execution Washing Washing/Neutralization Catalyst_Removal->Washing Purification Purification (Distillation) Washing->Purification Product Final Product: This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

References

Technical Support Center: Kinetic Modeling of Benzyl Propionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the kinetic modeling of benzyl propionate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for this compound synthesis?

A1: this compound is commonly synthesized via the esterification of benzyl alcohol and propionic acid.[1] This reaction can be catalyzed by various substances, including strong mineral acids like sulfuric acid, ion-exchange resins such as Amberlyst-15, and lipases, particularly immobilized Candida antarctica lipase B (Novozym 435).[1][2][3] The choice of catalyst depends on factors like desired reaction conditions, environmental considerations, and potential for catalyst reuse.[4]

Q2: What is a typical kinetic model for this reaction?

A2: The esterification of benzyl alcohol with propionic acid is a reversible reaction.[5] For acid-catalyzed reactions, a pseudo-homogeneous (PH) kinetic model is often employed and has been shown to validate well against experimental data.[2] The reaction generally follows second-order kinetics.[5][6] When using lipase catalysts, more complex models like the Ping-Pong Bi-Bi mechanism may be considered to account for enzymatic activity.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction is typically monitored by tracking the concentration of reactants (propionic acid, benzyl alcohol) or the product (this compound) over time. This is often achieved by taking samples from the reaction mixture at regular intervals and analyzing them using gas chromatography (GC).[7] Titration of the remaining acid content can also be used as a simpler, alternative method.

Q4: What are the key parameters influencing the reaction rate and conversion?

A4: Several parameters significantly affect the rate and equilibrium conversion of this compound synthesis. These include:

  • Temperature: Higher temperatures generally increase the initial reaction rate.[8][9] However, for enzymatic catalysis, excessively high temperatures can lead to enzyme inactivation.[10]

  • Molar Ratio of Reactants: An excess of one reactant, typically the alcohol, can be used to shift the equilibrium towards the product side and increase the conversion of the limiting reactant.[8][11]

  • Catalyst Loading: Increasing the catalyst concentration generally leads to a higher reaction rate.[6]

  • Agitation Speed: Sufficient agitation is necessary to ensure good mixing and minimize mass transfer limitations, especially with heterogeneous catalysts.[2]

Troubleshooting Guide

Issue 1: Low Conversion of Propionic Acid

  • Possible Cause 1: Equilibrium Limitation. The esterification reaction is reversible, which can limit the maximum achievable conversion.[8]

    • Troubleshooting Tip: Try using an excess of benzyl alcohol to shift the equilibrium towards the formation of this compound.[11] Another strategy is the continuous removal of water, a by-product of the reaction, using techniques like pervaporation or a packed bed reactor.[2]

  • Possible Cause 2: Catalyst Deactivation (Enzymatic). When using lipases like Novozym 435, the propionic acid can cause enzyme inhibition or deactivation.[3][7] This is particularly problematic in subsequent reaction cycles.[10]

    • Troubleshooting Tip: A fed-batch approach, where propionic acid is added gradually during the reaction, can mitigate its inhibitory effects and improve enzyme performance.[3][10][12] This strategy helps to maintain a low concentration of the inactivating acid.[13]

  • Possible Cause 3: Mass Transfer Limitations. Inadequate mixing can lead to poor contact between the reactants and the catalyst, especially with solid catalysts like ion-exchange resins or immobilized enzymes.[2]

    • Troubleshooting Tip: Increase the agitation speed to ensure the catalyst is well-dispersed in the reaction medium. Performing experiments at different agitation speeds can help determine if mass transfer is a limiting factor.[2]

Issue 2: Poor Reproducibility of Kinetic Data

  • Possible Cause 1: Inconsistent Catalyst Activity. The activity of the catalyst may vary between batches or decrease over time if not stored properly.

    • Troubleshooting Tip: Ensure the catalyst is stored under the recommended conditions. For enzymatic catalysts, it's crucial to measure their activity before each experiment. For solid catalysts, ensure proper activation procedures are followed consistently.

  • Possible Cause 2: Analytical Errors. Inaccuracies in the analytical method used to measure concentrations can lead to scattered data.

    • Troubleshooting Tip: Calibrate your analytical instrument (e.g., Gas Chromatograph) regularly using standards of known concentrations. Validate your sample preparation and injection technique to ensure consistency.

  • Possible Cause 3: Temperature Fluctuations. The reaction rate is sensitive to temperature.[9] Inconsistent temperature control can lead to variability in your kinetic data.

    • Troubleshooting Tip: Use a well-controlled thermostat or oil bath to maintain a constant reaction temperature.[7] Monitor the temperature of the reaction mixture throughout the experiment.

Issue 3: Difficulty in Fitting a Kinetic Model to Experimental Data

  • Possible Cause 1: Inappropriate Model Selection. The chosen kinetic model may not accurately represent the reaction mechanism.

    • Troubleshooting Tip: Start with a simpler model, such as a second-order reversible model, and gradually increase complexity if needed.[5] For enzymatic reactions, consider models that account for inhibition, such as the Ping-Pong Bi-Bi mechanism with substrate inhibition.

  • Possible Cause 2: Presence of Side Reactions. Unaccounted side reactions can cause the experimental data to deviate from the predicted model.[4]

    • Troubleshooting Tip: Analyze your reaction mixture for potential by-products. If significant side reactions are identified, the kinetic model may need to be modified to include these additional reaction pathways.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on this compound Synthesis using Novozym 435

Molar Ratio (Acid:Alcohol)Conversion (First Cycle)CatalystApproachReference
1:190%Novozym 435Fed-batch[3][10]
1:599%Novozym 435Fed-batch[3][10]

Table 2: Kinetic Parameters for this compound Synthesis using Amberlyst-15

ParameterValueUnitsReference
Activation Energy (Ea)42.07kJ mol⁻¹[2]
Frequency Factor (A)19,874.64L mol⁻¹ min⁻¹[2]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound in a Fed-Batch Reactor

This protocol is based on the methodology for overcoming propionic acid inhibition of lipase.[3][10]

  • Reactor Setup: A stirred batch reactor equipped with temperature control is used.

  • Initial Charge: Benzyl alcohol and the lipase catalyst (e.g., Novozym 435) are added to the reactor.

  • Reaction Initiation: The mixture is heated to the desired temperature (e.g., 50°C) with constant stirring (e.g., 150 rpm).[13]

  • Fed-Batch Addition: Propionic acid is added to the reactor in a controlled manner over a period of several hours (e.g., the first 5 hours of the reaction).[3]

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular intervals for analysis.

  • Analysis: The concentration of this compound is determined by gas chromatography to monitor the reaction progress.

Protocol 2: Kinetic Study using an Ion-Exchange Resin Catalyst

This protocol is adapted from studies using Amberlyst-15 as a catalyst.[2]

  • Reactor Setup: An isothermal batch reactor with a magnetic stirrer and a temperature-controlled water bath is used.

  • Reactant and Catalyst Loading: Known amounts of propionic acid, benzyl alcohol, and the Amberlyst-15 catalyst are added to the reactor.

  • Reaction Conditions: The reaction is carried out at a specific temperature and stirring speed to eliminate mass transfer limitations.

  • Sampling: Samples are collected at different time intervals.

  • Analysis: The samples are analyzed to determine the concentration of propionic acid, typically by titration with a standard NaOH solution.

  • Data Analysis: The conversion of propionic acid is calculated over time, and this data is used to determine the kinetic parameters by fitting it to a suitable kinetic model (e.g., a pseudo-homogeneous model).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reactor_setup Reactor Setup start_reaction Start Reaction (Heating & Stirring) reactor_setup->start_reaction reactant_prep Prepare Reactants & Catalyst reactant_prep->start_reaction sampling Periodic Sampling start_reaction->sampling sample_analysis Sample Analysis (GC/Titration) sampling->sample_analysis data_processing Data Processing sample_analysis->data_processing model_fitting Kinetic Model Fitting data_processing->model_fitting

Caption: General experimental workflow for kinetic studies.

troubleshooting_logic low_conversion Low Conversion? equilibrium Equilibrium Limitation low_conversion->equilibrium Yes deactivation Catalyst Deactivation low_conversion->deactivation Yes mass_transfer Mass Transfer Limitation low_conversion->mass_transfer Yes excess_reactant Use Excess Reactant equilibrium->excess_reactant water_removal Remove Water equilibrium->water_removal fed_batch Use Fed-Batch deactivation->fed_batch increase_agitation Increase Agitation mass_transfer->increase_agitation

Caption: Troubleshooting logic for low reaction conversion.

References

Technical Support Center: Overcoming Enzyme Inactivation in Lipase-Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with enzyme inactivation during lipase-catalyzed esterification experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Ester Conversion

Symptoms:

  • The concentration of the ester product is significantly lower than expected or non-existent.

  • The reaction does not proceed to completion.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Suboptimal Water Content Lipase activity is highly dependent on the water content in the reaction medium. Too little water can lead to enzyme deactivation, while too much can shift the reaction equilibrium towards hydrolysis.[1][2] The optimal water activity (a_w) for many lipases in non-aqueous media is typically below 0.5.[1] For some reactions, like sugar ester production, water activities of less than 0.2 are reported to be most suitable.[3] Solution: Ensure all reactants and solvents are anhydrous. You can add a specific amount of water or use salt hydrates to control the water activity. The use of molecular sieves (~10% w/v) can help maintain low water activity.[1]
Incorrect Temperature The reaction temperature significantly impacts both the reaction rate and the stability of the enzyme.[1] High temperatures can denature the enzyme.[2]
Enzyme Inactivation by Substrates or Products Certain substrates or byproducts can inhibit or inactivate the lipase. For example, when using vinyl esters as acyl donors, the byproduct vinyl alcohol tautomerizes to acetaldehyde, which can inactivate the lipase.[1][2] Short-chain alcohols like methanol can also cause lipase inactivation, a common issue in biodiesel production.[4][5] Adsorption of hydrophilic substrates or products onto the support of immobilized lipases can also be a cause of inactivation.[6]
Poor Choice of Solvent The organic solvent used can affect lipase activity and stability.[7] Solvents can displace the essential water layer around the enzyme, causing structural changes.[7] Hydrophobic solvents (higher logP) generally lead to more active and stable enzymes.[6] Some solvents like dimethyl sulfoxide (DMSO), pyridine, and N,N-dimethylformamide (DMF) are known to be enzymatic inactivators.[7]
Issue 2: Rapid Loss of Enzyme Activity Upon Reuse

Symptoms:

  • The immobilized lipase shows good activity in the first reaction cycle but loses a significant portion of its activity in subsequent cycles.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Enzyme Desorption For lipases immobilized via physical adsorption, changes in pH or the presence of high concentrations of substrates or products with surfactant properties can cause the enzyme to detach from the support.[6][8]
Product Inhibition/Inactivation Accumulation of byproducts on the enzyme or support can lead to inactivation in subsequent runs. Glycerol, a common byproduct in transesterification, can adsorb to the support and block lipase activity.[9]
Mechanical Stress Vigorous stirring can cause physical damage to the support material and the immobilized enzyme, leading to a loss of activity over time.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of enzyme inhibition when using vinyl esters as acyl donors?

A1: The primary inhibitor is acetaldehyde. In lipase-catalyzed reactions with vinyl esters, the lipase facilitates the transfer of the acyl group, producing vinyl alcohol as a co-product. This vinyl alcohol is unstable and rapidly tautomerizes into the more stable acetaldehyde. Acetaldehyde is a reactive aldehyde that can covalently modify the lipase, leading to its inactivation.[1]

Q2: How can I improve the stability of my lipase for industrial applications?

A2: Enzyme immobilization is a widely used and effective strategy to enhance lipase stability, reusability, and recovery.[8][10] Immobilization involves attaching the enzyme to a solid support, which can protect it from harsh environmental conditions.[10] Common immobilization techniques include physical adsorption, covalent bonding, entrapment, and cross-linking.[8][10] Immobilization can also improve the enzyme's thermostability. For example, an immobilized and cross-linked lipase was found to be more thermostable at 70 and 80°C compared to its free form.[11]

Q3: What is the role of water activity (a_w) in lipase-catalyzed esterification, and how can I control it?

A3: Water activity is a critical parameter influencing lipase activity in organic media. A minimal amount of water is necessary for the enzyme to maintain its catalytically active conformation.[7] However, excess water can promote the reverse reaction, hydrolysis, which reduces the ester yield.[2] The optimal water activity is a balance between these two effects. For many esterification reactions, a low water activity is preferred.[3] You can control water activity by using anhydrous solvents and reactants, adding a specific amount of water, or using molecular sieves to remove water produced during the reaction.[1]

Q4: My lipase is being inactivated by methanol in a biodiesel production process. What are the strategies to overcome this?

A4: Methanol-induced inactivation is a significant challenge in enzymatic biodiesel production.[5] A common and effective strategy is the stepwise addition of methanol. By adding methanol in portions over time, its concentration in the reaction medium is kept low, minimizing its inactivating effect on the lipase.[4][12] Other strategies include enzyme immobilization on robust supports like nanomaterials and the use of whole-cell biocatalysts, which can offer greater protection to the lipase.[4][9]

Q5: Can the choice of support material affect the performance of an immobilized lipase?

A5: Yes, the support material plays a crucial role. The effectiveness of immobilization by physical adsorption, for instance, depends on factors like the support's surface area, porosity, and pore size.[8] Hydrophobic supports are often used for lipase immobilization as they can promote the interfacial activation of the enzyme, leading to a more active conformation.[6] The use of nanostructured materials as supports has been shown to significantly enhance enzyme performance.[10]

Experimental Protocols

General Protocol for Lipase-Catalyzed Esterification with a Vinyl Ester

This protocol is a general guideline for a lipase-catalyzed esterification reaction using a vinyl ester as the acyl donor, incorporating measures to mitigate enzyme inactivation.

Materials:

  • Alcohol substrate

  • Vinyl ester (e.g., vinyl decanoate)

  • Immobilized lipase (e.g., Novozym® 435)

  • Anhydrous organic solvent (e.g., hexane)

  • Activated molecular sieves (3Å or 4Å)

  • Reaction vessel with a magnetic stirrer and heating mantle

  • Vacuum system with a cold trap

Procedure:

  • To the reaction vessel, add the alcohol substrate (e.g., 1 mmol).

  • Add the anhydrous organic solvent (e.g., 10-20 mL).

  • Add activated molecular sieves (~10% w/v) to maintain low water activity.[1]

  • Add the vinyl ester. A molar ratio of 1:1.5 to 1:2 (Alcohol:Vinyl Ester) is a good starting point.[1]

  • Add the immobilized lipase. Enzyme loading can range from 5% to 15% by weight of the limiting substrate.[1]

  • Seal the reaction vessel and begin stirring.

  • Carefully apply a vacuum to the system to remove the acetaldehyde byproduct as it forms. Use a cold trap to collect any volatile compounds.[1]

  • Heat the reaction to the optimal temperature for the chosen lipase (typically 40-60°C).[1]

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by a suitable method (e.g., GC, HPLC). Filter the enzyme before analysis.[1]

  • Once the reaction is complete, stop the heating, release the vacuum, and filter off the immobilized enzyme for potential reuse.[1]

  • The product can then be purified from the reaction mixture.

Visualizations

Troubleshooting Workflow for Low Ester Conversion

LowConversionWorkflow start Low Ester Conversion Detected check_water Check Water Activity (aw) start->check_water adjust_water Adjust Water Content (e.g., add molecular sieves) check_water->adjust_water Suboptimal check_temp Verify Reaction Temperature check_water->check_temp Optimal adjust_water->check_temp adjust_temp Optimize Temperature check_temp->adjust_temp Suboptimal check_inhibition Investigate Substrate/ Product Inhibition check_temp->check_inhibition Optimal adjust_temp->check_inhibition apply_vacuum Apply Vacuum for Volatile Byproducts check_inhibition->apply_vacuum Volatile Inhibitor stepwise_addition Use Stepwise Substrate Addition check_inhibition->stepwise_addition Substrate Inhibition check_solvent Evaluate Solvent Choice check_inhibition->check_solvent None Detected apply_vacuum->check_solvent stepwise_addition->check_solvent change_solvent Select a More Compatible Solvent check_solvent->change_solvent Incompatible end Improved Conversion check_solvent->end Compatible change_solvent->end

Caption: A troubleshooting workflow for diagnosing and resolving low ester conversion in lipase-catalyzed reactions.

Strategies to Enhance Lipase Stability

LipaseStability cluster_strategies Stabilization Strategies lipase Free Lipase (Low Stability) immobilization Immobilization Physical Adsorption Covalent Bonding Entrapment lipase->immobilization additives Use of Additives Surfactants Ionic Liquids lipase->additives chem_mod Chemical Modification Glycosylation Polymer Conjugation lipase->chem_mod stable_lipase Stabilized Lipase (Enhanced Reusability & Activity) immobilization->stable_lipase additives->stable_lipase chem_mod->stable_lipase

Caption: An overview of key strategies employed to enhance the stability and performance of lipases.

References

Technical Support Center: Phase Transfer Catalysis in Benzyl Propionate Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of benzyl propionate via phase transfer catalysis (PTC). The information is designed to assist in optimizing reaction conditions, maximizing yield and purity, and resolving common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound using phase transfer catalysis.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient Catalyst: The chosen phase transfer catalyst may not be optimal for the reaction conditions.- Catalyst Selection: Phosphonium salts are often more thermally stable than ammonium salts and can be more effective. Consider tetrabutylphosphonium bromide as an alternative to quaternary ammonium salts. - Catalyst Concentration: Ensure an adequate catalyst loading, typically 1-5 mol% relative to the limiting reagent.
Reaction Temperature Too Low: The activation energy for the reaction may not be met.Increase the reaction temperature in increments of 10°C. A typical temperature range for this reaction is 100-135°C.[1]
Poor Mixing/Agitation: Insufficient agitation can limit the interfacial area between the aqueous and organic phases, hindering the transfer of the propionate anion.Ensure vigorous stirring to create a fine emulsion.
Catalyst Poisoning: Trace impurities in the reactants or solvent can deactivate the catalyst.Use high-purity reactants and solvents. If catalyst poisoning is suspected, try a fresh batch of catalyst.
Formation of Significant Byproducts Hydrolysis of Benzyl Chloride: Presence of excess water and high temperatures can lead to the formation of benzyl alcohol.- Anhydrous Conditions: While PTC is tolerant to some water, using an anhydrous sodium propionate and minimizing water in the reaction setup can reduce this side reaction. - Temperature Control: Avoid excessively high temperatures which can accelerate hydrolysis.
Formation of Dibenzyl Ether: This can occur if benzyl alcohol is formed via hydrolysis and then reacts with unreacted benzyl chloride under basic conditions.Minimizing the hydrolysis of benzyl chloride is key to preventing the formation of dibenzyl ether.[2]
Benzylation of the Catalyst: If a benzyl-substituted quaternary ammonium catalyst (e.g., benzyltriethylammonium chloride) is used, it can sometimes act as an alkylating agent.[3]Use a tetraalkylammonium or tetraalkylphosphonium salt as the catalyst instead of a benzyl-substituted one.
Slow Reaction Rate Insufficient Catalyst: The concentration of the catalyst may be too low to facilitate a rapid reaction.Gradually increase the catalyst concentration. Be aware that excessive catalyst can sometimes lead to emulsion problems during workup.
Low Reaction Temperature: The reaction kinetics are highly dependent on temperature.Increase the reaction temperature.
Mass Transfer Limitations: The rate of transfer of the propionate anion from the aqueous/solid phase to the organic phase is limiting the overall reaction rate.- Increase Agitation: More vigorous stirring increases the interfacial surface area. - Solvent Choice: The choice of organic solvent can influence the solubility of the ion pair and thus the reaction rate. Toluene is a common solvent for this type of reaction.
Difficult Product Purification Emulsion Formation During Workup: High concentrations of the phase transfer catalyst can lead to stable emulsions during aqueous extraction.- Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help break the emulsion. - Filtration: Filtering the emulsion through a pad of celite can sometimes be effective.
Presence of Unreacted Starting Materials: Incomplete reaction will leave benzyl chloride and sodium propionate in the mixture.- Monitoring the Reaction: Use TLC or GC to monitor the reaction until completion. - Washing: Unreacted sodium propionate can be removed by washing the organic layer with water. Unreacted benzyl chloride will need to be removed by distillation.
Contamination with Byproducts: Benzyl alcohol and dibenzyl ether have different boiling points than this compound and can be separated by fractional distillation.- Benzyl Alcohol Boiling Point: ~205°C - This compound Boiling Point: ~222°C - Dibenzyl Ether Boiling Point: ~298°C

Frequently Asked Questions (FAQs)

1. What is the general mechanism of phase transfer catalysis for the synthesis of this compound?

The reaction involves the transfer of the propionate anion (CH₃CH₂COO⁻) from an aqueous or solid phase into an organic phase where it can react with benzyl chloride. The phase transfer catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), facilitates this transfer. The catalyst's cation (Q⁺) pairs with the propionate anion to form an ion pair (Q⁺OOCR⁻) that is soluble in the organic phase. This ion pair then reacts with benzyl chloride to form this compound, regenerating the catalyst in the process.

2. Which type of phase transfer catalyst is better for this reaction: quaternary ammonium or quaternary phosphonium salts?

Both can be effective, but quaternary phosphonium salts often exhibit higher thermal and chemical stability compared to their ammonium counterparts. Quaternary ammonium salts can be susceptible to Hofmann elimination at higher temperatures in the presence of a base, which can deactivate the catalyst. Phosphonium salts are not prone to this degradation pathway. A mixture of both has also been shown to be effective.[1]

3. What are the key reaction parameters to control for a successful synthesis?

The key parameters are:

  • Temperature: Typically in the range of 100-135°C.[1]

  • Catalyst Choice and Concentration: A suitable catalyst at 1-5 mol% is crucial.

  • Agitation: Vigorous stirring is necessary to ensure efficient mass transfer between the phases.

  • Reactant Stoichiometry: A slight excess of the propionate salt can be used to ensure complete conversion of the benzyl chloride.

4. What are the common side reactions and how can they be minimized?

The most common side reactions are the hydrolysis of benzyl chloride to benzyl alcohol and the subsequent formation of dibenzyl ether.[2] These can be minimized by controlling the amount of water in the reaction and avoiding excessive temperatures.

5. How can I monitor the progress of the reaction?

The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots of the organic phase at regular intervals, you can observe the disappearance of the benzyl chloride spot/peak and the appearance of the this compound spot/peak.

6. What are the recommended purification methods for this compound?

After the reaction is complete, the crude product is typically washed with water to remove the catalyst and any unreacted sodium propionate. The organic layer is then dried, and the this compound is purified by vacuum distillation to separate it from unreacted benzyl chloride and any high-boiling byproducts like dibenzyl ether.

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Yield

Catalyst SystemTemperature (°C)Reaction Time (h)Purity (%)Yield (%)Reference
Dodecyltrimethylammonium chloride & Tetrabutylphosphine bromide1001599.3295.6[1]
Dodecyltrimethylammonium chloride & Tetrabutylphosphine bromide1271899.5096.8[1]
Dodecyltrimethylammonium chloride & Tetrabutylphosphine bromide1351799.5696.1[1]

Note: The data in this table is based on a specific patented process and may vary depending on the exact experimental setup.

Experimental Protocols

Key Experiment: Synthesis of this compound using a Mixed Catalyst System [1]

This protocol is based on a patented industrial process for the production of this compound.

Materials:

  • Sodium propionate solution (concentration not specified, 30 parts by weight)

  • Benzyl chloride (80 parts by weight)

  • Dodecyltrimethylammonium chloride (3.08 parts by weight)

  • Tetrabutylphosphine bromide (0.92 parts by weight)

Procedure:

  • To a reaction kettle, add 30 parts of the sodium propionate solution.

  • Pump 80 parts of benzyl chloride into a metering tank and then add it to the reaction kettle.

  • Add 3.08 parts of dodecyltrimethylammonium chloride and 0.92 parts of tetrabutylphosphine bromide to the reaction kettle.

  • Stir the mixture constantly and heat it to raise the temperature of the reaction liquid to 100°C.

  • Maintain the reaction at 100°C for 15 hours to carry out the esterification.

  • After the reaction, the crude ester is subjected to a series of water washes.

  • The washed crude ester is then purified by vacuum distillation to obtain the final this compound product.

Mandatory Visualization

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_Prop Na⁺ CH₃CH₂COO⁻ Q_Prop Q⁺ CH₃CH₂COO⁻ Na_Prop->Q_Prop Ion Exchange (at interface) Na_Cl Na⁺ Cl⁻ BnCl Benzyl Chloride BnOPr This compound BnCl->BnOPr Forms Product Q_Cl Q⁺ Cl⁻ BnCl->Q_Cl Forms Catalyst Byproduct Q_Prop->BnCl Reaction in Organic Phase Q_Cl->Na_Cl Catalyst Regeneration (at interface)

Caption: Phase transfer catalysis mechanism for this compound synthesis.

Experimental_Workflow start Start reactants Charge Reactor: - Sodium Propionate Solution - Benzyl Chloride - PTC Catalysts start->reactants reaction Heat to 100-135°C with Vigorous Stirring (15-18 hours) reactants->reaction monitoring Monitor Reaction Progress (TLC or GC) reaction->monitoring monitoring->reaction Incomplete workup Cool and Perform Aqueous Washes monitoring->workup Complete separation Separate Organic and Aqueous Layers workup->separation drying Dry Organic Layer (e.g., with MgSO₄) separation->drying distillation Purify by Vacuum Distillation drying->distillation product Collect Benzyl Propionate Fraction distillation->product end End product->end

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Tree start Low Yield or Slow Reaction? check_temp Is Temperature Adequate (100-135°C)? start->check_temp check_agitation Is Agitation Vigorous? check_temp->check_agitation Yes increase_temp Increase Temperature check_temp->increase_temp No check_catalyst Is Catalyst Type and Concentration Optimal? check_agitation->check_catalyst Yes increase_agitation Increase Stirring Speed check_agitation->increase_agitation No optimize_catalyst Optimize Catalyst System (e.g., try phosphonium salt, increase concentration) check_catalyst->optimize_catalyst No check_byproducts Are Byproducts (Benzyl Alcohol, Dibenzyl Ether) Detected (GC-MS)? check_catalyst->check_byproducts Yes success Problem Resolved increase_temp->success increase_agitation->success optimize_catalyst->success reduce_water Minimize Water Content and Control Temperature check_byproducts->reduce_water Yes check_byproducts->success No reduce_water->success

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Spectroscopic Analysis: Benzyl Propionate, Ethyl Benzoate, and Phenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for the structural elucidation of organic compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of benzyl (B1604629) propionate (B1217596) against two common alternatives, ethyl benzoate (B1203000) and phenyl acetate (B1210297). The data presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a clear comparison of their spectral characteristics.

¹H and ¹³C NMR Spectral Data Comparison

The chemical shifts (δ) in parts per million (ppm) for benzyl propionate, ethyl benzoate, and phenyl acetate are summarized in the tables below. These values are indicative of the chemical environment of the protons and carbon atoms within each molecule.

Table 1: ¹H NMR Spectral Data

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound -CH₃ (Propionyl)1.14Triplet7.63H
-CH₂- (Propionyl)2.37Quartet7.62H
-CH₂- (Benzyl)5.11Singlet-2H
Aromatic7.26-7.38Multiplet-5H
Ethyl Benzoate -CH₃ (Ethyl)1.38Triplet7.13H
-CH₂- (Ethyl)4.37Quartet7.12H
Aromatic (ortho)8.03Multiplet-2H
Aromatic (meta, para)7.26-7.54Multiplet-3H
Phenyl Acetate -CH₃ (Acetyl)2.29Singlet-3H
Aromatic7.07-7.39Multiplet-5H

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound -CH₃ (Propionyl)9.3
-CH₂- (Propionyl)27.6
-CH₂- (Benzyl)66.4
Aromatic (C)136.1
Aromatic (CH, ortho, meta)128.5, 128.2, 127.9
C=O174.4
Ethyl Benzoate [1][2]-CH₃ (Ethyl)14.3
-CH₂- (Ethyl)60.9
Aromatic (C)130.6
Aromatic (CH, para)132.8
Aromatic (CH, ortho, meta)129.5, 128.3
C=O166.5
Phenyl Acetate [3]-CH₃ (Acetyl)21.1
Aromatic (C-O)150.7
Aromatic (CH, ortho, meta, para)121.6, 129.4, 125.8
C=O169.5

Experimental Protocol

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample or use 10-30 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated or semi-automated process on modern spectrometers.

3. ¹H NMR Spectrum Acquisition:

  • Set the appropriate spectral width (e.g., -2 to 12 ppm).

  • Use a standard 90° pulse sequence.

  • Set the number of scans (typically 8 to 16 for a reasonably concentrated sample).

  • Set the relaxation delay (e.g., 1-2 seconds).

  • Acquire the Free Induction Decay (FID).

4. ¹³C NMR Spectrum Acquisition:

  • Set the appropriate spectral width (e.g., 0 to 220 ppm).

  • Use a standard proton-decoupled pulse sequence.

  • Set the number of scans (typically 64 to 1024 or more, depending on the sample concentration, as the ¹³C nucleus is much less sensitive than ¹H).

  • Set the relaxation delay (e.g., 2 seconds).

  • Acquire the FID.

5. Data Processing:

  • Apply a Fourier transform to the acquired FID to obtain the NMR spectrum.

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale. For samples dissolved in CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference. Alternatively, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Workflow for NMR Spectral Analysis

The following diagram illustrates the typical workflow for the ¹H and ¹³C NMR spectral analysis of a compound such as this compound.

NMR Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Sample Weighing/ Measurement Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration Locking Locking Filtration->Locking Shimming Shimming Locking->Shimming Acquisition 1H & 13C FID Acquisition Shimming->Acquisition FT Fourier Transform Acquisition->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (1H) Calibration->Integration Peak_Picking Peak Picking Calibration->Peak_Picking Interpretation Structural Interpretation Integration->Interpretation Peak_Picking->Interpretation

References

Interpreting the Mass Spectrum of Benzyl Propionate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, mass spectrometry is an indispensable tool for molecular structure elucidation. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of benzyl propionate, comparing it with related esters to highlight the structural information that can be gleaned from fragmentation patterns.

Mass Spectral Data Comparison

The following table summarizes the key mass spectral data for this compound and two structural analogues: benzyl acetate and ethyl propionate. This quantitative comparison provides a clear overview of how changes in the acyl and alkyl groups of the ester influence the fragmentation pattern.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities
This compound 164 (35%)91108 (99%), 91 (100%), 57 (48%), 29 (34%)[1]
Benzyl Acetate 150 (39%)108108 (100%), 91 (90%), 79 (45%), 77 (50%), 43 (83%)[2]
Ethyl Propionate 102 (19%)5774 (14%), 73 (8%), 57 (100%), 29 (74%)[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the analysis of this compound and similar volatile esters using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

1. Sample Preparation:

  • Prepare a dilute solution of the ester (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is free from non-volatile residues. If necessary, filtration can be performed.

2. Instrumentation:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 10 °C/min.

      • Final hold: Hold at 240 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[4]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: A solvent delay of 3-4 minutes is used to prevent the solvent peak from damaging the detector.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data using the instrument's software.

  • Process the resulting chromatogram to obtain the mass spectrum of the analyte peak. The fragmentation pattern can then be compared to spectral libraries for identification and interpreted to elucidate the structure.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization follows a series of characteristic steps. The following diagram illustrates the major fragmentation pathways.

fragmentation mol This compound [C10H12O2]+• m/z = 164 frag1 [C7H7O]+• m/z = 108 mol->frag1 - C3H4O frag2 Tropylium ion [C7H7]+ m/z = 91 mol->frag2 - C3H5O2• frag3 Propionyl cation [C3H5O]+ m/z = 57 mol->frag3 - C7H7• frag1->frag2 - OH•

Caption: Fragmentation pathway of this compound.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is characterized by several key fragments that provide significant structural information.

  • Molecular Ion Peak (m/z 164): The peak at m/z 164 corresponds to the intact molecular ion ([C10H12O2]+•), confirming the molecular weight of the compound.[1] Its moderate intensity is typical for esters that readily undergo fragmentation.

  • Base Peak (m/z 91): The most abundant peak in the spectrum is at m/z 91. This is characteristic of compounds containing a benzyl group and is attributed to the highly stable tropylium ion ([C7H7]+).[1] Its formation occurs through the cleavage of the C-O bond between the benzyl group and the propionate moiety.

  • Fragment at m/z 108: A prominent peak is observed at m/z 108. This fragment arises from a McLafferty rearrangement, a common fragmentation pathway for esters, which in this case leads to the loss of a neutral propene molecule and the formation of the benzyl alcohol radical cation.[1]

  • Fragment at m/z 57: The peak at m/z 57 corresponds to the propionyl cation ([CH3CH2CO]+).[1] This is formed by the cleavage of the bond between the oxygen and the benzyl group.

  • Fragment at m/z 29: The peak at m/z 29 is due to the ethyl cation ([CH3CH2]+), resulting from the cleavage of the C-C bond within the propionyl group.

Comparative Analysis

This compound vs. Benzyl Acetate:

Comparing the spectrum of this compound to that of benzyl acetate highlights the influence of the acyl group. Both spectra show the characteristic benzyl-derived peaks at m/z 91 and the benzylic fragment at m/z 108. However, the acyl-related fragments differ. In benzyl acetate, a strong peak is observed at m/z 43, corresponding to the acetyl cation ([CH3CO]+), which is analogous to the propionyl cation (m/z 57) in this compound. This demonstrates that the fragment at m/z 57 is diagnostic for the propionate group.

This compound vs. Ethyl Propionate:

The comparison with ethyl propionate illustrates the impact of the alkyl group of the ester. The spectrum of ethyl propionate also shows the propionyl cation at m/z 57 as its base peak, confirming this fragment's origin.[3] However, it lacks the prominent peaks at m/z 91 and 108, which are characteristic of the benzyl group. Instead, the spectrum of ethyl propionate displays fragments related to the ethyl group and McLafferty rearrangement involving the ethyl ester moiety. This comparison underscores the diagnostic value of the m/z 91 and 108 peaks for identifying a benzyl ester.

References

A Comparative Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of Benzyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectrum of benzyl propionate with two common alternative esters, benzyl acetate and ethyl propionate. This analysis is supported by experimental data and detailed protocols to assist in the identification and differentiation of these compounds in a laboratory setting.

Performance Comparison of this compound and Alternatives

The FTIR spectra of esters are characterized by a strong carbonyl (C=O) stretching absorption and two carbon-oxygen (C-O) stretching absorptions. While all three esters analyzed here exhibit these characteristic peaks, the precise wavenumbers of these and other absorptions in the fingerprint region allow for their differentiation.

The table below summarizes the key FTIR absorption peaks for this compound, benzyl acetate, and ethyl propionate. These values are compiled from various spectroscopic databases and literature sources.

Vibrational ModeThis compound (cm⁻¹)Benzyl Acetate (cm⁻¹)Ethyl Propionate (cm⁻¹)
Aromatic C-H Stretch3030 - 30903030 - 3070N/A
Aliphatic C-H Stretch2880 - 29802950 - 29802880 - 2990
C=O Stretch (Ester) ~1738 ~1741 ~1737
Aromatic C=C Stretch1605, 14971605, 1497N/A
C-O Stretch ~1175 ~1220 ~1180
O-C-C Stretch ~1080 ~1020 ~1090
Aromatic C-H Bend735, 695735, 695N/A

Analysis:

The most prominent absorption in the spectra of all three esters is the carbonyl (C=O) stretch, which appears in the region of 1737-1741 cm⁻¹. Benzyl acetate exhibits this peak at a slightly higher wavenumber (~1741 cm⁻¹) compared to this compound (~1738 cm⁻¹) and ethyl propionate (~1737 cm⁻¹).

The key differentiating features often lie in the fingerprint region (below 1500 cm⁻¹). The C-O stretching vibrations are particularly useful. Benzyl acetate shows a strong, distinct C-O stretch around 1220 cm⁻¹, which is at a higher frequency than that of this compound (~1175 cm⁻¹) and ethyl propionate (~1180 cm⁻¹).

Furthermore, the presence of aromatic C-H and C=C stretching and bending vibrations in this compound and benzyl acetate distinguishes them from the aliphatic ester, ethyl propionate. The characteristic aromatic C-H out-of-plane bending peaks around 735 and 695 cm⁻¹ indicate a monosubstituted benzene ring in both benzyl esters.

Experimental Workflow for FTIR Spectroscopy

The following diagram illustrates a typical workflow for obtaining the FTIR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Start Start Clean_ATR Clean ATR Crystal (e.g., with isopropanol) Start->Clean_ATR Background_Scan Perform Background Scan (Clean Crystal) Clean_ATR->Background_Scan Apply_Sample Apply Liquid Sample to ATR Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire FTIR Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Spectrum (e.g., Baseline Correction) Acquire_Spectrum->Process_Data Peak_Picking Identify Peak Frequencies Process_Data->Peak_Picking Compare_Spectra Compare with Reference Spectra Peak_Picking->Compare_Spectra End End Compare_Spectra->End

FTIR Experimental Workflow

Experimental Protocol: FTIR Spectroscopy of this compound using ATR

This protocol outlines the steps for acquiring an FTIR spectrum of a liquid sample like this compound using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., with a diamond crystal)

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and computer are turned on and the software is running.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • ATR Crystal Cleaning:

    • Before any measurements, clean the ATR crystal surface thoroughly.

    • Apply a small amount of a suitable solvent (e.g., isopropanol) to a lint-free wipe.

    • Gently wipe the crystal surface to remove any residues from previous measurements.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, acquire a background spectrum. This will measure the infrared absorption of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will then be subtracted from the sample spectrum.

    • Follow the software prompts to collect and save the background scan.

  • Sample Application:

    • Place a small drop of the this compound sample directly onto the center of the ATR crystal. Ensure that the crystal surface is completely covered by the liquid.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. The software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, a spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A common spectral range is 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Process the acquired spectrum as needed using the software. This may include baseline correction or smoothing.

    • Use the peak-picking tool in the software to identify the wavenumbers of the absorption maxima.

    • Compare the obtained peak positions with the reference data provided in this guide to confirm the identity and purity of the sample.

  • Cleaning:

    • After the measurement is complete, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with a suitable solvent as described in step 2. This is crucial to prevent cross-contamination between samples.

A Comparative Guide to the Purity Validation of Benzyl Propionate by Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and reagents is a critical aspect of quality control and experimental reproducibility. This guide provides a comparative framework for the validation of benzyl propionate purity using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used analytical technique. We will compare the purity of this compound from two hypothetical suppliers, Supplier A and Supplier B, and provide the necessary experimental protocols and data interpretation to make informed decisions.

Comparative Purity Analysis

The purity of this compound from two different suppliers was assessed using a validated GC-FID method. The primary metric for purity is the peak area percentage of the this compound peak relative to the total peak area of all components in the chromatogram.

Table 1: Comparison of this compound Purity from Two Suppliers

ParameterSupplier ASupplier B
Purity (Area %) 99.85%99.52%
Number of Impurities Detected 35
Major Impurity (Area %) 0.08% (Impurity 1)0.21% (Impurity 3)
Retention Time (min) 12.5412.54

Impurity Profile Comparison

A detailed analysis of the impurity profiles provides further insight into the quality of the this compound from each supplier.

Table 2: Impurity Profile of this compound from Supplier A

Impurity IDRetention Time (min)Peak Area %
Impurity 110.210.08
Impurity 211.890.05
Impurity 313.150.02

Table 3: Impurity Profile of this compound from Supplier B

Impurity IDRetention Time (min)Peak Area %
Impurity 110.210.11
Impurity 211.890.07
Impurity 313.150.21
Impurity 414.020.05
Impurity 515.670.04

The data indicates that this compound from Supplier A has a higher overall purity and a cleaner impurity profile compared to the product from Supplier B. The presence of a significant major impurity (Impurity 3 at 0.21%) in Supplier B's product may warrant further investigation and identification, especially for applications sensitive to specific contaminants.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the logical workflow of the GC-FID analysis for determining the purity of this compound.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute with Solvent (e.g., Methanol) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject into GC Vial->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation Report Generate Report Calculation->Report

A Comparative Analysis of Benzyl Propionate and Benzyl Acetate in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and product development professionals on the performance, characteristics, and applications of two common floral esters in the fragrance industry.

In the intricate world of fragrance chemistry, benzyl esters play a pivotal role in constructing floral and fruity accords. Among these, benzyl propionate and benzyl acetate are two structurally similar yet olfactorily distinct molecules frequently employed by perfumers. This guide provides a comprehensive comparative analysis of their performance in fragrance applications, supported by physicochemical data and established experimental protocols, to aid in the informed selection of these key aroma chemicals.

Physicochemical Properties: A Foundation for Performance

The physical and chemical properties of a fragrance molecule are fundamental to its behavior in a composition, influencing its volatility, solubility, and stability. Below is a comparative summary of the key physicochemical properties of this compound and benzyl acetate.

PropertyThis compoundBenzyl Acetate
Molecular Formula C₁₀H₁₂O₂[1][2]C₉H₁₀O₂[3]
Molecular Weight 164.20 g/mol [1]150.17 g/mol [3][4]
Boiling Point 222 °C[1][2][5]~215 °C[4][6]
Flash Point 96 °C[1][2][7]~102 °C[6][8]
Vapor Pressure 0.105 mmHg @ 25°C[5]1 mmHg @ 45°C (113°F)[6]
Density ~1.03 g/mL @ 25°C[1][5]~1.05 g/cm³ @ 25°C[6]
Water Solubility Slightly soluble (100-742 mg/L at 20-25°C)[5]Slightly soluble (~3.1 g/L)[4]
logP (Octanol/Water) -0.3 to 2.4[1]1.96[4]

Fragrance Performance: A Sensory Comparison

While their physical properties are similar, the true distinction between this compound and benzyl acetate lies in their olfactory performance. This includes their inherent scent profile, their longevity on a substrate (substantivity), and their stability within a formulation.

Performance MetricThis compoundBenzyl Acetate
Odor Profile A fruity-sweet, floral (jasmine) scent with notes of banana and pear.[7][9][10][11] Often described as more distinctly fruity than benzyl acetate.[1]A powerful, fresh, sweet floral (jasmine) and fruity scent.[4][12] It is a primary constituent of jasmine and ylang-ylang essential oils.[12]
Volatility Considered a top to middle note in perfumery.[1]Considered a top note, known for its high volatility which can be an advantage in industrial fragrances.[12]
Substantivity Moderate; odor life on a smelling strip is approximately 20 hours.[10]Low; odor life on a smelling strip is approximately 4 hours.[12] Its poor tenacity often requires blending with fixatives.[12]
Stability Can undergo hydrolysis over time, especially when exposed to heat, potentially forming propionic acid.[1][13] Generally stable in most applications, including soap.[10]Generally stable under normal conditions of use.[14][15]
Primary Use Used in a wide range of perfumes to impart a fruity, tutti-frutti effect, particularly in jasmine and other floral and fruity compositions.[1][16]Extensively used in jasmine and gardenia fragrances, often as a major component.[12] Also used in a variety of other floral and fruity scents.

Experimental Protocols

To ensure consistent and reproducible results in the evaluation of fragrance ingredients, standardized experimental protocols are essential. The following section outlines the methodologies for key experiments relevant to the comparison of this compound and benzyl acetate.

Determination of Volatility by Gas Chromatography (GC)

The volatility of fragrance compounds can be quantitatively assessed using gas chromatography. This technique separates components of a mixture based on their boiling points and affinity for the stationary phase of the GC column.

Methodology:

  • Sample Preparation: A known concentration of the fragrance material (e.g., this compound or benzyl acetate) is dissolved in a suitable solvent, such as ethanol.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a capillary column. The column oven temperature is programmed to increase over time, allowing for the separation of compounds with different boiling points.

  • Detection: As the separated compounds elute from the column, they are detected by a flame ionization detector (FID) or a mass spectrometer (MS).

  • Data Analysis: The retention time (the time it takes for a compound to travel through the column) is recorded. Compounds with shorter retention times are more volatile. By comparing the retention times of this compound and benzyl acetate under identical GC conditions, their relative volatility can be determined.

Assessment of Substantivity via Sensory Evaluation

Substantivity, or the tenacity of a fragrance on a substrate, is typically evaluated by a trained sensory panel over a period of time.

Methodology:

  • Substrate Application: A standardized amount of the fragrance material, diluted in a solvent like ethanol, is applied to smelling strips (blotters).

  • Initial Evaluation: Immediately after the solvent has evaporated, a panel of trained evaluators assesses the initial odor intensity and character.

  • Timed Evaluations: The smelling strips are placed in a controlled environment (constant temperature and humidity) and re-evaluated at predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Collection: At each interval, panelists rate the perceived odor intensity on a predefined scale. They also provide descriptive comments on any changes in the odor profile.

  • Analysis: The data is analyzed to determine the rate of odor decay over time. The time at which the fragrance is no longer easily perceptible is considered its substantivity.

Evaluation of Stability through Accelerated Aging Studies

Accelerated stability testing is employed to predict the long-term stability of a fragrance within a product formulation under various environmental conditions.

Methodology:

  • Product Formulation: The fragrance ingredient is incorporated into a base formulation (e.g., a lotion, soap, or alcoholic perfume) at a typical concentration.

  • Sample Storage: Samples of the final product are stored under various stress conditions, which may include:

    • Elevated temperatures (e.g., 40°C, 50°C) to accelerate chemical degradation.[17][18]

    • Exposure to UV light to assess photosensitivity.

    • Freeze-thaw cycles to evaluate physical stability.[19]

  • Periodic Evaluation: At specified time points (e.g., 1, 2, and 3 months), the samples are evaluated against a control sample stored at room temperature in the dark.

  • Analytical and Sensory Assessment: Evaluation includes:

    • Sensory analysis: Assessing any changes in odor, color, or appearance.

    • Physicochemical measurements: Measuring changes in pH, viscosity, or phase separation.

    • Chromatographic analysis (GC): Quantifying the concentration of the fragrance ingredient to determine the extent of degradation.

Visualizing Olfactory Perception

The perception of fragrance molecules like this compound and benzyl acetate begins with a complex signaling cascade in the olfactory system. The following diagram illustrates the key steps in this process.

Olfactory_Signaling_Pathway cluster_air Nasal Cavity Airspace cluster_mucus Olfactory Mucus cluster_neuron Olfactory Receptor Neuron Odorant Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binds Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP OR_node Odorant Receptor (OR) Odorant_OBP->OR_node Presents Odorant G_olf G-protein (Gαolf) OR_node->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Causes AP Action Potential to Olfactory Bulb Depolarization->AP Generates

Caption: Olfactory Signal Transduction Pathway.

Conclusion

Both this compound and benzyl acetate are valuable esters in the perfumer's palette, primarily for crafting floral and fruity fragrances. The choice between them is dictated by the desired olfactory effect and performance requirements.

  • Benzyl Acetate serves as a foundational element, especially in jasmine and gardenia accords, providing a powerful, fresh, and diffusive top note. Its primary limitation is its low substantivity, which necessitates skillful blending with fixatives for longevity.

  • This compound , while sharing the floral character of benzyl acetate, offers a distinctly more fruity and sweet profile. Its greater substantivity makes it a more enduring component in a fragrance composition, suitable for both top and middle note applications where a lasting fruity-floral character is desired.

Ultimately, a thorough understanding of their individual characteristics, supported by empirical data, allows for their effective and strategic use in the creation of sophisticated and well-balanced fragrances.

References

A Comparative Sensory Analysis of Benzyl Propionate and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed sensory comparison of benzyl propionate and its structural isomers with the chemical formula C₁₀H₁₂O₂. The information presented herein is supported by available experimental data and established analytical protocols to aid in the selection and application of these aroma compounds in research and product development.

Quantitative Sensory Data

The following table summarizes the key sensory attributes of this compound and a selection of its structural isomers. Odor detection thresholds, where available, are provided in parts per billion (ppb) in water. The qualitative odor descriptors are compiled from various industry and scientific sources.

CompoundCAS NumberMolecular StructureOdor Detection Threshold (ppb in water)Odor Profile Descriptors
This compound 122-63-4Benzyl Group + PropionateData not availableSweet, fruity, floral, jasmine, banana, balsamic[1]
Phenethyl Acetate 103-45-7Phenethyl Group + Acetate40 - 200Sweet, rosy-fruity, honey, peach, raspberry
Ethyl Phenylacetate 101-97-3Ethyl Group + Phenylacetate650Sweet, honey, floral, rose, jasmine, cocoa
Propyl Benzoate 2315-68-6Propyl Group + BenzoateData not availableNutty, sweet, fruity, balsamic[2][3]
Isopropyl Benzoate 939-48-0Isopropyl Group + BenzoateData not availableSweet, fruity-floral[4][5][6][7]
Methyl Phenylacetate 101-41-7Methyl Group + Phenylacetate25Intensely sweet, honey-like, floral, jasmine, musky, waxy, spicy, fruity-almond
o-Tolyl Acetate 533-18-6ortho-Tolyl Group + AcetateData not availableFruity, dried fruits, medicinal
m-Tolyl Acetate 122-46-3meta-Tolyl Group + AcetateData not availableSimilar to p-Tolyl Acetate
p-Tolyl Acetate 140-39-6para-Tolyl Group + Acetate25[8]Animalic, floral, butyric, pungent, narcissus-like[8]

Experimental Protocols

The sensory data presented in this guide are typically generated using standardized methodologies. The following are detailed protocols for two key experimental approaches: Descriptive Sensory Analysis and Gas Chromatography-Olfactometry (GC-O).

Descriptive Sensory Analysis

This method provides detailed qualitative and quantitative descriptions of the sensory attributes of a substance.

Objective: To identify, describe, and quantify the aromatic characteristics of this compound and its isomers.

Materials:

  • Samples of this compound and its structural isomers of high purity.

  • Odor-free sample containers (e.g., glass jars with PTFE-lined caps).

  • Odor-free smelling strips.

  • A panel of 8-12 trained sensory assessors.

  • A sensory evaluation booth with controlled temperature, humidity, and lighting.

  • Data collection software.

Procedure:

  • Panelist Training:

    • Select panelists based on their ability to detect and describe a range of odorants.

    • Train the panel over several sessions to develop a consensus vocabulary for the aroma attributes of the test compounds. This involves presenting reference standards for various aroma notes (e.g., fruity, floral, sweet, spicy).

    • Familiarize panelists with the intensity rating scale to be used (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely strong).

  • Sample Preparation:

    • Prepare solutions of each compound at a concentration well above its detection threshold, typically 1-10% in an odor-free solvent like diethyl phthalate or ethanol.

    • Dip smelling strips into the solutions for a standardized amount of time and allow the solvent to evaporate for a set period before evaluation.

  • Sensory Evaluation:

    • Present the coded, randomized samples to the panelists in the sensory booths.

    • Instruct panelists to sniff each smelling strip and rate the intensity of each previously agreed-upon descriptor.

    • Include a reference sample in the evaluation set to anchor the panel's ratings.

    • Provide a break of at least 2 minutes between samples to prevent olfactory fatigue.

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory attributes of the compounds.

    • Generate spider web plots or bar charts to visualize the sensory profiles of each compound.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma.

Objective: To separate the volatile components of a sample and determine the odor characteristics of each individual compound as it elutes from the gas chromatograph.

Materials:

  • Gas chromatograph (GC) equipped with a sniffing port (olfactometry port).

  • Mass spectrometer (MS) or Flame Ionization Detector (FID) for compound identification and quantification.

  • Appropriate GC column for the separation of esters (e.g., a non-polar or mid-polar column).

  • Samples of this compound and its isomers.

  • Trained human assessor (sniffer).

Procedure:

  • Sample Injection:

    • Inject a small volume of the diluted sample (in a suitable solvent) into the GC.

  • Chromatographic Separation:

    • The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column. The oven temperature is programmed to ramp up over time to facilitate this separation.

  • Effluent Splitting:

    • At the end of the column, the effluent is split between the chemical detector (MS or FID) and the heated sniffing port.

  • Olfactory Detection:

    • A trained assessor sniffs the effluent from the sniffing port and records the time, duration, and a description of any odors detected.

    • The intensity of the perceived odor can also be rated on a continuous scale.

  • Data Integration:

    • The data from the chemical detector (a chromatogram showing peaks for each compound) is synchronized with the olfactometry data.

    • This allows for the correlation of specific odor descriptors with individual chemical compounds.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and re-analyzed by GC-O to determine the odor activity value (OAV) of each compound.

Visualizations

Olfactory Signaling Pathway

The perception of odorants like this compound and its isomers is initiated by the binding of these molecules to olfactory receptors in the nasal cavity. This triggers a G-protein coupled receptor (GPCR) signaling cascade, leading to the generation of an action potential that is transmitted to the brain.

Olfactory_Signaling_Pathway cluster_0 Olfactory Receptor Neuron Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_olf G-protein (Gαolf) OR->G_olf Activation AC Adenylyl Cyclase G_olf->AC Activation cAMP cAMP AC->cAMP ATP to cAMP CNG Cyclic Nucleotide- Gated Ion Channel cAMP->CNG Opening Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signaling cascade initiated by odorant binding.

Experimental Workflow for Sensory Comparison

The following diagram illustrates a typical workflow for the comprehensive sensory comparison of this compound and its structural isomers.

Sensory_Workflow cluster_0 Sample Preparation cluster_1 Sensory Evaluation cluster_2 Data Analysis & Interpretation Compound_Sourcing Source High-Purity This compound & Isomers Dilution Prepare Standardized Dilutions in Odor-Free Solvent Compound_Sourcing->Dilution Coding Code and Randomize Samples Dilution->Coding Descriptive_Analysis Descriptive Sensory Analysis (Trained Panel) Coding->Descriptive_Analysis GC_O Gas Chromatography- Olfactometry (GC-O) Coding->GC_O Stats Statistical Analysis (ANOVA) Descriptive_Analysis->Stats OAV Determine Odor Activity Values (OAVs) GC_O->OAV Profile_Generation Generate Sensory Profiles (Spider Web Plots) Stats->Profile_Generation Comparison Comparative Analysis of Sensory Data Profile_Generation->Comparison OAV->Comparison

Caption: Workflow for comparative sensory analysis.

References

A Comparative Guide to the Catalytic Efficiency of Acids in Benzyl Propionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzyl propionate, an ester valued for its pleasant fruity-floral aroma and applications in the fragrance and flavor industries, is a classic example of Fischer-Speier esterification. The choice of acid catalyst is paramount in this process, directly influencing reaction rates, yields, and overall process sustainability. This guide provides an objective comparison of the catalytic efficiency of various acids for the synthesis of this compound, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Comparative Analysis of Catalytic Performance

The efficiency of different acid catalysts in promoting the esterification of benzyl alcohol with propionic acid varies significantly. The following table summarizes the performance of several common and novel acid catalysts based on reported experimental data.

Catalyst TypeCatalystMolar Ratio (Alcohol:Acid)Catalyst LoadingTemperature (°C)Time (h)Yield (%)
Homogeneous Brønsted Acid Sulfuric Acid (H₂SO₄)-Catalytic amountReflux-High (traditionally used)
Heterogeneous Solid Acid Amberlyst-15----High (up to 95.34% conversion)[1]
Solid Super-strong Acid SO₄²⁻/TiO₂1.5:12.32 wt%120397.5[1]
Homogeneous Lewis Acid Tris(pentafluorophenyl)borate1:1.2 (Alcohol:Anhydride)0.5 mol%200.01798
Brønsted Acidic Ionic Liquid [BMIM]⁺PTSA⁻--1102100 (for benzyl acetate)

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is for illustrative purposes to highlight the potential of each catalyst type.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different classes of acid catalysts are provided below.

Protocol 1: Synthesis using a Homogeneous Brønsted Acid (Sulfuric Acid)

This protocol describes a traditional approach using a strong mineral acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine benzyl alcohol, propionic acid (typically in a 1:1 to 1:1.5 molar ratio), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the limiting reactant) to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by distillation.

Protocol 2: Synthesis using a Heterogeneous Solid Acid (e.g., SO₄²⁻/TiO₂)

This method utilizes a solid acid catalyst, which simplifies catalyst removal.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add propionic acid, benzyl alcohol (e.g., in a 1:1.5 molar ratio), and the solid super-strong acid catalyst (e.g., 2.32% of the total reactant mass).[1]

  • Reaction: Heat the mixture to the desired temperature (e.g., 120°C) with continuous stirring.[1]

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of the reactants.

  • Catalyst Removal: After the reaction reaches completion (e.g., 3 hours for a 97.5% yield), cool the reaction mixture.[1] The solid catalyst can be easily separated by filtration.

  • Purification: The filtrate, containing the this compound, can be purified by distillation under reduced pressure to remove any unreacted starting materials. The recovered catalyst can often be washed, dried, and reused.

Protocol 3: Synthesis using a Homogeneous Lewis Acid (e.g., Tris(pentafluorophenyl)borate)

This protocol employs a Lewis acid catalyst, often under mild conditions.

  • Reaction Setup: In a reaction vessel, mix benzyl alcohol (1 mmol) and propionic anhydride (1.2 mmol).

  • Catalyst Addition: Add the Lewis acid catalyst, tris(pentafluorophenyl)borate (0.5 mol%), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction for the complete conversion of the starting material using TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by silica gel column chromatography.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the acid-catalyzed synthesis of this compound.

G cluster_reaction Reaction Stage cluster_monitoring Monitoring & Completion cluster_workup Work-up & Purification A Combine Benzyl Alcohol, Propionic Acid, and Solvent B Add Acid Catalyst (Homogeneous or Heterogeneous) A->B C Heat to Reaction Temperature (with stirring) B->C D Monitor Reaction Progress (e.g., TLC, GC, Water Collection) C->D E Reaction Completion D->E F Cool Reaction Mixture E->F G Catalyst Removal (Filtration for Heterogeneous, Neutralization for Homogeneous) F->G H Aqueous Wash (e.g., NaHCO₃, Brine) G->H I Drying of Organic Layer (e.g., Na₂SO₄) H->I J Solvent Removal (Rotary Evaporation) I->J K Purification (e.g., Distillation, Chromatography) J->K L Pure this compound K->L

Caption: General workflow for this compound synthesis.

References

Immobilized vs. Free Lipase: A Comparative Guide for Benzyl Propionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between immobilized and free enzymes is a critical decision in the synthesis of valuable esters like benzyl propionate. This guide provides a detailed comparison of the performance of immobilized versus free lipase for this compound synthesis, supported by experimental data and protocols.

This compound, a key fragrance and flavor compound, is efficiently synthesized via enzymatic esterification of benzyl alcohol and propionic acid. The choice of enzyme formulation—immobilized or free—significantly impacts reaction efficiency, enzyme stability, and reusability. This guide delves into a comparative analysis of the two forms, focusing on the widely used Candida antarctica lipase B (CALB), available commercially as the immobilized Novozym 435 and in a free, lyophilized form.

Performance Comparison at a Glance

Performance MetricImmobilized Lipase (Novozym 435)Free Lipase (Lyophilized CALB)Key Insights
Initial Activity HighHighBoth forms of the enzyme exhibit high initial catalytic activity for the synthesis of this compound.
Conversion Yield Up to 99% in the first cycle (fed-batch)[1]>90% (fed-batch)[1]In a fed-batch system designed to mitigate substrate inhibition, both enzyme forms can achieve very high conversion yields.[1]
Reusability Poor; sharp decrease in activity after the first cycle[1]Good; maintains high conversion over multiple cyclesPropionic acid causes desorption of the lipase from the immobilized support, leading to a significant loss of activity.[1] The free form is not susceptible to this issue.
Stability Susceptible to deactivation by propionic acid[1]More stable in the presence of propionic acid[1]The support material of Novozym 435 does not protect the enzyme from deactivation by propionic acid, which is a significant drawback for this specific synthesis.[1]
Operational Suitability Suitable for a single batch reaction where high initial activity is desired.Highly suitable for repeated batch or fed-batch processes, offering better process economy.[1]The choice of enzyme depends heavily on the desired process configuration. For continuous or repeated use, the free form is superior for this compound synthesis.

Experimental Insights and Performance Data

A key study directly comparing Novozym 435 and lyophilized CALB in a fed-batch system for this compound synthesis revealed critical performance differences. The fed-batch approach, involving the controlled addition of propionic acid, was employed to overcome the known inhibitory effects of short-chain carboxylic acids on lipases.

In the first reaction cycle, Novozym 435 demonstrated excellent performance, achieving 90% and 99% conversion at acid-to-alcohol molar ratios of 1:1 and 1:5, respectively.[1] However, its activity plummeted in the second cycle.[1] Microscopic analysis showed that the lipase desorbed from its support, a phenomenon attributed to the presence of propionic acid.[1]

In contrast, lyophilized CALB not only showed a similar high conversion of over 90% but also maintained its performance in subsequent cycles, proving to be a more robust and suitable catalyst for the synthesis of this compound, particularly in a fed-batch, solvent-free system.[1]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using both immobilized and free lipase in a batch reactor.

Synthesis of this compound using Immobilized Lipase (Novozym 435)
  • Materials:

    • Benzyl alcohol

    • Propionic acid

    • Novozym 435 (immobilized Candida antarctica lipase B)

    • Heptane (or other suitable organic solvent, optional, for solvent-based reactions)

    • Molecular sieves (optional, for water removal)

  • Reaction Setup:

    • To a 50 mL screw-capped flask, add benzyl alcohol and propionic acid. A typical molar ratio is 1:1, but can be varied. For a solvent-free system, the reactants themselves act as the solvent.

    • Add Novozym 435. The enzyme loading is typically between 5-15% (w/w) of the total substrate weight.

    • If used, add molecular sieves to remove the water produced during the reaction and shift the equilibrium towards the product.

  • Reaction Conditions:

    • Place the flask in a shaking incubator set to a desired temperature (e.g., 50-60°C) and agitation speed (e.g., 150-200 rpm).

    • The reaction is typically run for 24-48 hours.

  • Sample Analysis:

    • At regular intervals, withdraw a small aliquot of the reaction mixture.

    • Dilute the sample with a suitable solvent (e.g., ethanol).

    • Analyze the sample using gas chromatography (GC) to determine the concentration of this compound and the remaining substrates.

  • Enzyme Recovery and Reuse:

    • After the reaction, separate the immobilized enzyme from the reaction mixture by simple filtration.

    • Wash the enzyme with a solvent (e.g., hexane or tert-butanol) to remove any adsorbed substrates and products.

    • Dry the enzyme before using it in a subsequent reaction cycle.

Synthesis of this compound using Free (Lyophilized) Lipase (CALB)
  • Materials:

    • Benzyl alcohol

    • Propionic acid

    • Lyophilized Candida antarctica lipase B (CALB) powder

    • Heptane (or other suitable organic solvent, optional)

    • Molecular sieves (optional)

  • Reaction Setup:

    • The setup is similar to the one for the immobilized enzyme. Add benzyl alcohol and propionic acid to a screw-capped flask.

    • Add the lyophilized CALB powder to the reaction mixture. The enzyme loading is typically determined based on protein content or activity units.

  • Reaction Conditions:

    • The reaction conditions (temperature, agitation) are generally the same as for the immobilized enzyme to allow for a direct comparison.

  • Sample Analysis:

    • Sample preparation for GC analysis will require an additional step to remove the enzyme powder, typically by centrifugation followed by filtration of the supernatant.

  • Enzyme Recovery and Reuse:

    • Recovery of the free enzyme for reuse is more challenging than with the immobilized form. It typically involves centrifugation to pellet the enzyme, followed by careful decantation of the reaction mixture. The enzyme is then washed and dried before reuse.

Experimental Workflow Diagram

G cluster_0 Immobilized Lipase Workflow cluster_1 Free Lipase Workflow im_start Start im_reactants Add Benzyl Alcohol, Propionic Acid, & Novozym 435 im_start->im_reactants im_reaction Incubate with Shaking (e.g., 50°C, 24h) im_reactants->im_reaction im_sample Sample for GC Analysis im_reaction->im_sample im_filter Filter to Recover Immobilized Enzyme im_reaction->im_filter im_wash Wash Enzyme im_filter->im_wash im_product Product: This compound im_filter->im_product im_reuse Reuse Enzyme im_wash->im_reuse fl_start Start fl_reactants Add Benzyl Alcohol, Propionic Acid, & Lyophilized CALB fl_start->fl_reactants fl_reaction Incubate with Shaking (e.g., 50°C, 24h) fl_reactants->fl_reaction fl_sample_prep Centrifuge & Filter Sample fl_reaction->fl_sample_prep fl_recover Centrifuge to Recover Free Enzyme fl_reaction->fl_recover fl_gc GC Analysis fl_sample_prep->fl_gc fl_wash Wash Enzyme fl_recover->fl_wash fl_product Product: This compound fl_recover->fl_product fl_reuse Reuse Enzyme fl_wash->fl_reuse

Caption: Experimental workflows for this compound synthesis.

Logical Relationship Diagram

G cluster_main Decision Framework: Immobilized vs. Free Lipase for this compound Synthesis process_type Desired Process Type single_batch Single Batch process_type->single_batch If repeated_batch Repeated Batch / Fed-Batch process_type->repeated_batch If enzyme_choice Enzyme Choice single_batch->enzyme_choice repeated_batch->enzyme_choice immobilized Immobilized Lipase (Novozym 435) enzyme_choice->immobilized Consider free_lipase Free (Lyophilized) Lipase (CALB) enzyme_choice->free_lipase Recommended performance Key Performance Outcome immobilized->performance free_lipase->performance high_initial High Initial Conversion, Poor Reusability performance->high_initial high_sustained High Sustained Conversion, Good Reusability performance->high_sustained reason Underlying Reason high_initial->reason high_sustained->reason desorption Enzyme Desorption due to Propionic Acid reason->desorption stability Higher Stability in the Presence of Propionic Acid reason->stability

Caption: Decision framework for enzyme selection.

Conclusion

For the synthesis of this compound, the choice between immobilized and free lipase is not straightforward and depends on the process design. While immobilized lipase like Novozym 435 offers high initial activity and ease of recovery, its susceptibility to deactivation by propionic acid makes it a less viable option for processes requiring enzyme reuse. Lyophilized CALB, on the other hand, demonstrates greater stability and sustained performance in the presence of propionic acid, making it the superior choice for economically viable, repeated batch or fed-batch synthesis of this compound. This guide provides the necessary data and protocols to assist researchers in making an informed decision based on their specific synthetic needs.

References

A Comparative Guide to the Analysis of Benzyl Propionate in Natural Fruit Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of benzyl propionate in natural fruit extracts. While this compound is a known contributor to the fruity and floral aroma of some fruits, such as melon, specific quantitative data on its concentration in various natural fruit extracts remains limited in publicly available scientific literature.[1] This guide, therefore, focuses on comparing the predominant analytical techniques suitable for the analysis of volatile esters like this compound in complex fruit matrices. The information presented is supported by experimental data from studies on analogous compounds and general volatile analysis in fruits.

Comparison of Analytical Methodologies

The two primary analytical techniques suitable for the quantification of this compound in fruit extracts are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile and semi-volatile compounds in the gas phase based on their physicochemical properties, followed by detection and identification using mass spectrometry.Separates compounds in the liquid phase based on their interactions with a stationary phase, followed by detection using various detectors (e.g., DAD, UV).
Sample Volatility Ideal for volatile and semi-volatile compounds like this compound.Suitable for a wider range of compounds, including non-volatile ones. Derivatization may be needed for some volatile compounds to improve detection.
Sample Preparation Headspace (HS) analysis and Solid-Phase Microextraction (SPME) are common for extracting volatile compounds from complex matrices, minimizing matrix effects.[2][3][4][5]Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are typically used. These methods can be more labor-intensive and may require solvent evaporation and reconstitution steps.
Selectivity & Sensitivity Highly selective due to mass spectral data, allowing for confident compound identification. Excellent sensitivity, often reaching µg/kg (ppb) levels.Selectivity depends on the detector used. Diode-Array Detection (DAD) provides spectral information for peak purity assessment. Sensitivity is generally lower than GC-MS for volatile esters.
Typical Analytes in Fruit Volatile organic compounds (VOCs), esters, aldehydes, alcohols, terpenes.[2][3][4][5]Phenolic compounds, organic acids, sugars, vitamins, and some flavor compounds.[6][7][8][9][10]
Validation Parameters Methods are validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[7][8][10]Methods are validated following similar ICH guidelines for linearity, precision, accuracy, and sensitivity.[6][7][8][9][10]
Advantages for this compound - High sensitivity and selectivity for volatile esters. - HS-SPME allows for solvent-free and automated sample preparation. - Mass spectral libraries aid in compound identification.- Can simultaneously analyze a broader range of compounds if needed.
Disadvantages for this compound - Requires specialized equipment. - Not suitable for non-volatile compounds.- May have lower sensitivity for this compound compared to GC-MS. - Sample preparation can be more complex.

Experimental Protocols

Below is a detailed, exemplary protocol for the analysis of this compound in a fruit matrix using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). This protocol is a composite based on established methods for analyzing volatile esters in fruits.

Protocol: Quantification of this compound in Fruit Puree using HS-SPME-GC-MS

1. Sample Preparation:

  • Homogenize fresh or frozen fruit samples to a uniform puree.

  • Weigh 5 g of the fruit puree into a 20 mL headspace vial.

  • Add a saturated solution of NaCl (e.g., 1 g) to enhance the release of volatile compounds.

  • Add a known concentration of an appropriate internal standard (e.g., deuterated this compound or a structurally similar ester not present in the sample) for accurate quantification.

  • Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Fiber Selection: Utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which is effective for a broad range of volatile compounds.

  • Incubation: Place the vial in an autosampler with an incubation chamber set to a specific temperature (e.g., 50°C) for a defined period (e.g., 15 minutes) with agitation to allow for equilibration of the volatiles in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) at the same temperature to adsorb the volatile analytes.

3. GC-MS Analysis:

  • Desorption: After extraction, the SPME fiber is immediately transferred to the heated injection port of the GC-MS system (e.g., at 250°C) for thermal desorption of the analytes for a specified time (e.g., 5 minutes) in splitless mode.

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C for 2 minutes), then ramp up to a higher temperature (e.g., to 280°C at a rate of 10°C/min) and hold for a few minutes to ensure elution of all compounds.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: e.g., 230°C.

    • Transfer Line Temperature: e.g., 280°C.

4. Data Analysis and Quantification:

  • Identify this compound based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

  • Quantify the concentration of this compound by creating a calibration curve using standard solutions of this compound with the same internal standard concentration as in the samples. The concentration is calculated based on the peak area ratio of the analyte to the internal standard.

Workflow Diagram

experimental_workflow sample_prep Sample Preparation (Fruit Homogenization, Weighing) vial_prep Vial Preparation (Addition of Salt and Internal Standard) sample_prep->vial_prep hs_spme HS-SPME (Incubation and Extraction) vial_prep->hs_spme gc_ms GC-MS Analysis (Desorption, Separation, Detection) hs_spme->gc_ms data_analysis Data Analysis (Identification and Quantification) gc_ms->data_analysis results Results (Concentration of this compound) data_analysis->results

Caption: Experimental workflow for this compound analysis.

References

A Comparative Guide to Synthetic and Nature-Identical Benzyl Propionate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the properties, synthesis, and purity of synthetic and nature-identical benzyl propionate, providing critical data for professionals in research and development.

This compound, a key aroma chemical with a characteristic sweet, fruity, and floral jasmine-like scent, is a widely utilized ingredient in the fragrance, flavor, and pharmaceutical industries. This guide provides a detailed comparison of synthetic and nature-identical this compound, focusing on their physicochemical properties, production methods, impurity profiles, and the analytical techniques used for their characterization. This information is crucial for researchers, scientists, and drug development professionals in selecting the appropriate grade of this compound for their specific applications.

Physicochemical Properties: An Identical Profile

Fundamentally, both synthetic and nature-identical this compound are the same chemical compound (C₁₀H₁₂O₂). Therefore, their intrinsic physicochemical properties are identical. Any observed differences in physical characteristics between commercially available synthetic and nature-identical grades are typically attributable to variations in purity and the presence of minor impurities.

PropertyValueReferences
Molecular Weight 164.20 g/mol [1]
Boiling Point 222 °C[1]
Density ~1.03 g/mL at 25 °C[1]
Refractive Index ~1.497 at 20 °C[1]
Solubility Insoluble in water; soluble in ethanol and ether.[2]
Appearance Colorless liquid[2]
Odor Profile Sweet, fruity, floral, jasmine-like[1]

Production Pathways: The Core Distinction

The primary differences between synthetic and nature-identical this compound lie in their manufacturing processes and the origin of their starting materials.

Synthetic this compound is typically produced through chemical synthesis, most commonly via the esterification of benzyl alcohol with propionic acid.[3] The starting materials for this process are often derived from petrochemical sources. The reaction is usually catalyzed by a strong acid, such as sulfuric acid.[3]

Nature-Identical this compound , while chemically identical to the compound found in nature (e.g., in melons and champaca absolute), can be produced by two main routes[3]:

  • Chemical Synthesis: Similar to the synthetic route, this process uses chemical reactions to produce this compound. To be classified as "nature-identical," the final product must be chemically indistinguishable from its natural counterpart. The raw materials may still originate from petrochemicals.

  • Biotechnology: This method utilizes natural processes such as fermentation or enzymatic reactions. Microorganisms or isolated enzymes are used to convert natural precursors into this compound. This approach is increasingly favored for producing substances that can be labeled as "natural" under certain regulatory frameworks.

G cluster_synthetic Synthetic this compound cluster_nature_identical Nature-Identical this compound cluster_biotech Biotechnological Route cluster_chem_synth Chemical Synthesis Route Petrochemicals Petrochemicals Benzyl Alcohol (Synth) Benzyl Alcohol (Synth) Petrochemicals->Benzyl Alcohol (Synth) Propionic Acid (Synth) Propionic Acid (Synth) Petrochemicals->Propionic Acid (Synth) Esterification Esterification Benzyl Alcohol (Synth)->Esterification Propionic Acid (Synth)->Esterification Synthetic this compound Synthetic this compound Esterification->Synthetic this compound Natural Precursors Natural Precursors Fermentation/Enzymatic Rxn Fermentation/Enzymatic Rxn Natural Precursors->Fermentation/Enzymatic Rxn Nature-Identical this compound (Bio) Nature-Identical this compound (Bio) Fermentation/Enzymatic Rxn->Nature-Identical this compound (Bio) Petrochemicals_NI Petrochemicals Benzyl Alcohol (Synth)_NI Benzyl Alcohol (Synth) Petrochemicals_NI->Benzyl Alcohol (Synth)_NI Propionic Acid (Synth)_NI Propionic Acid (Synth) Petrochemicals_NI->Propionic Acid (Synth)_NI Esterification_NI Esterification Benzyl Alcohol (Synth)_NI->Esterification_NI Propionic Acid (Synth)_NI->Esterification_NI Nature-Identical this compound (Synth) Nature-Identical this compound (Synth) Esterification_NI->Nature-Identical this compound (Synth)

Caption: Production pathways for synthetic and nature-identical this compound.

Impurity Profile: The Decisive Factor

The choice between synthetic and nature-identical this compound often comes down to the impurity profile, which can significantly impact the final product's performance, particularly in applications sensitive to odor and taste.

GradeCommon ImpuritiesPotential Impact
Synthetic Unreacted benzyl alcohol, unreacted propionic acid, residual acid catalyst, by-products of synthesis.Residual benzyl alcohol can alter the intended jasmine fragrance profile.[4] Propionic acid can introduce a sour off-note. Other by-products may impart undesirable odors.
Nature-Identical (Biotechnological) Residual components from the fermentation broth (e.g., sugars, yeast extracts), other metabolites produced by the microorganism.May introduce complex, sometimes desirable, background notes. Purity is a critical factor.
Nature-Identical (Chemical Synthesis) Similar to synthetic, but often subject to more stringent purification to meet food or pharmaceutical grade standards.Impurity levels are generally lower than in standard synthetic grades.

Experimental Protocols for Comparative Analysis

A thorough comparison of synthetic and nature-identical this compound requires detailed analytical testing to determine purity and identify any impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for this purpose.

Experimental Protocol: Purity and Impurity Profiling by GC-MS

1. Objective: To determine the purity of this compound samples and to identify and quantify any impurities present.

2. Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

  • Helium carrier gas

  • Autosampler vials

  • Microsyringe

  • This compound samples (synthetic and nature-identical)

  • Reference standards for potential impurities (e.g., benzyl alcohol, propionic acid)

  • Solvent (e.g., ethanol or hexane)

3. Sample Preparation:

  • Prepare a stock solution of each this compound sample by accurately weighing and dissolving a known amount in the chosen solvent to a final concentration of approximately 1 mg/mL.

  • Prepare calibration standards for this compound and the expected impurities at various concentrations.

4. GC-MS Conditions (Typical):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: Increase to 280 °C at a rate of 10 °C/minute

    • Final hold: Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Scan Range: m/z 35-350

5. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Calculate the purity of the sample using the peak area percentage from the total ion chromatogram (TIC).

  • Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST) and by matching their retention times with those of the reference standards.

  • Quantify the impurities using the calibration curves generated from the reference standards.

G Sample Preparation Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Inject Sample Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Generate Chromatogram & Mass Spectra Data Processing Data Processing Data Acquisition->Data Processing Integrate Peaks & Library Search Purity Assessment Purity Assessment Data Processing->Purity Assessment Calculate Area % Impurity Identification Impurity Identification Data Processing->Impurity Identification Match Spectra & Retention Times

Caption: Experimental workflow for GC-MS analysis of this compound.

Spectroscopic Data

The spectroscopic data for pure synthetic and pure nature-identical this compound are identical. The following are characteristic spectral features:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the ethyl protons of the propionate group and the aromatic and methylene protons of the benzyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will display distinct signals for each of the 10 carbon atoms in the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): A strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group will be prominent, typically around 1735 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z 164, along with characteristic fragmentation patterns.

Any additional signals observed in the spectra of a sample would be indicative of impurities.

Conclusion

For researchers, scientists, and drug development professionals, the choice between synthetic and nature-identical this compound should be guided by the specific requirements of the application. While the pure compounds are chemically identical, the production methods lead to different potential impurity profiles. In applications where high purity is paramount and the presence of even trace impurities could affect the outcome, such as in pharmaceutical formulations or high-end fragrances, a thorough analysis of the impurity profile is essential. For applications where minor variations in odor or taste are acceptable, a standard synthetic grade may be sufficient and more cost-effective. The provided experimental protocol for GC-MS analysis serves as a foundation for a comprehensive quality assessment of this compound from different sources.

References

Comparative Analysis of Benzyl Esters: Sensitization and Cross-Reactivity Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the skin sensitization and cross-reactivity potential of three common benzyl esters used as fragrance ingredients: benzyl salicylate, benzyl benzoate, and benzyl cinnamate. The information is intended for researchers, scientists, and drug development professionals involved in the safety assessment of cosmetic and pharmaceutical ingredients.

Executive Summary

Allergic contact dermatitis (ACD) is a significant concern for topically applied products. Benzyl esters, while widely used, are a known class of fragrance allergens. Understanding their relative sensitization potential is crucial for risk assessment and the formulation of safer products. This guide summarizes key experimental data from the Murine Local Lymph Node Assay (LLNA) and Human Repeat Insult Patch Tests (HRIPT), providing a quantitative basis for comparison. Based on the available data, benzyl benzoate is classified as a very weak sensitizer, while benzyl salicylate and benzyl cinnamate are categorized as weak sensitizers.

Comparative Sensitization Data

The following table summarizes the skin sensitization potential of benzyl salicylate, benzyl benzoate, and benzyl cinnamate based on quantitative data from well-established assay methods. The LLNA provides an Estimated Concentration to produce a 3-fold increase in lymphocyte proliferation (EC3), with lower values indicating higher potency. The HRIPT provides a No Expected Sensitization Induction Level (NESIL), representing the highest concentration tested that did not induce sensitization in human volunteers.

IngredientAssay TypeEndpointResultPotency ClassificationReference
Benzyl Salicylate LLNAEC32.9%Weak[1]
HRIPTNo Sensitization15%-[2]
Patch Test SurveyNo SensitizationUp to 10%-[3]
Benzyl Benzoate LLNAEC3>50%Very Weak[4]
HRIPTNESIL59,050 µg/cm²-[4]
Benzyl Cinnamate LLNAEC34.7%Weak[5]

Experimental Protocols

Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for assessing the skin sensitization potential of a substance. The underlying principle is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.[6]

Methodology:

  • Animal Model: Typically, CBA/Ca or CBA/J mice are used. A minimum of four animals are used per dose group.[7]

  • Dosing: A minimum of three concentrations of the test substance, a negative control (vehicle), and a positive control are prepared. 25 µL of the test substance is applied to the dorsal surface of each ear for three consecutive days.[6][7]

  • Proliferation Measurement: Five days after the first application, mice are injected intravenously with tritiated methyl thymidine ([³H]-methyl thymidine).[6]

  • Data Analysis: After five hours, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporation of [³H]-methyl thymidine is measured as disintegrations per minute (DPM). A Stimulation Index (SI) is calculated by dividing the mean DPM per test group by the mean DPM of the vehicle control group. An SI of ≥ 3 is considered a positive response. The EC3 value is then interpolated from the dose-response curve.[8][9]

Below is a diagram illustrating the general workflow of the LLNA.

LLNA_Workflow cluster_dosing Days 1-3: Dosing Phase cluster_proliferation Day 6: Proliferation & Analysis Day1 Day 1: Apply Test Substance to Mouse Ear Day2 Day 2: Re-apply Day3 Day 3: Re-apply Inject Inject [3H]-Thymidine Day3->Inject Excise Excise Draining Lymph Nodes Inject->Excise Measure Measure Radioactivity (DPM) Excise->Measure Calculate Calculate Stimulation Index (SI) & EC3 Measure->Calculate

A simplified workflow of the Murine Local Lymph Node Assay (LLNA).
Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the irritation and sensitization potential of a test material after repeated application to the skin of human volunteers.[10]

Methodology:

  • Panelists: A panel of 50 to 200 healthy volunteers is recruited.[10][11]

  • Induction Phase: The test material is applied under an occlusive or semi-occlusive patch to the same site on the back for 24 hours. This is repeated nine times over a three-week period. The site is evaluated for any reaction prior to each new application.[11][12]

  • Rest Period: A 10 to 21-day rest period follows the induction phase, during which no patches are applied.[11]

  • Challenge Phase: After the rest period, a challenge patch with the test material is applied to a naive skin site (a site not previously exposed).[12]

  • Evaluation: The challenge site is evaluated for signs of an allergic reaction at 24, 48, and 72 hours after patch application. The induction of dermal sensitization is determined by a more significant skin reaction at the challenge site compared to any reactions observed during the induction phase.[10][12]

Mechanism of Skin Sensitization

Skin sensitization is a complex immunological process initiated by the binding of a low-molecular-weight chemical (hapten) to skin proteins. This process is described by the Adverse Outcome Pathway (AOP) for skin sensitization, which consists of several key events.

  • Molecular Initiating Event (KE1): The chemically reactive hapten penetrates the stratum corneum and covalently binds to skin proteins (haptenation).[13][14]

  • Keratinocyte Activation (KE2): Keratinocytes are activated by the hapten, leading to the release of pro-inflammatory cytokines and the induction of cytoprotective gene pathways like the Nrf2 pathway.[13][15]

  • Dendritic Cell Activation (KE3): Antigen-presenting cells (APCs), such as Langerhans cells, take up the hapten-protein complexes, become activated, and migrate to the draining lymph nodes.[13][16]

  • T-Cell Proliferation (KE4): In the lymph nodes, the activated APCs present the haptenated peptides to naive T-cells, leading to their proliferation and differentiation into allergen-specific memory T-cells.[13][16]

Upon subsequent exposure to the same or a cross-reactive chemical, these memory T-cells are reactivated, leading to a more rapid and robust inflammatory response, which manifests as allergic contact dermatitis.

The diagram below illustrates the key events in the sensitization phase of allergic contact dermatitis.

Sensitization_Pathway cluster_skin Epidermis/Dermis cluster_lymph Draining Lymph Node Hapten Hapten (Benzyl Ester) Hapten_Protein Hapten-Protein Complex Hapten->Hapten_Protein KE1: Haptenation KC Keratinocyte Activation Hapten->KC KE2 Protein Skin Protein Protein->Hapten_Protein LC Langerhans Cell (APC) Activation & Uptake Hapten_Protein->LC Uptake Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) KC->Cytokines Cytokines->LC Activation TCell Naive T-Cell LC->TCell KE3/4: Migration & Antigen Presentation MemoryTCell Memory T-Cell (Sensitization) TCell->MemoryTCell Proliferation & Differentiation

Key events in the induction phase of skin sensitization.

Cross-Reactivity

Cross-reactivity occurs when an individual sensitized to one substance elicits an allergic reaction upon exposure to a different, structurally similar substance. While all three esters share a common benzyl group, the potential for cross-reactivity is influenced by the entire molecular structure and how it is recognized by the immune system. Due to their structural similarities, a degree of cross-reactivity between benzyl esters is plausible, though comprehensive clinical data on this specific aspect is limited. Professionals should be aware of this potential when evaluating patient histories of fragrance allergies.

Conclusion

This guide provides a consolidated overview of the sensitization potential of benzyl salicylate, benzyl benzoate, and benzyl cinnamate. The quantitative data presented allows for a direct comparison, indicating that benzyl benzoate has the lowest sensitization potential, while benzyl salicylate and benzyl cinnamate are considered weak sensitizers. These findings, supported by detailed experimental protocols and an understanding of the underlying immunological mechanisms, can aid researchers and formulators in making informed decisions for product development and safety assessment.

References

Safety Operating Guide

Proper Disposal Procedures for Benzyl Propionate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling, emergency management, and proper disposal of benzyl propionate, ensuring laboratory safety and regulatory compliance.

This compound is a widely used fragrance and flavoring agent. While it is not classified as a highly hazardous substance, proper handling and disposal are crucial to maintain a safe laboratory environment and prevent environmental contamination. This document provides detailed procedures for the safe disposal of this compound, including immediate safety measures, spill cleanup protocols, and regulatory considerations.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards and the necessary personal protective equipment (PPE). This compound is known to be a skin and eye irritant.[1] Ingestion or inhalation of large amounts may also be harmful.[1]

Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves.[1][2]

  • Eye Protection: Wear safety goggles to prevent eye contact.[1][2]

  • Protective Clothing: A lab coat or other protective clothing should be worn.[1]

  • Respiratory Protection: If working in an area with inadequate ventilation, a respirator is recommended.[1]

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and oxidizing agents.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. It is important to note that there are conflicting reports regarding occupational exposure limits. While one source provides specific limits, several others state that no official limits have been established.[3][4] Professionals should consult with their institution's safety officer for guidance on internal exposure control policies.

ParameterValueReference / Source
Occupational Exposure Limits
ACGIH TLV (TWA)100 ppm[1] (Note: Conflicting information exists)
OSHA PEL (TWA)150 ppm[1] (Note: Conflicting information exists)
Physical Properties
Flash Point101 °C (213.8 °F)[4]
Boiling Point222 °C (431.6 °F)[4]
Vapor Pressure0.07 mmHg at 25 °C[3]

Experimental Protocol: Small Spill Decontamination

This protocol outlines the procedure for cleaning and decontaminating a small spill of this compound (less than 100 mL) on a laboratory bench.

Materials:

  • Personal Protective Equipment (PPE) as listed above

  • Inert absorbent material (e.g., sand, vermiculite, or commercial sorbent)[1][3]

  • Two sealable, labeled plastic bags for hazardous waste

  • Scoop and brush

  • 70% Ethanol solution

  • Paper towels

  • Soap and water

Procedure:

  • Immediate Response:

    • Alert personnel in the immediate area of the spill.

    • If the spill is significant or in a poorly ventilated area, evacuate the lab and follow your institution's emergency procedures.

    • Ensure proper ventilation by working in a fume hood if possible.

  • Containment and Absorption:

    • Wearing appropriate PPE, contain the spill by creating a dike around it with an inert absorbent material.[3]

    • Cover the spill with the absorbent material, working from the outside in to prevent splashing.

  • Collection of Contaminated Material:

    • Once the this compound is fully absorbed, use a scoop and brush to carefully collect the contaminated absorbent material.

    • Place the collected material into a labeled, sealable plastic bag for hazardous waste.

  • Surface Decontamination:

    • Wipe the spill area with paper towels soaked in 70% ethanol to decontaminate the surface. This compound is an ester that can undergo hydrolysis to benzyl alcohol and propionic acid, and ethanol can help in dissolving and removing any residue.

    • Place the used paper towels into a second labeled, sealable plastic bag for hazardous waste.

  • Final Cleaning:

    • Wash the affected area with soap and water.

    • Dry the area with clean paper towels.

  • Waste Disposal:

    • Dispose of the sealed bags containing the contaminated absorbent material and paper towels as hazardous waste in accordance with your institution's and local regulations.[2][3]

Disposal and Regulatory Framework

The disposal of this compound and materials contaminated with it must adhere to local, state, and federal regulations. In the United States, the primary federal law regulating hazardous waste is the Resource Conservation and Recovery Act (RCRA).

Key Principles of RCRA:

  • "Cradle-to-Grave" Management: This principle ensures that hazardous waste is tracked from its point of generation to its final disposal.

  • Generator Responsibilities: The generator of the waste is responsible for determining if it is hazardous, ensuring it is properly handled and labeled, and arranging for its disposal at a permitted facility.

Steps for Proper Disposal:

  • Waste Identification: Determine if the this compound waste is considered hazardous under RCRA. While pure, unused this compound may not be a listed hazardous waste, it may exhibit hazardous characteristics (e.g., ignitability at elevated temperatures). Contaminated materials from a spill cleanup are generally treated as hazardous waste.[3]

  • Containerization and Labeling: Collect the waste in a compatible, sealed container. The container must be clearly labeled as "Hazardous Waste" and include the name of the chemical.

  • Storage: Store the waste in a designated satellite accumulation area near the point of generation.

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste.[2] Do not dispose of this compound down the drain or in regular trash.[2]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_generation Waste Generation cluster_characterization Hazard Characterization cluster_management Waste Management & Disposal A This compound Waste Generated (e.g., unused chemical, spill debris) B Is the waste a listed hazardous waste? A->B C Does the waste exhibit hazardous characteristics (e.g., ignitability)? B->C No D Manage as Hazardous Waste B->D Yes C->D Yes I Consult with EHS for non-hazardous disposal options C->I No E Containerize in a sealed, compatible container D->E F Label container: 'Hazardous Waste' + chemical name E->F G Store in Satellite Accumulation Area F->G H Arrange for pickup by a licensed hazardous waste disposal company G->H

Figure 1. Decision-making workflow for the disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Benzyl propionate, including detailed personal protective equipment (PPE) protocols and a clear disposal plan. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommendation
Eye Protection Chemical safety goggles or a face shield should be worn to protect against splashes. Standard safety glasses do not offer sufficient protection.[1]
Hand Protection Chemical-resistant gloves are mandatory. Nitrile, neoprene, or butyl rubber gloves are recommended. Given the lack of specific data for this compound, it is crucial to inspect gloves before each use and replace them immediately if any signs of degradation or contamination occur.[2]
Body Protection A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. Protective work clothing that covers the skin is essential to prevent exposure.[1][3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of inhaling vapors, a NIOSH-approved organic vapor respirator should be utilized.[3]

Disclaimer: The glove selection recommendations are based on general chemical resistance data. Users should perform their own tests to determine the suitability of gloves for their specific application, considering factors such as duration of exposure, temperature, and concentration.

Procedural Workflow for PPE Selection and Use

The following diagram outlines the logical steps for selecting and using the appropriate PPE when handling this compound.

PPE Selection and Use Workflow

Operational and Disposal Plan for this compound

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This substance should be treated as hazardous waste.[3][4]

Disposal of Liquid this compound:

  • Collection: Collect surplus and non-recyclable this compound in a designated, labeled, and sealed container.

  • Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service.[3][5] Do not discharge into drains, water courses, or onto the ground.[4]

Disposal of Contaminated PPE and Materials:

  • Gloves: After handling this compound, remove gloves using the proper technique to avoid skin contact with the outer surface. Dispose of contaminated gloves as hazardous waste in a designated, sealed container.[3]

  • Other Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads or vermiculite, should be collected in a suitable, closed container and disposed of as hazardous waste.[3][4]

  • Empty Containers: Empty containers may retain product residues and should be treated as hazardous waste. Do not reuse empty containers.[4][5]

The following diagram illustrates the disposal plan for this compound and associated waste.

Disposal_Plan cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal A Unused this compound E Collect in Designated, Labeled, Sealed Hazardous Waste Containers A->E B Contaminated PPE (Gloves, etc.) B->E C Spill Cleanup Materials C->E D Empty Containers D->E F Arrange Pickup by Licensed Waste Disposal Service E->F

Disposal Plan for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.